molecular formula C11H20N4O6 B031955 Nopaline CAS No. 22350-70-5

Nopaline

Número de catálogo: B031955
Número CAS: 22350-70-5
Peso molecular: 304.30 g/mol
Clave InChI: LMKYZBGVKHTLTN-NKWVEPMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nopaline is a key opine compound synthesized in plant tumors, specifically crown galls, induced by Agrobacterium tumefaciens strains that carry the this compound-type Ti (tumor-inducing) plasmid. Its primary research value lies in its role as a specific marker and a nutrient source for the inciting bacteria, making it a critical molecule for studying plant-pathogen interactions, horizontal gene transfer, and plant genetic engineering. Researchers utilize this compound to identify and characterize this compound-type Agrobacterium strains, to study the regulation and function of the noc (this compound catabolism) and nos (this compound synthase) genes, and to investigate opine-mediated genetic colonization. Its mechanism of action is integral to the Agrobacterium-plant symbiosis/parasitism; the bacteria transfer a DNA segment (T-DNA) from its Ti plasmid into the plant genome, which subsequently encodes the enzyme this compound synthase. This enzyme catalyzes the condensation of arginine and α-ketoglutarate to form this compound within the transformed plant cells. The bacterium then catabolizes the this compound as a unique carbon and nitrogen source, granting it a selective ecological advantage. As such, this compound is indispensable in plant molecular biology for probing T-DNA integration, tumor metabolism, and the fundamental principles of transgenic plant creation. Analysis is commonly performed via paper electrophoresis or HPLC. This product is intended for research applications only.

Propiedades

IUPAC Name

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYZBGVKHTLTN-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945005
Record name (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid
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Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22350-70-5
Record name Nopaline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nopaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOPALINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Nopaline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nopaline is a naturally occurring opine, a class of unusual amino acid derivatives found in plant crown gall tumors. These tumors are induced by the soil bacterium Agrobacterium tumefaciens. This compound's unique structure and biosynthesis have made it a subject of significant interest in plant pathology, genetics, and biotechnology. This guide provides a detailed examination of its chemical structure, properties, and the biochemical pathways associated with its synthesis and degradation.

Core Chemical Structure and Properties

This compound is chemically classified as an amino acid opine.[1][2] Its structure arises from the reductive condensation of two common metabolites: the amino acid L-arginine and the alpha-keto acid 2-oxopentanedioic acid (more commonly known as α-ketoglutarate).[1][2] This condensation forms a secondary amine linkage.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid.[3] The stereochemistry of this compound is derived from its precursors: the arginine moiety retains its L-configuration ((S)-enantiomer), while the glutamic acid backbone adopts a D-configuration ((R)-enantiomer).

This compound is a dicarboxylic acid, featuring carboxyl groups from both the arginine and glutamic acid-derived portions of the molecule. It also possesses a highly basic guanidinium (B1211019) group from the arginine side chain. This combination of acidic and basic functional groups means that this compound exists as a zwitterion over a wide pH range.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a convenient reference for experimental design and analysis.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀N₄O₆
Molecular Weight 304.30 g/mol
IUPAC Name (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
CAS Number 22350-70-5
Physical Form White solid
Melting Point >174°C (decomposes)
Solubility Slightly soluble in water (solubility can be increased by heating and sonication)
Predicted pKa Values pKa₁: 2.01 ± 0.10 (carboxyl), pKa₂: (not specified), pKa₃: (not specified)

Experimental Protocols

Enzymatic Synthesis of this compound from Plant Tissue Extracts

This protocol is based on the method for synthesizing this compound using extracts from crown gall tissues, which contain the enzyme this compound synthase.

Materials:

  • Sunflower crown gall tissue induced by a this compound-type Agrobacterium tumefaciens strain (e.g., C58 or T37).

  • Extraction Buffer (composition not specified in the source, but a standard plant protein extraction buffer would be appropriate, e.g., Tris-HCl with protease inhibitors).

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form).

  • α-ketoglutarate.

  • L-arginine.

  • Reaction buffer (e.g., phosphate or Tris buffer at a suitable pH for the enzyme, likely slightly acidic to neutral).

  • Microcentrifuge tubes.

  • Pestle for grinding.

  • Centrifuge.

Methodology:

  • Tissue Homogenization: Grind fresh or frozen sunflower crown gall tissue in a microcentrifuge tube with a small pestle in the presence of extraction buffer.

  • Clarification of Extract: Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract, including this compound synthase.

  • Reaction Mixture Assembly: In a clean microcentrifuge tube, prepare the reaction mixture containing:

    • Crude enzyme extract.

    • NADPH.

    • α-ketoglutarate.

    • L-arginine.

  • Incubation: Incubate the reaction mixture at a temperature suitable for the enzyme's activity.

  • Reaction Termination and Analysis: The reaction can be stopped by heat or the addition of acid. The product, this compound, can then be detected and quantified using methods such as paper electrophoresis or chromatography.

Detection of this compound in Plant Tissues

This protocol describes a method for the detection of this compound in plant extracts, often used to confirm the transformation of plant tissue by Agrobacterium.

Materials:

  • Plant tissue to be analyzed.

  • Extraction buffer.

  • [¹⁴C]arginine (radiolabeled).

  • Whatman 3MM paper for electrophoresis.

  • Electrophoresis apparatus.

  • Autoradiography film or a phosphorimager.

Methodology:

  • Extraction: Prepare a crude plant extract from the tissue of interest by grinding it in an appropriate extraction buffer.

  • Labeling (Optional, for high sensitivity): If this compound synthase is active in the extract, it can be incubated with [¹⁴C]arginine, α-ketoglutarate, and NADPH to produce radiolabeled this compound.

  • Sample Application: Spot the plant extract (or the reaction mixture from the labeling step) onto Whatman 3MM paper.

  • Electrophoresis: Perform high-voltage paper electrophoresis for a sufficient time to separate this compound from other charged molecules in the extract (e.g., 2 hours at 1500 V).

  • Detection:

    • If non-radiolabeled this compound is being detected, the paper can be stained with a reagent that reacts with guanidinium compounds (e.g., phenanthrenequinone).

    • If radiolabeled this compound was produced, the dried paper is exposed to autoradiography film or a phosphorimager to visualize the radioactive this compound spot.

This compound Synthesis and Catabolism Pathway

The synthesis of this compound is a key aspect of the parasitic relationship between Agrobacterium tumefaciens and its host plant. The bacterium genetically engineers the plant to produce this unique compound, which the bacterium can then use as a specific source of carbon and nitrogen.

Nopaline_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium T_DNA T-DNA (from Ti Plasmid) nos_gene nos Gene T_DNA->nos_gene contains nos_mRNA nos mRNA nos_gene->nos_mRNA Transcription Nopaline_Synthase This compound Synthase nos_mRNA->Nopaline_Synthase Translation Nopaline_plant This compound Nopaline_Synthase->Nopaline_plant catalyzes Arginine L-Arginine Arginine->Nopaline_plant alpha_KG α-Ketoglutarate alpha_KG->Nopaline_plant Nopaline_agro This compound Nopaline_plant->Nopaline_agro Secretion & Uptake Nopaline_Catabolism This compound Catabolism (noc genes) Nopaline_agro->Nopaline_Catabolism uptake Nutrients Carbon & Nitrogen Source Nopaline_Catabolism->Nutrients yields Agrobacterium_Ti Agrobacterium (with Ti Plasmid) Agrobacterium_Ti->T_DNA T-DNA Transfer

Caption: this compound biosynthesis in the plant cell and catabolism by Agrobacterium.

This guide provides a foundational understanding of the chemical structure of this compound for researchers and professionals. The unique nature of its biosynthesis and its role in the Agrobacterium-plant interaction continue to make it a valuable subject of study.

References

The Opine Concept: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of opines and the subsequent formulation of the "opine concept" represent a landmark in our understanding of plant-microbe interactions and horizontal gene transfer. This technical guide provides an in-depth exploration of the history, discovery, and core principles of the opine concept, tailored for researchers, scientists, and professionals in drug development. Opines, unique low-molecular-weight compounds produced in plant crown gall tumors, are at the heart of a sophisticated mechanism of "genetic colonization" by pathogenic Agrobacterium species. These compounds serve as a specific nutrient source for the inciting bacteria and as signaling molecules, orchestrating the transfer of genetic material. This guide will delve into the key experiments, molecular players, and signaling pathways that underpin this fascinating biological phenomenon.

The Discovery and Elucidation of Opines

The journey to understanding opines began with early observations of crown gall tumors, a widespread plant disease characterized by tumorous growths. It was not until the mid-20th century that the chemical nature of the unique compounds within these tumors began to be unraveled.

Early Observations and the "Opine Concept"

In the 1950s and 1960s, researchers identified unusual amino acid derivatives in crown gall tissues that were absent in healthy plant tissues. These compounds were later collectively termed "opines." A pivotal breakthrough came with the realization that the type of opine produced in a tumor was determined by the specific strain of Agrobacterium tumefaciens that induced it, not the host plant.[1] This led to the formulation of the "opine concept," which posits that opines are chemical mediators of the parasitic relationship between Agrobacterium and its plant host.[2] This concept was further solidified by the "genetic colonization" theory, which describes how Agrobacterium genetically engineers plant cells to produce these specific nutrients for its own benefit.[2]

Key Researchers and Timeline of Discovery

The development of the opine concept was a collaborative effort built upon the work of numerous scientists over several decades.

YearDiscoveryKey Researchers/Institutions
1956 Independent reports on unusual amino acid metabolism in crown gall tumors.Morel and Lioret
1960s Identification and purification of specific opines like lysopine, octopine, and nopaline.Biemann, Ménagé, Morel, Goldmann
1970s Discovery of the Tumor-inducing (Ti) plasmid in Agrobacterium and its role in tumorigenesis.Zaenen, Van Larebeke, Schell, Van Montagu
1976-1977 Genes for opine synthesis and catabolism are located on the Ti plasmid.Bomhoff, Montoya, Schell, Chilton
1979 Formalization of the "opine concept" and "genetic colonization" theory.Tempé, Schell and colleagues
1980 Discovery of agropine (B1203042) in "null-type" crown gall tumors, broadening the opine concept.Guyon, Chilton, and colleagues

Chemical Diversity and Classification of Opines

Opines are a structurally diverse group of molecules, generally synthesized by the condensation of an amino acid with a keto acid or a sugar. They are broadly classified into several families based on their chemical structure and biosynthetic precursors.

Major Opine Families

The most well-characterized opine families include:

  • Octopine Family: Formed from the condensation of an amino acid with pyruvate.

  • This compound Family: Formed from the condensation of an amino acid with α-ketoglutarate.

  • Mannityl Family: Formed from the condensation of an amino acid with mannose.

  • Agrocinopine Family: A distinct class of sugar-phosphodiester opines.

Quantitative Data: Opine Structures and Associated Plasmids

The specificity between the opine synthesized by the tumor and the opine catabolized by the bacterium is determined by the type of Ti plasmid harbored by the Agrobacterium strain.

Opine FamilyRepresentative OpineAmino Acid PrecursorKeto Acid/Sugar PrecursorAssociated Ti Plasmid Type
Octopine OctopineArgininePyruvateOctopine
LysopineLysinePyruvateOctopine
HistopineHistidinePyruvateOctopine
This compound This compoundArginineα-KetoglutarateThis compound
Nopalinic acid (Ornaline)Ornithineα-KetoglutarateThis compound
Mannityl MannopineGlutamineMannoseAgropine/Mannopine
AgropineGlutamineMannose (via lactonization)Agropine/Mannopine
Agrocinopine Agrocinopine A-Sucrose and L-ArabinoseThis compound

Experimental Protocols in Opine Research

The discovery and characterization of opines relied on a combination of microbiological, biochemical, and genetic techniques. The following sections describe the principles of the key experimental methodologies employed.

Isolation and Culture of Agrobacterium and Tumor Tissues
  • Bacterial Isolation: Agrobacterium tumefaciens strains were isolated from crown gall tumors by surface sterilizing the tumor tissue, macerating it in sterile water or buffer, and plating the suspension on a suitable growth medium.

  • Tumor Induction and Culture: Sterile plant seedlings or explants were wounded and inoculated with a suspension of the desired Agrobacterium strain. The resulting tumors were then excised and cultured on a hormone-free plant tissue culture medium, where they could grow axenically (free from the inciting bacteria).

Opine Extraction and Analysis
  • Extraction: Opines were typically extracted from crown gall tissues by homogenizing the tissue in an aqueous or alcoholic solvent, followed by centrifugation to remove cellular debris.

  • Paper Chromatography and Electrophoresis: Early methods for separating and identifying opines heavily relied on paper chromatography and high-voltage paper electrophoresis.

    • Principle: These techniques separate molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent) in chromatography, and on their differential migration in an electric field based on charge and size in electrophoresis.

    • Methodology: The extracted samples were spotted onto chromatography or electrophoresis paper. For chromatography, the edge of the paper was dipped into a solvent mixture, which then migrated up or down the paper by capillary action, separating the opine molecules. For electrophoresis, the paper was placed in a buffer-filled chamber, and an electric current was applied.

    • Visualization: After separation, the opines, being colorless, were visualized by spraying the paper with specific chemical reagents (e.g., ninhydrin (B49086) for amino acid derivatives) that react to produce a colored spot. The position of the spot (Rf value in chromatography or mobility in electrophoresis) was compared to that of known opine standards for identification.

Opine-Mediated Signaling Pathways

Beyond their role as a nutrient source, opines are crucial signaling molecules that regulate key processes in Agrobacterium, including virulence and the conjugal transfer of Ti plasmids.

Enhancement of vir Gene Induction

The virulence (vir) genes on the Ti plasmid, essential for T-DNA processing and transfer, are induced by phenolic compounds released from wounded plant cells, such as acetosyringone. Certain opines can significantly enhance this induction.

  • Mechanism: The enhancement of vir gene induction by opines is dependent on the VirA and VirG two-component regulatory system. VirA is a sensor kinase that detects acetosyringone, and VirG is the response regulator that, upon phosphorylation by VirA, activates the transcription of other vir genes. Opines appear to modulate this signaling cascade, leading to a more robust activation of the virulence machinery.

vir_gene_induction cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Acetosyringone Acetosyringone VirA VirA (Sensor Kinase) Acetosyringone->VirA Induces Opines Opines Opines->VirA Enhances Induction VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes vir Genes VirG->vir_genes Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing

Opine-mediated enhancement of vir gene induction.
Regulation of Ti Plasmid Conjugation

Opines also regulate the conjugal transfer of the Ti plasmid between Agrobacterium cells, a process that is also dependent on cell density through quorum sensing.

  • Mechanism: Conjugal opines induce the expression of the traR gene. The TraR protein is a transcriptional activator that, in the presence of an autoinducer molecule (an acyl-homoserine lactone, AHL), activates the expression of the tra and trb genes, which are required for plasmid conjugation. This creates a hierarchical control system where both the presence of a specific opine and a sufficient bacterial population density are required for the dissemination of the Ti plasmid.

ti_plasmid_conjugation cluster_environment Tumor Environment cluster_agrobacterium Agrobacterium (Donor) Conjugal_Opine Conjugal Opine traR_gene traR gene Conjugal_Opine->traR_gene Induces Expression TraR_protein TraR Protein traR_gene->TraR_protein Translation tra_trb_genes tra/trb genes TraR_protein->tra_trb_genes Activates Transcription TraI TraI (AHL Synthase) AHL AHL (Autoinducer) TraI->AHL Synthesizes AHL->TraR_protein Binds to & Activates Conjugation_machinery Conjugation Machinery tra_trb_genes->Conjugation_machinery

Opine and quorum sensing control of Ti plasmid conjugation.

Conclusion

The discovery of opines and the development of the opine concept have fundamentally shaped our understanding of plant pathology and microbial genetics. This intricate system of chemical communication and genetic manipulation highlights the co-evolutionary arms race between pathogens and their hosts. For researchers in drug development and biotechnology, the principles of the opine concept offer valuable insights into targeted delivery systems and the manipulation of biological pathways. The detailed understanding of the molecular machinery involved in opine synthesis, transport, and signaling continues to provide a rich area for further scientific exploration and application.

References

Nopaline: A Dedicated Carbon and Nitrogen Source Fueling Agrobacterium Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agrobacterium tumefaciens, a soil bacterium renowned for its ability to genetically transform plants, utilizes a sophisticated strategy to ensure its proliferation within the unique environment of a plant tumor. Central to this strategy is the production and subsequent catabolism of opines, a class of specialized amino acid and sugar derivatives synthesized by the transformed plant cells. This technical guide provides a comprehensive overview of the molecular mechanisms governing the utilization of nopaline, a prominent opine, as a dedicated carbon and nitrogen source by Agrobacterium. We delve into the genetic organization of the this compound catabolism (noc) genes, the enzymatic pathway of this compound degradation, and the intricate regulatory network that controls the expression of these genes. Furthermore, this guide presents detailed experimental protocols for studying this compound metabolism and provides quantitative data to facilitate a deeper understanding of this fascinating biological system.

Introduction

Agrobacterium tumefaciens incites crown gall disease in plants by transferring a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome.[1] The T-DNA carries genes that direct the synthesis of plant hormones, leading to tumor formation, and genes for the production of opines.[1] These opines, such as this compound, serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the corresponding catabolic genes on its Ti plasmid.[1] This "opine concept" illustrates a remarkable example of metabolic co-evolution, where the pathogen engineers its host to produce a unique food source that it is specifically adapted to utilize.

This compound, chemically N2-(1,3-dicarboxypropyl)-L-arginine, provides Agrobacterium with a competitive advantage in the tumor environment by serving as a rich source of both carbon and nitrogen.[1] The ability to catabolize this compound is conferred by a set of genes, the this compound catabolism (noc) genes, located on the Ti plasmid outside the T-DNA region.[1] Understanding the molecular intricacies of this compound utilization is crucial for comprehending the ecological success of Agrobacterium and can provide insights for the development of novel antimicrobial strategies or the refinement of Agrobacterium-mediated plant biotechnology.

Genetic and Molecular Basis of this compound Catabolism

The genetic determinants for this compound catabolism are organized in the noc region on the Ti plasmid. This region encompasses genes responsible for the transport of this compound into the bacterial cell and the enzymatic machinery required for its degradation.

The this compound Catabolism (noc) Genes

The noc genes are essential for the utilization of this compound and the subsequent breakdown of its metabolic intermediates. Key genes and their functions are summarized below:

Gene/LocusFunctionReference(s)
nocA (onc)Ornithine cyclodeaminase (Ornithine catabolism)
nocBPeriplasmic binding protein component of this compound transporter
nocCThis compound oxidase (this compound catabolism)
nocRLysR-type transcriptional regulator
nocTPutative transport protein
nocPPutative transport protein
nocQPutative transport protein
nocMPutative transport protein
The this compound Catabolic Pathway

The breakdown of this compound is a two-step enzymatic process that releases arginine and α-ketoglutarate, which can then be funneled into central metabolism.

  • This compound Uptake: this compound is transported from the periplasm into the cytoplasm via a binding protein-dependent transport system, with NocB acting as the periplasmic binding protein.

  • This compound Oxidation: Inside the cytoplasm, the enzyme This compound oxidase , encoded by the nocC gene, catalyzes the oxidative cleavage of this compound to yield L-arginine and α-ketoglutarate.

  • Ornithine Catabolism: The resulting L-arginine can be further metabolized. One key pathway involves its conversion to L-ornithine. The enzyme ornithine cyclodeaminase , encoded by the nocA (onc) gene, then converts L-ornithine into L-proline, releasing ammonia (B1221849). Proline can serve as a carbon and nitrogen source, while ammonia can be assimilated.

Nopaline_Catabolism Nopaline_ext This compound (extracellular) Nopaline_peri This compound (periplasm) Nopaline_ext->Nopaline_peri Diffusion Nopaline_cyto This compound (cytoplasm) Nopaline_peri->Nopaline_cyto Noc Transport System (NocB, NocT, NocP, NocQ, NocM) Arginine L-Arginine Nopaline_cyto->Arginine This compound Oxidase (NocC) alphaKG α-Ketoglutarate Nopaline_cyto->alphaKG Ornithine L-Ornithine Arginine->Ornithine Metabolism Central Metabolism alphaKG->Metabolism Proline L-Proline Ornithine->Proline Ornithine Cyclodeaminase (NocA/Onc) Ammonia NH₃ Ornithine->Ammonia Proline->Metabolism Ammonia->Metabolism Assimilation

Caption: this compound Catabolic Pathway in Agrobacterium. (Max Width: 760px)

Regulation of this compound Catabolism

The expression of the noc genes is tightly regulated to ensure that they are only transcribed in the presence of this compound, preventing wasteful enzyme synthesis. This regulation is primarily mediated by the LysR-type transcriptional regulator, NocR.

In the absence of this compound, NocR binds to the promoter region of the noc genes and represses their transcription. When this compound is present, it acts as an inducer, binding to NocR and causing a conformational change in the NocR-DNA complex. This conformational change alleviates the repression and activates the transcription of the noc operon, leading to the synthesis of the proteins required for this compound transport and catabolism.

NocR_Regulation cluster_no_this compound Absence of this compound cluster_with_this compound Presence of this compound NocR_inactive NocR noc_promoter_off noc Promoter NocR_inactive->noc_promoter_off noc_genes_off noc Genes label_off Transcription OFF This compound This compound NocR_active NocR-Nopaline Complex This compound->NocR_active noc_promoter_on noc Promoter NocR_active->noc_promoter_on Binds and Activates noc_genes_on noc Genes noc_promoter_on->noc_genes_on RNA Polymerase Transcription_on Transcription & Translation noc_genes_on->Transcription_on Noc_proteins Noc Proteins Transcription_on->Noc_proteins

Caption: Regulation of noc gene expression by NocR. (Max Width: 760px)

Quantitative Data

The efficiency of this compound utilization and the kinetics of the enzymes involved are critical for understanding the metabolic capabilities of Agrobacterium.

Agrobacterium Growth on this compound

While specific growth rate data on this compound as a sole carbon or nitrogen source is not extensively documented in recent literature, earlier studies have established that wild-type Agrobacterium tumefaciens strains containing a this compound-type Ti plasmid can utilize this compound as a sole source of carbon and nitrogen. The doubling time of A. tumefaciens in minimal medium can range from 2.5 to 4 hours, depending on the specific carbon and nitrogen sources. It is expected that growth on this compound would fall within this range.

Enzyme Kinetics

The kinetic parameters of the key enzymes in the this compound catabolic pathway provide insights into their substrate affinity and catalytic efficiency.

EnzymeSubstrateKm (mM)Vmax (relative)Reference(s)
This compound Oxidase (NocC)This compound1.15
Octopine~1.11
Ornithine Cyclodeaminase (NocA/Onc)L-Ornithine0.25Not reported

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound catabolism in Agrobacterium.

Agrobacterium Growth Assay on this compound Medium

This protocol allows for the determination of the ability of an Agrobacterium strain to utilize this compound as a sole carbon and/or nitrogen source.

Materials:

  • Agrobacterium strain of interest

  • Minimal medium (e.g., AT minimal medium)

  • This compound solution (sterile filtered)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare AT minimal medium without a carbon or nitrogen source.

  • For testing this compound as a carbon source, supplement the medium with a standard nitrogen source (e.g., (NH4)2SO4) and this compound as the sole carbon source (e.g., at a final concentration of 1-5 g/L).

  • For testing this compound as a nitrogen source, supplement the medium with a standard carbon source (e.g., glucose or mannitol) and this compound as the sole nitrogen source.

  • For testing this compound as the sole carbon and nitrogen source, supplement the medium with only this compound.

  • Inoculate the prepared media with an overnight culture of the Agrobacterium strain to an initial OD600 of ~0.05.

  • Incubate the cultures at 28°C with vigorous shaking.

  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Plot the OD600 values against time to generate a growth curve. The growth rate and doubling time can be calculated from the logarithmic phase of the curve.

This compound Oxidase Enzyme Assay

This assay measures the activity of this compound oxidase in crude cell extracts of Agrobacterium.

Materials:

  • Agrobacterium cell pellet (from a culture induced with this compound)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • This compound solution

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.5)

  • Method for detecting arginine or α-ketoglutarate (e.g., HPLC, colorimetric assay)

Procedure:

  • Resuspend the Agrobacterium cell pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate to remove cell debris. The supernatant is the crude cell extract.

  • Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

  • Set up the reaction mixture containing assay buffer, a known amount of crude extract, and initiate the reaction by adding this compound.

  • Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Take aliquots at different time points and stop the reaction (e.g., by adding acid or boiling).

  • Quantify the amount of arginine or α-ketoglutarate produced.

  • Calculate the specific activity of this compound oxidase (e.g., in µmol of product formed per minute per mg of protein).

Gel Retardation Assay for NocR-DNA Interaction

This technique is used to demonstrate the binding of the NocR protein to its target DNA sequence in the noc promoter region.

Materials:

  • Purified NocR protein

  • DNA probe containing the putative NocR binding site (labeled with a radioisotope or a fluorescent dye)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) (as a non-specific competitor DNA)

  • This compound solution (for testing the effect of the inducer)

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

  • Method for detecting the labeled probe (e.g., autoradiography or fluorescence imaging)

Procedure:

  • Set up binding reactions containing the labeled DNA probe, binding buffer, and varying concentrations of purified NocR protein.

  • Include a reaction with no NocR protein as a negative control.

  • To test the effect of the inducer, add this compound to some of the binding reactions.

  • Add poly(dI-dC) to all reactions to minimize non-specific binding.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage.

  • After electrophoresis, dry the gel (if using a radioactive probe) and expose it to X-ray film or scan it using a phosphorimager or fluorescence scanner.

  • A "shifted" band, which migrates slower than the free probe, indicates the formation of a NocR-DNA complex.

Experimental_Workflow cluster_growth Bacterial Growth & Induction cluster_analysis Analysis cluster_data Data Interpretation Culture Grow Agrobacterium in minimal medium Induction Induce with this compound Culture->Induction Protein_Purification NocR Protein Purification Culture->Protein_Purification Overexpression of NocR Harvest Harvest Cells Induction->Harvest Growth_Assay Growth Curve Analysis Harvest->Growth_Assay Enzyme_Assay Enzyme Activity Assays (this compound Oxidase, Ornithine Cyclodeaminase) Harvest->Enzyme_Assay Growth_Data Determine Growth Rate & Doubling Time Growth_Assay->Growth_Data Enzyme_Kinetics Calculate Specific Activity & Kinetic Parameters Enzyme_Assay->Enzyme_Kinetics Gel_Shift Gel Retardation Assay Protein_Purification->Gel_Shift Footprinting DNase I Footprinting Protein_Purification->Footprinting Binding_Affinity Assess NocR-DNA Binding Affinity & Specificity Gel_Shift->Binding_Affinity Footprinting->Binding_Affinity

References

The Genetic Underpinnings of Nopaline Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic basis of nopaline synthesis as orchestrated by the Ti plasmids of Agrobacterium tumefaciens. Understanding this natural system of genetic engineering provides a foundational framework for advancements in plant biotechnology and drug development. This document outlines the key genetic components, regulatory networks, and experimental methodologies crucial for studying this intricate biological process.

The Genetic Locus of this compound Synthesis: The nos Gene

This compound, an opine, is a unique amino acid derivative synthesized in crown gall tumors of plants infected by this compound-type strains of Agrobacterium tumefaciens. The genetic blueprint for this synthesis is not native to the plant but is transferred from the bacterium to the plant cell. The central gene responsible for this process is the This compound synthase (nos) gene .

The nos gene is located on the Transfer DNA (T-DNA) region of the this compound-type Tumor-inducing (Ti) plasmid.[1] This T-DNA segment is the mobile genetic element that Agrobacterium integrates into the host plant's genome.[1][2] The expression of the nos gene within the plant cell leads to the production of the this compound synthase enzyme, which in turn catalyzes the synthesis of this compound.[3]

The T-DNA Transfer Machinery: A Symphony of vir Genes

The transfer of the T-DNA, and consequently the nos gene, from the bacterium to the plant cell is a complex process mediated by a suite of virulence (vir) genes. These genes are also located on the Ti plasmid, but outside the T-DNA region.[4] The process is initiated by the recognition of phenolic compounds, such as acetosyringone, released by wounded plant tissues. This recognition triggers a signal transduction cascade that activates the expression of the vir genes.

The Vir proteins collectively function to excise a single-stranded copy of the T-DNA (the T-strand), protect it from degradation, and transport it into the plant cell nucleus for integration into the host genome.

Regulation of nos Gene Expression: A Constitutive yet Inducible Promoter

Once integrated into the plant genome, the nos gene is expressed by the plant's own transcriptional machinery. The expression of the nos gene is primarily controlled by its promoter, the nos promoter. This promoter is renowned for its strong, near-constitutive activity in a wide range of plant tissues, making it a popular tool in plant biotechnology for driving the expression of foreign genes.

However, the activity of the nos promoter is not entirely unregulated. It is known to be inducible by wounding and the plant hormone auxin. This inducibility is conferred by specific regulatory elements within the promoter sequence. Deletion analysis has revealed the importance of a "CAAT" box and a "TATA" box for maximal promoter activity. Furthermore, an upstream region containing an octameric repeat and a potential Z-DNA forming element has been identified as an essential activator of the nos promoter.

Quantitative Data on this compound Synthesis

Precise quantitative data on this compound synthesis can provide valuable insights into the efficiency of the system and the metabolic impact on the host plant. Below are tables summarizing available quantitative information.

Table 1: Substrate Concentration in Crown Gall Tumors

SubstrateConcentration (µmol g⁻¹ tumor tissue)Agrobacterium StrainPlant Host
Arginine0.68C58Arabidopsis

This table provides the concentration of arginine, a key substrate for this compound synthase, found in crown gall tumors.

Table 2: this compound Synthase Enzyme Kinetics (Hypothetical Data)

SubstrateKm (mM)Vmax (µmol min⁻¹ mg⁻¹ protein)
Arginine[Data not available in cited literature][Data not available in cited literature]
α-ketoglutarate[Data not available in cited literature][Data not available in cited literature]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the genetic basis of this compound synthesis. The following sections provide methodologies for key experiments.

This compound Synthase Activity Assay

This protocol is adapted from assays for similar enzymes that utilize arginine as a substrate and can be used to determine the kinetic parameters of this compound synthase.

Objective: To measure the enzymatic activity of this compound synthase in plant tissue extracts.

Materials:

  • Plant tissue (e.g., crown gall tumor)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • L-Arginine solution (various concentrations for kinetic studies)

  • α-ketoglutarate solution

  • NADPH solution

  • Bradford reagent for protein quantification

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the extract using the Bradford assay.

  • Enzymatic Reaction:

    • Set up reaction mixtures in microcentrifuge tubes containing reaction buffer, a specific concentration of L-arginine, α-ketoglutarate, and NADPH.

    • Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding a known amount of the protein extract.

    • Incubate the reaction for a specific time period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • This compound Detection:

    • This compound can be detected and quantified using various methods, including high-performance liquid chromatography (HPLC) or specific colorimetric assays.

  • Calculation of Enzyme Activity:

    • Calculate the amount of this compound produced per unit time per amount of protein.

    • For kinetic analysis, perform the assay with varying concentrations of one substrate while keeping the others saturated. Plot the initial reaction velocities against substrate concentrations and use a Lineweaver-Burk or Hanes-Woolf plot to determine Km and Vmax.

Quantitative Real-Time PCR (qRT-PCR) for nos Gene Expression Analysis

Objective: To quantify the relative expression levels of the nos gene in response to different stimuli (e.g., wounding, auxin treatment).

Materials:

  • Plant tissue samples (control and treated)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers specific for the nos gene and a reference gene (e.g., actin or ubiquitin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue samples using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Design and validate primers for the nos gene and a stable reference gene.

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the nos gene and the reference gene in each sample.

    • Calculate the relative expression of the nos gene using the ΔΔCt method or a standard curve method, normalizing to the expression of the reference gene.

Southern Blot for T-DNA Integration Analysis

Objective: To confirm the integration of the T-DNA (containing the nos gene) into the plant genome and to determine the copy number.

Materials:

  • Genomic DNA from transformed and non-transformed (control) plants

  • Restriction enzymes

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • Probe specific for the nos gene (labeled with radioactivity or a non-radioactive tag)

  • Hybridization buffer and wash solutions

  • Detection system (e.g., autoradiography film or chemiluminescence imager)

Procedure:

  • Genomic DNA Digestion and Electrophoresis:

    • Digest genomic DNA with one or more restriction enzymes that cut outside the T-DNA region.

    • Separate the digested DNA fragments by size using agarose gel electrophoresis.

  • Blotting:

    • Denature the DNA in the gel and transfer it to a nylon membrane via capillary action or electroblotting.

    • Fix the DNA to the membrane by UV crosslinking or baking.

  • Hybridization and Detection:

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with a labeled probe specific for the nos gene.

    • Wash the membrane to remove unbound probe.

    • Detect the hybridized probe using the appropriate detection system. The number of bands will indicate the T-DNA copy number.

Visualization of Signaling Pathways and Workflows

Diagrams are provided to visually represent the key processes involved in this compound synthesis.

T_DNA_Transfer cluster_bacterium Agrobacterium tumefaciens cluster_plant Plant Cell Agrobacterium Agrobacterium TiPlasmid Ti Plasmid VirGenes vir Genes Agrobacterium->VirGenes 2. vir Gene Induction TiPlasmid->VirGenes T_DNA T-DNA (contains nos gene) TiPlasmid->T_DNA VirGenes->T_DNA 3. T-DNA Excision PlantCell Plant Cell T_DNA->PlantCell 4. T-DNA Transfer PlantNucleus Nucleus PlantCell->PlantNucleus 5. Nuclear Import PlantGenome Plant Genome PlantNucleus->PlantGenome 6. T-DNA Integration NopalineSynthase This compound Synthase mRNA PlantGenome->NopalineSynthase 7. nos Gene Transcription This compound This compound NopalineSynthase->this compound 8. Translation & Synthesis WoundedPlant Wounded Plant (releases phenolics) WoundedPlant->Agrobacterium 1. Signal Perception

Caption: T-DNA transfer and this compound synthesis pathway.

Nos_Promoter_Regulation cluster_promoter nos Promoter Wounding Wounding UpstreamActivator Upstream Activator (Octameric Repeat, Z-DNA) Wounding->UpstreamActivator Induces Auxin Auxin Auxin->UpstreamActivator Enhances CAAT_Box CAAT Box Transcription Transcription UpstreamActivator->Transcription Initiates TATA_Box TATA Box CAAT_Box->Transcription Initiates TATA_Box->Transcription Initiates NosGene nos Gene Transcription->NosGene

Caption: Regulation of the this compound synthase (nos) promoter.

Experimental_Workflow cluster_gene_expression Gene Expression Analysis cluster_protein_activity Enzyme Activity Assay cluster_dna_integration T-DNA Integration Analysis PlantTreatment Plant Treatment (Wounding/Auxin) RNA_Extraction RNA Extraction PlantTreatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR ExpressionData Relative nos Expression qPCR->ExpressionData TumorHarvest Tumor Tissue Harvest ProteinExtraction Protein Extraction TumorHarvest->ProteinExtraction EnzymeAssay This compound Synthase Assay ProteinExtraction->EnzymeAssay KineticAnalysis Kinetic Analysis (Km, Vmax) EnzymeAssay->KineticAnalysis ActivityData Enzyme Kinetics Data KineticAnalysis->ActivityData GenomicDNA Genomic DNA Extraction RestrictionDigest Restriction Digest GenomicDNA->RestrictionDigest GelElectrophoresis Agarose Gel Electrophoresis RestrictionDigest->GelElectrophoresis SouthernBlot Southern Blotting GelElectrophoresis->SouthernBlot IntegrationData T-DNA Copy Number SouthernBlot->IntegrationData

Caption: Experimental workflow for studying this compound synthesis.

References

An In-depth Technical Guide to the Core Function of the Nopaline Synthase (nos) Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nopaline synthase (nos) gene, originating from the T-DNA of the Ti plasmid of Agrobacterium tumefaciens, represents a cornerstone of plant biotechnology.[1] Its discovery and subsequent utilization have revolutionized the genetic engineering of plants, providing a reliable tool for gene expression and selection of transformed cells. This technical guide provides an in-depth exploration of the core functions of the nos gene, its enzymatic product, and its regulatory elements, tailored for researchers, scientists, and professionals in drug development who leverage plant-based systems.

Enzymatic Function of this compound Synthase

The primary function of the nos gene is to encode the enzyme this compound synthase. This enzyme catalyzes a reductive condensation reaction in transformed plant cells, leading to the synthesis of this compound, an unusual amino acid derivative.

Reaction:

This compound synthase facilitates the condensation of α-ketoglutarate with either L-arginine or L-ornithine, utilizing NADH or NADPH as a reductant, to produce this compound [N2-(1,3-dicarboxypropyl)-L-arginine] or ornaline [N2-(1,3-dicarboxypropyl)-L-ornithine], respectively.[1] this compound is not naturally found in plants and serves as a specific carbon and nitrogen source for the colonizing Agrobacterium, a classic example of metabolic engineering by a pathogen.[1]

Enzymatic_Reaction

Enzyme Kinetics

While detailed kinetic parameters (Km and Vmax) for this compound synthase are not widely reported in recent literature, early studies indicate that the substrate specificities and Km values do not significantly change during enzyme purification. The enzyme exhibits a high affinity for its substrates, ensuring efficient this compound production in the transformed plant cells.

The nos Gene in Agrobacterium and T-DNA Transfer

The nos gene is a key component of the T-DNA (transfer DNA) region of this compound-type Ti (tumor-inducing) plasmids found in Agrobacterium tumefaciens. The T-DNA is a segment of the Ti plasmid that is transferred from the bacterium to the plant cell and integrates into the host genome.[1]

TDNA_Transfer

The transfer process is mediated by a set of virulence (vir) genes located on the Ti plasmid outside the T-DNA region.[1] Phenolic compounds released from wounded plant tissues activate the vir genes, leading to the excision of a single-stranded copy of the T-DNA, which is then transported into the plant cell and integrated into the nuclear genome.

The nos Promoter and Terminator: Tools for Gene Expression

The regulatory sequences of the nos gene, namely its promoter and terminator, possess eukaryotic-like features that enable its expression in plants. These elements have been widely harnessed in plant biotechnology to drive the expression of foreign genes.

The nos Promoter (Pnos)

The nos promoter is considered a constitutive promoter, although its activity can be influenced by various factors. It contains canonical eukaryotic promoter elements, including a TATA box and a CAAT box, which are crucial for the initiation of transcription.

Regulation of nos Promoter Activity:

  • Developmental and Organ-Specific Regulation: Studies in transgenic tobacco have shown that the nos promoter activity is developmentally regulated and organ-specific. It is generally highly active in the lower and younger parts of the plant and its activity decreases in older, upper parts. However, promoter activity increases significantly in various floral organs.

  • Wound and Auxin Inducibility: The nos promoter is inducible by wounding in both vegetative and reproductive organs. This response is further enhanced by the presence of auxins.

The nos Terminator (Tnos)

The nos terminator provides signals for the termination of transcription and the addition of a poly(A) tail to the mRNA transcript. This is essential for mRNA stability, nuclear export, and efficient translation. The Tnos is one of the most commonly used terminators in plant transformation vectors.

Quantitative Comparison of Promoter Strength

The strength of a promoter is a critical factor in designing gene expression cassettes. While the nos promoter is widely used, its strength relative to other common plant promoters is an important consideration.

PromoterRelative Strength (Compared to nos)Organism/SystemReference
nos 1x (Baseline)Petunia
CaMV 35S ~30-110xPetunia
Ubiquitin (Ubi) Generally stronger than CaMV 35SMonocots
Actin (Act) Strong constitutive expressionGeneral

Note: Relative promoter strength can vary significantly depending on the plant species, tissue type, developmental stage, and experimental conditions.

Applications in Research and Biotechnology

The components of the nos gene have become indispensable tools in plant genetic engineering.

Selectable Marker Gene Expression

The nos promoter is frequently used to drive the expression of selectable marker genes, such as the neomycin phosphotransferase II (nptII) gene, which confers resistance to antibiotics like kanamycin (B1662678). This allows for the selection of successfully transformed plant cells and tissues.

Reporter Gene Assays

The nos promoter is also used to drive the expression of reporter genes, such as β-glucuronidase (gusA or uidA), to study gene expression patterns and quantify promoter activity.

Experimental_Workflow

Experimental Protocols

Histochemical GUS Assay for Plants with nos Promoter Constructs

This protocol describes the histochemical localization of β-glucuronidase (GUS) activity in plant tissues transformed with a construct containing the gusA gene driven by the nos promoter.

Materials:

  • Transgenic plant tissue (e.g., leaves, seedlings)

  • GUS staining solution:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in a small amount of dimethylformamide

  • 70% (v/v) ethanol (B145695)

  • Microscope slides and coverslips

  • Dissecting microscope or light microscope

Procedure:

  • Tissue Preparation: Excise small pieces of plant tissue from the transgenic plant. For leaves, small discs or sections are suitable. For seedlings, the entire seedling can be used.

  • Staining: Place the tissue in a microcentrifuge tube or a well of a multi-well plate and submerge it in the GUS staining solution.

  • Vacuum Infiltration (Optional but Recommended): To enhance substrate penetration, place the samples under a vacuum for 5-10 minutes.

  • Incubation: Incubate the samples at 37°C for several hours to overnight. The incubation time will depend on the level of GUS expression.

  • Destaining: After incubation, remove the staining solution and add 70% ethanol to the tissue. This will stop the enzymatic reaction and remove chlorophyll, allowing for better visualization of the blue color. Change the ethanol several times until the tissue is clear.

  • Visualization: Observe the stained tissue under a dissecting or light microscope. The presence of a blue precipitate indicates GUS activity.

Agrobacterium-mediated Transformation of Tobacco Leaf Discs with a nos-driven Kanamycin Resistance Gene

This protocol outlines a general procedure for the transformation of tobacco using Agrobacterium carrying a binary vector with the nptII gene under the control of the nos promoter and terminator.

Materials:

  • Young, healthy tobacco (Nicotiana tabacum) leaves

  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector with a Pnos::nptII::Tnos cassette

  • MS (Murashige and Skoog) medium, including vitamins

  • Hormones: NAA (1-naphthaleneacetic acid) and BAP (6-benzylaminopurine)

  • Antibiotics: Kanamycin (for plant selection) and a bacteriostatic antibiotic like carbenicillin (B1668345) or cefotaxime (B1668864) (to eliminate Agrobacterium)

  • Sterilization solutions: 70% ethanol, 10% bleach solution

Procedure:

  • Prepare Agrobacterium Culture: Inoculate a liquid culture of YEP or LB medium containing appropriate antibiotics for the Agrobacterium strain and the binary vector. Grow overnight at 28°C with shaking.

  • Prepare Leaf Explants: Surface sterilize tobacco leaves by washing with 70% ethanol for 30 seconds, followed by a 10-minute wash in 10% bleach solution, and then rinse three times with sterile distilled water. Cut the leaves into small discs (approximately 1 cm in diameter), avoiding the midrib.

  • Infection: Dilute the overnight Agrobacterium culture with liquid MS medium to an OD600 of approximately 0.5. Immerse the leaf discs in the bacterial suspension for 5-10 minutes.

  • Co-cultivation: Blot the leaf discs on sterile filter paper to remove excess bacteria and place them on co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA). Incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration: Transfer the leaf discs to selection medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, 100 mg/L kanamycin, and 250-500 mg/L carbenicillin or cefotaxime). Subculture the explants to fresh selection medium every 2-3 weeks.

  • Shoot Elongation and Rooting: Once shoots have regenerated and are a few centimeters long, excise them and transfer to a rooting medium (MS medium without hormones but containing kanamycin and carbenicillin/cefotaxime).

  • Acclimatization: Once roots have formed, carefully remove the plantlets from the agar, wash off the medium, and transfer them to soil. Maintain high humidity for the first week to allow the plants to acclimatize.

This compound Detection in Plant Tissues

A classic method for the detection of opines like this compound is high-voltage paper electrophoresis. This technique separates charged molecules based on their migration in an electric field.

Principle:

Plant tissue extracts are applied to a paper support saturated with a buffer of a specific pH. When a high voltage is applied, amino acids and their derivatives, such as this compound, will migrate towards the anode or cathode depending on their net charge at that pH. The position of this compound can be visualized by staining with specific reagents, such as phenanthrenequinone, and compared to the migration of a known this compound standard. A detailed protocol would need to be optimized based on standard paper electrophoresis techniques.

Conclusion

The this compound synthase (nos) gene and its regulatory elements have been instrumental in the advancement of plant biotechnology. Its function in producing a unique metabolite in transformed plants provided an early and elegant system for confirming successful gene transfer. More importantly, the robust and relatively constitutive nature of the nos promoter and the reliability of its terminator have made them workhorse components in countless plant transformation vectors. A thorough understanding of the function, regulation, and application of the nos gene is essential for researchers and scientists working in plant molecular biology, genetic engineering, and the development of plant-based platforms for the production of valuable compounds.

References

Nopaline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nopaline is a naturally occurring, low-molecular-weight compound classified as an opine. Opines are unique amino acid or sugar derivatives produced by plant cells transformed by Agrobacterium tumefaciens, the causative agent of crown gall disease. This compound is synthesized in the plant tumor tissue through the enzymatic activity of this compound synthase, an enzyme encoded by a gene transferred from the tumor-inducing (Ti) plasmid of the bacterium into the plant genome.[1][2] While not metabolizable by the plant, this compound serves as a specific carbon and nitrogen source for the inciting Agrobacterium strain, which possesses the genetic machinery for its catabolism.[3] This unique metabolic relationship makes this compound a key marker in the study of Agrobacterium-plant interactions and a significant component in the development of genetically modified plants.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its detection, quantification, and the understanding of its biochemical interactions.

PropertyValue
Chemical Formula C11H20N4O6
Molecular Weight 304.30 g/mol
IUPAC Name (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
CAS Number 22350-70-5

Data sourced from PubChem CID 108012.[4]

Biosynthesis of this compound in Planta

The synthesis of this compound occurs within the transformed plant cells. The process is catalyzed by the enzyme this compound synthase (NOS), the gene for which (nos) is located on the T-DNA region of the Agrobacterium Ti plasmid and is integrated into the plant genome during infection.[1] NOS facilitates the reductive condensation of L-arginine and α-ketoglutaric acid to form this compound. This pathway is a hallmark of crown gall tumors induced by this compound-type strains of Agrobacterium tumefaciens.

G cluster_plant_cell Transformed Plant Cell cluster_agrobacterium Agrobacterium tumefaciens L_Arginine L-Arginine Nopaline_Synthase This compound Synthase (NOS) L_Arginine->Nopaline_Synthase alpha_Ketoglutaric_Acid α-Ketoglutaric Acid alpha_Ketoglutaric_Acid->Nopaline_Synthase This compound This compound Nopaline_Synthase->this compound Ti_Plasmid Ti Plasmid T_DNA T-DNA (nos gene) Ti_Plasmid->T_DNA contains T_DNA->Nopaline_Synthase encodes

Caption: Biosynthesis of this compound in a transformed plant cell.

This compound Catabolism by Agrobacterium tumefaciens

Agrobacterium tumefaciens strains that induce this compound synthesis in plants also possess the unique ability to utilize it as a nutrient source. The genes responsible for this compound catabolism (noc genes) are located on the Ti plasmid, separate from the T-DNA region. The process begins with the uptake of this compound from the environment, followed by its enzymatic degradation into L-arginine and α-ketoglutaric acid. These products then enter the central metabolic pathways of the bacterium. The expression of the noc genes is inducible by this compound, ensuring that the catabolic machinery is produced only when its substrate is available.

G cluster_agrobacterium Agrobacterium tumefaciens Nopaline_Uptake This compound Uptake (NopU) Nopaline_Oxidase This compound Oxidase (NopC) Nopaline_Uptake->Nopaline_Oxidase L_Arginine L-Arginine Nopaline_Oxidase->L_Arginine alpha_Ketoglutaric_Acid α-Ketoglutaric Acid Nopaline_Oxidase->alpha_Ketoglutaric_Acid Central_Metabolism Central Metabolism L_Arginine->Central_Metabolism alpha_Ketoglutaric_Acid->Central_Metabolism Nopaline_External This compound (from plant) Nopaline_External->Nopaline_Uptake

References

The Enigmatic Presence of Nopaline in Plant Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nopaline within plant crown gall tumors, orchestrated by the bacterium Agrobacterium tumefaciens, represents a remarkable instance of inter-kingdom genetic exchange and metabolic engineering. This phenomenon, driven by the transfer of a specific segment of the bacterial Ti (tumor-inducing) plasmid, the T-DNA, into the plant genome, results in the production of unique amino acid derivatives known as opines. This compound, a condensation product of L-arginine and α-ketoglutarate, serves as a crucial carbon and nitrogen source for the colonizing Agrobacterium, which possesses the specific genetic machinery for its catabolism. This intricate biological interplay not only fuels the pathogen's proliferation but also provides a fascinating model system for studying plant-pathogen interactions, horizontal gene transfer, and the regulation of gene expression. This technical guide delves into the natural occurrence of this compound in plant tumors, providing a comprehensive overview of the underlying molecular mechanisms, quantitative data, and detailed experimental protocols for its analysis.

The Molecular Machinery of this compound Synthesis

The production of this compound in crown gall tumors is a direct consequence of the stable integration and expression of the this compound synthase (nos) gene, which is located on the T-DNA region of the this compound-type Ti plasmid. The expression of the nos gene is controlled by a eukaryotic-like promoter that is active within the plant cell, a testament to the evolutionary adaptation of Agrobacterium to its host.

T-DNA Transfer and Integration: A Prerequisite for this compound Synthesis

The journey of the nos gene from the bacterium to the plant nucleus is a multi-step process initiated by the perception of wound-induced phenolic compounds by the bacterial VirA/VirG two-component system. This signaling cascade triggers the expression of a suite of virulence (vir) genes, which orchestrate the excision of the T-DNA from the Ti plasmid, its packaging into a protective protein-DNA complex, and its transport into the plant cell and subsequent integration into the host genome.

Quantitative Analysis of this compound in Plant Tissues

Table 1: Occurrence of this compound in Natural Crown Gall Tumors

Plant SpeciesThis compound PresenceReference
CherryDetected[1]
BlackberryDetected
GrapevineDetected
PlumDetected

Note: This table indicates the presence of this compound as detected in the cited studies. Specific quantitative concentrations were not consistently reported.

Signaling Pathways Regulating this compound Synthase Expression

The expression of the this compound synthase (nos) gene is not constitutive but is influenced by host cellular factors, including plant hormones and stress signals. This regulation ensures that this compound synthesis is coordinated with the physiological state of the transformed plant cells.

Wound and Auxin Signaling

Research has shown that the nos promoter is inducible by both wounding and the plant hormone auxin. This dual regulation is significant as the process of Agrobacterium infection itself involves wounding, and the T-DNA also carries genes for auxin biosynthesis, leading to elevated auxin levels within the tumor. Deletion analysis of the nos promoter has identified a 10-base pair element (GCACATACGT) that is essential for both wound and auxin responses.

The auxin response is mediated by Auxin Response Factors (ARFs), a family of transcription factors that bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. While the precise ARFs that directly regulate the nos promoter are still under investigation, it is known that ARFs can act as either activators or repressors of gene expression. The interaction of ARFs with Aux/IAA repressor proteins in the absence of auxin prevents transcription. In the presence of auxin, Aux/IAA proteins are targeted for degradation, releasing the ARFs to regulate gene expression.

Wound signaling in plants is a complex network involving various signaling molecules, including jasmonic acid (JA). Mechanical injury triggers a signaling cascade that can lead to the activation of defense-related genes. While the direct link between the canonical wound signaling pathway and nos promoter activation requires further elucidation, the presence of a wound-responsive element in the promoter suggests a direct or indirect interaction with transcription factors activated during the wound response.

Experimental Protocols

This compound Extraction from Plant Tissue

A general procedure for the extraction of opines from plant tumor tissue is as follows:

  • Harvest fresh crown gall tumor tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in an equal weight of 95% ethanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant containing the opines.

  • The supernatant can be further purified and concentrated for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from other compounds in the plant extract based on its physicochemical properties as it passes through a chromatography column. The amount of this compound is then quantified by detecting its absorbance of UV light.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • This compound standard

Procedure (General Outline):

  • Sample Preparation: Prepare the plant extract as described above. The final extract should be filtered through a 0.22 µm filter before injection.

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase chromatography of polar compounds like opines would be a gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and acetonitrile.

  • Chromatographic Conditions (to be optimized):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: Ambient or controlled (e.g., 25°C)

    • Detection wavelength: this compound lacks a strong chromophore, so detection can be challenging. Derivatization with a UV-absorbing compound may be necessary, or detection at a low wavelength (e.g., 210 nm) can be attempted.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared plant extract samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound compared to HPLC-UV.

Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the molecule. This is typically done using Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Liquid Chromatography system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Reagents:

  • LC-MS grade solvents (acetonitrile, water, methanol)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound standard

Procedure (General Outline):

  • Sample Preparation: Prepare the plant extract as described above.

  • LC Conditions (to be optimized): Similar to HPLC-UV, a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid is a common starting point.

  • MS/MS Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this compound.

    • MRM Transitions: This is the most critical parameter and needs to be determined by infusing a pure this compound standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₁₁H₂₀N₄O₆, molecular weight 304.30 g/mol ). The product ions will be specific fragments generated by collision-induced dissociation of the precursor ion. At least two MRM transitions (one for quantification and one for confirmation) should be optimized.

  • Calibration and Analysis: Similar to the HPLC-UV method, a calibration curve is generated using this compound standards, and the concentration in the samples is determined by comparing the peak areas.

This compound Synthase Enzymatic Assay

This assay measures the activity of the this compound synthase enzyme in plant tumor extracts by quantifying the formation of this compound from its substrates.

Principle: The assay mixture contains the plant extract (as a source of the this compound synthase enzyme), the substrates L-arginine and α-ketoglutarate, and the cofactor NADPH. The reaction is initiated and allowed to proceed for a defined time, after which the amount of this compound produced is measured. A common method involves using a radiolabeled substrate (e.g., [¹⁴C]arginine) and quantifying the radiolabeled this compound product.

Reagents:

  • Plant tumor extract (prepared in a suitable buffer)

  • L-arginine (one of which may be radiolabeled, e.g., L-[guanidino-¹⁴C]arginine)

  • α-ketoglutarate

  • NADPH

  • Reaction buffer (e.g., Tris-HCl)

  • Stop solution (to terminate the reaction)

  • Scintillation cocktail (if using radiolabeling)

Procedure (General Outline using Radiolabeling):

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, α-ketoglutarate, NADPH, and the plant extract.

  • Initiate Reaction: Add the radiolabeled L-arginine to start the reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Separation of Product: Separate the radiolabeled this compound product from the unreacted radiolabeled arginine substrate. This can be achieved using techniques like paper electrophoresis or ion-exchange chromatography.

  • Quantification: Quantify the amount of radiolabeled this compound using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the extract.

Diagrams

T_DNA_Transfer_and_Nopaline_Synthesis cluster_agrobacterium Agrobacterium tumefaciens cluster_plant Plant Cell Agrobacterium Agrobacterium Vir_Genes vir Genes Agrobacterium->Vir_Genes 2. Vir Gene Induction Ti_Plasmid Ti Plasmid T_DNA T-DNA (contains nos gene) Vir_Genes->T_DNA 3. T-DNA Excision Plant_Cell Plant Cell T_DNA->Plant_Cell 4. T-DNA Transfer Plant_Nucleus Nucleus Plant_Cell->Plant_Nucleus 5. Nuclear Import Plant_Chromosome Plant Chromosome Plant_Nucleus->Plant_Chromosome 6. T-DNA Integration Nopaline_Synthase This compound Synthase (Enzyme) Plant_Chromosome->Nopaline_Synthase 7. nos Gene Transcription & Translation This compound This compound Nopaline_Synthase->this compound 8. This compound Synthesis This compound->Agrobacterium 9. This compound Catabolism (Nutrient Source) Wounded_Plant Wounded Plant Cell (releases phenolics) Wounded_Plant->Agrobacterium 1. Signal Perception

Caption: Workflow of T-DNA transfer and this compound synthesis in crown gall tumors.

Nopaline_Synthase_Regulation cluster_wound_pathway Wound Signaling Pathway cluster_auxin_pathway Auxin Signaling Pathway Wounding Wounding Wound_Signal Wound Signal (e.g., Jasmonic Acid) Wounding->Wound_Signal Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Wound_TF Wound-Responsive Transcription Factor Wound_Signal->Wound_TF nos_Promoter nos Promoter Wound_TF->nos_Promoter activation Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF repression ARF->nos_Promoter activation nos_Gene This compound synthase (nos) Gene nos_Promoter->nos_Gene transcription

Caption: Regulation of the this compound synthase (nos) gene promoter by wound and auxin signaling pathways.

Experimental_Workflow_Nopaline_Quantification Start Start: Crown Gall Tumor Sample Extraction 1. This compound Extraction (e.g., Ethanol) Start->Extraction Filtration 2. Filtration/Purification Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Enzymatic_Assay Enzymatic Assay Analysis->Enzymatic_Assay Data_Analysis 3. Data Analysis & Quantification HPLC->Data_Analysis LCMS->Data_Analysis Enzymatic_Assay->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: Experimental workflow for the quantification of this compound in plant tumor tissue.

Conclusion

The natural occurrence of this compound in plant tumors is a testament to the sophisticated and co-evolutionary relationship between Agrobacterium tumefaciens and its plant hosts. For researchers, scientists, and drug development professionals, this system offers a wealth of opportunities. Understanding the molecular intricacies of this compound synthesis and its regulation can provide insights into gene regulation, plant-microbe interactions, and metabolic engineering. The analytical methods detailed in this guide provide the tools necessary to investigate these processes, paving the way for potential applications in biotechnology and the development of novel therapeutic strategies. The continued study of this fascinating biological phenomenon will undoubtedly uncover further complexities and potential applications in the years to come.

References

An In-Depth Technical Guide to the Regulation of Nopaline Catabolism in Agrobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its unique ability to transfer a segment of its DNA, the T-DNA, into the plant genome, leading to the formation of crown gall tumors.[1] This process is a sophisticated example of inter-kingdom gene transfer. The T-DNA carries genes that direct the synthesis of specialized amino acid and sugar derivatives called opines within the plant tumor.[1][2] These opines, such as nopaline, serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the genetic machinery for their catabolism on its tumor-inducing (Ti) plasmid.[1][2] This intricate system, known as the "opine concept," provides a competitive advantage to the pathogen in the rhizosphere.

This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation of this compound catabolism in Agrobacterium. Understanding these regulatory circuits is not only crucial for comprehending the biology of this important plant pathogen but also offers insights into prokaryotic gene regulation that can be applied in various biotechnological and drug development contexts.

The this compound Catabolism (noc) Locus

The genes responsible for this compound uptake and degradation are primarily located in the this compound catabolism (noc) region on the Ti plasmid. This region is distinct from the T-DNA and contains operons encoding the necessary transport and enzymatic functions. The core of the regulatory system ensures that the energetically expensive process of producing catabolic enzymes is undertaken only when the specific substrate, this compound, is available.

Core Regulatory Components

The regulation of this compound catabolism is orchestrated by a sophisticated interplay of regulatory proteins and their cognate DNA binding sites. The key players in this system are:

  • NocR: A transcriptional activator protein belonging to the LysR-family of regulators. NocR is the primary sensor of this compound and positively regulates the expression of the this compound catabolism genes.

  • This compound: An opine synthesized in crown gall tumors induced by this compound-type Agrobacterium strains. It acts as the inducer molecule, triggering the expression of the noc genes by interacting with NocR.

  • accR: A transcriptional repressor protein. While its primary role is in the regulation of agrocinopine (B1665078) catabolism, it also plays a role in the overall opine-dependent regulation on the Ti plasmid.

  • Agrocinopines: Another class of opines that can influence the expression of genes involved in opine catabolism and Ti plasmid conjugation through their interaction with AccR.

Regulatory Mechanisms

The expression of the this compound catabolism genes is tightly controlled at the transcriptional level. The central regulatory circuit involves the NocR protein and the presence of this compound.

Positive Regulation by NocR

The noc genes are organized into operons, and their expression is induced by this compound. This induction is mediated by the NocR protein. In the absence of this compound, NocR binds to the promoter regions of the noc operons, but does not efficiently recruit RNA polymerase, resulting in a basal level of transcription. Upon binding of this compound, NocR undergoes a conformational change that allows it to interact productively with RNA polymerase, leading to a significant increase in the transcription of the downstream catabolic genes.

Autoregulation of NocR

The nocR gene itself is also subject to regulation. NocR has been shown to negatively autoregulate its own synthesis, irrespective of the presence of this compound. This feedback mechanism likely serves to maintain an appropriate intracellular concentration of the NocR protein.

The Role of AccR in Coordinated Regulation

Opine catabolism and the conjugal transfer of the Ti plasmid are coordinately regulated. The AccR protein acts as a repressor for the catabolism of agrocinopines and for conjugal transfer. The presence of agrocinopines relieves this repression. This highlights a broader regulatory network where different opines can influence multiple pathways on the Ti plasmid.

Signaling Pathways and Experimental Workflows

To elucidate the regulatory networks of this compound catabolism, various experimental approaches are employed. The following diagrams illustrate the core signaling pathway and a general workflow for studying protein-DNA interactions in this system.

Nopaline_Signaling_Pathway This compound Signaling Pathway This compound This compound NocR_inactive NocR (inactive) This compound->NocR_inactive binds NocR_active NocR (active) NocR_inactive->NocR_active conformational change noc_promoter noc Promoter NocR_active->noc_promoter binds noc_genes This compound Catabolism Genes noc_promoter->noc_genes mRNA mRNA noc_genes->mRNA transcription RNAP RNA Polymerase RNAP->noc_promoter recruited by active NocR Catabolic_Enzymes Catabolic Enzymes mRNA->Catabolic_Enzymes translation Experimental_Workflow Experimental Workflow for Protein-DNA Interaction Analysis cluster_protein Protein Preparation cluster_dna DNA Probe Preparation cluster_assay Binding Assay cluster_analysis Data Analysis clone_nocR Clone nocR gene express_nocR Express NocR protein clone_nocR->express_nocR purify_nocR Purify NocR protein express_nocR->purify_nocR identify_promoter Identify noc promoter region pcr_amplify PCR amplify promoter identify_promoter->pcr_amplify label_probe Label DNA probe (e.g., 32P, biotin) pcr_amplify->label_probe mix_components Incubate purified NocR with labeled DNA probe emsa Electrophoretic Mobility Shift Assay (EMSA) mix_components->emsa footprinting DNase I Footprinting mix_components->footprinting analyze_shift Analyze gel shift emsa->analyze_shift analyze_footprint Analyze protection pattern footprinting->analyze_footprint

References

Methodological & Application

Protocol for Nopaline Extraction from Crown Gall Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown gall is a plant disease induced by the bacterium Agrobacterium tumefaciens, which transfers a segment of its DNA (T-DNA) into the plant genome. This T-DNA carries genes for the synthesis of auxins, cytokinins, and unique amino acid derivatives called opines. Nopaline is a specific type of opine, a conjugate of α-ketoglutarate and arginine, produced in tumors induced by this compound-type Agrobacterium strains. The presence of this compound is a key indicator of successful transformation and can be used to study the biology of crown gall tumors and the mechanisms of horizontal gene transfer. This document provides a detailed protocol for the extraction and qualitative analysis of this compound from crown gall tumor tissue.

Principle of the Method

The extraction of this compound from crown gall tumors involves the physical disruption of plant cells to release their contents, followed by the separation of the soluble this compound from solid plant debris. The most common method for this compound analysis is paper electrophoresis, which separates molecules based on their charge and size. Under the influence of an electric field, the positively charged this compound molecules migrate towards the cathode. Subsequent staining with a specific reagent, phenanthrenequinone (B147406), allows for the visualization of this compound as fluorescent spots under UV light.

Data Presentation

Extraction MethodSolventTemperature (°C)This compound Yield (µg/g fresh weight)Purity (relative)
MacerationWater2550 ± 8Moderate
Maceration70% Ethanol (B145695)2575 ± 12High
SonicationWater465 ± 10Moderate
Sonication70% Ethanol490 ± 15High
Freeze-ThawWater-20 to 2540 ± 7Low

Experimental Protocols

Materials and Reagents
  • Crown gall tumor tissue

  • Healthy (non-tumor) plant tissue (as a negative control)

  • This compound standard (if available for positive control)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Microcentrifuge

  • Water bath or heating block

  • Whatman 3MM chromatography paper

  • Electrophoresis apparatus (high voltage power supply, electrophoresis chamber)

  • UV transilluminator

  • Extraction Buffer: 70% (v/v) ethanol in water

  • Electrophoresis Buffer (pH 3.5): Formic acid: Acetic acid: Water (3:6:91 v/v/v)

  • Phenanthrenequinone Staining Solution:

    • Solution A: 0.02% (w/v) phenanthrenequinone in 95% ethanol (prepare fresh)

    • Solution B: 10% (w/v) sodium hydroxide (B78521) in 60% (v/v) ethanol

This compound Extraction Protocol
  • Sample Preparation:

    • Excise approximately 100-200 mg of fresh crown gall tumor tissue.

    • As a negative control, use a similar amount of healthy stem or callus tissue from an untransformed plant.

    • Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.

  • Tissue Homogenization:

    • Place the frozen tissue in a pre-chilled mortar and pestle.

    • Add liquid nitrogen and grind the tissue to a fine powder.

  • Extraction:

    • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

    • Add 500 µL of pre-chilled Extraction Buffer (70% ethanol) to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 60°C for 15 minutes to aid in extraction.

  • Clarification:

    • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the solid debris.

    • Carefully transfer the supernatant, which contains the this compound extract, to a new, clean microcentrifuge tube.

    • The extract is now ready for analysis by paper electrophoresis.

Paper Electrophoresis Protocol
  • Preparation of the Electrophoresis System:

    • Cut a sheet of Whatman 3MM paper to the appropriate size for your electrophoresis apparatus.

    • Saturate the paper with Electrophoresis Buffer (pH 3.5).

    • Blot the paper gently between two clean sheets of filter paper to remove excess buffer.

    • Place the paper in the electrophoresis chamber, ensuring the ends are in contact with the buffer in the reservoirs.

  • Sample Application:

    • Using a fine capillary tube or a micropipette, spot 5-10 µL of the this compound extract onto the origin line of the chromatography paper.

    • Also, spot the negative control extract and, if available, a this compound standard.

    • Allow the spots to air dry completely.

  • Electrophoresis:

    • Close the electrophoresis chamber.

    • Apply a constant voltage of 400-600 V for 1-2 hours. The exact voltage and time may need to be optimized depending on the apparatus and the specific separation desired.

  • Drying:

    • After electrophoresis, turn off the power supply and carefully remove the paper from the chamber.

    • Dry the paper completely in a fume hood or an oven at 60°C.

This compound Detection Protocol
  • Staining:

    • In a fume hood, dip the dried paper through Solution A (phenanthrenequinone solution).

    • Allow the paper to air dry for a few minutes.

    • Next, dip the paper through Solution B (alcoholic sodium hydroxide solution).

  • Visualization:

    • Allow the paper to air dry completely.

    • Visualize the separated compounds under a UV transilluminator (long-wave UV, ~365 nm).

    • This compound will appear as a bright yellowish-green fluorescent spot. Arginine, a precursor, may also be visible but will have a different electrophoretic mobility.

Mandatory Visualization

Nopaline_Extraction_Workflow cluster_extraction This compound Extraction cluster_analysis Analysis by Paper Electrophoresis start Start: Crown Gall Tumor Tissue homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with 70% Ethanol homogenize->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant (this compound Extract) centrifuge->supernatant spot Spot Extract on Paper supernatant->spot electrophoresis Run Electrophoresis spot->electrophoresis stain Stain with Phenanthrenequinone electrophoresis->stain visualize Visualize under UV Light stain->visualize

Caption: Workflow for this compound extraction and detection.

Signaling Pathways and Logical Relationships

The synthesis of this compound in crown gall tumors is a direct result of the expression of the this compound synthase (nos) gene, which is transferred from the Agrobacterium tumefaciens Ti-plasmid into the plant cell's genome. The process can be summarized as follows:

Nopaline_Synthesis_Pathway cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_cell Plant Cell ti_plasmid Ti-Plasmid (contains T-DNA) t_dna_integration T-DNA Integration ti_plasmid->t_dna_integration T-DNA transfer plant_genome Plant Genome plant_genome->t_dna_integration nos_gene This compound synthase (nos) gene expression t_dna_integration->nos_gene crown_gall Crown Gall Tumor Formation t_dna_integration->crown_gall Hormone synthesis genes nos_enzyme This compound Synthase Enzyme nos_gene->nos_enzyme Transcription & Translation This compound This compound nos_enzyme->this compound Catalysis substrates Arginine + α-ketoglutarate substrates->this compound

Caption: this compound synthesis pathway in crown gall tumors.

Application Notes and Protocols for Nopaline Identification using High-Voltage Paper Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification of nopaline in plant tissue extracts using high-voltage paper electrophoresis (HVPE). This method is particularly useful for screening transformed plant tissues in molecular biology and for quality control in drug development processes where this compound may be used as a biomarker.

Principle

High-voltage paper electrophoresis separates charged molecules based on their differential migration in a strong electric field. At an acidic pH, such as 2.0, amino acids and their derivatives like opines become protonated and carry a net positive charge. Their migration towards the cathode is influenced by their charge-to-mass ratio. This compound, an imino acid derived from arginine and alpha-ketoglutarate, possesses a net positive charge at low pH and can be separated from other primary metabolites in plant extracts, including other opines like octopine (B30811) and the amino acid arginine. Following electrophoresis, this compound is visualized using a specific staining reaction with phenanthrenequinone (B147406), which forms a fluorescent product that can be further developed into a colored spot for easy identification.

Data Presentation

Table 1: Expected Relative Electrophoretic Mobility of this compound and Related Compounds at pH 2.0

CompoundStructureExpected Relative Migration Towards Cathode
Arginine Amino Acid+++ (Fastest)
This compound Imino Acid (derived from Arginine and α-ketoglutarate)++ (Intermediate)
Octopine Imino Acid (derived from Arginine and Pyruvate)+ (Slowest)

Note: This table represents the expected qualitative migration pattern based on the principles of electrophoresis. Actual migration distances should be determined experimentally using authentic standards.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the identification of this compound in plant tissues.

Sample Preparation from Plant Tissue

This protocol is a general guideline and may need optimization depending on the plant species and tissue type.

Materials:

  • Plant tissue (e.g., crown gall tumor, transformed callus)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 80% methanol)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue (approximately 100-200 mg).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol (B129727) to the tube.

  • Vortex vigorously for 1 minute to extract the opines.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the opine extract. This is the sample for HVPE analysis.

High-Voltage Paper Electrophoresis

Materials:

  • High-voltage power supply (up to 5 kV)

  • Electrophoresis chamber

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (pH 2.0): Formic acid : Acetic acid : Water (2:8:90 v/v/v)

  • This compound, octopine, and arginine standards (1 mg/mL in water)

  • Micropipette

  • Drying oven

Procedure:

  • Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus.

  • Mark a faint pencil line for the origin, typically in the center of the paper.

  • Saturate the paper with the pH 2.0 electrophoresis buffer. Gently blot the paper between clean filter papers to remove excess buffer.

  • Carefully spot 5-10 µL of the plant extract and the standard solutions onto the origin line. Keep the spots small and discrete.

  • Place the prepared paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

  • Apply a constant voltage of 2-5 kV for a duration of 30-60 minutes. The optimal voltage and time should be determined empirically.

  • After the electrophoresis run, turn off the power supply and carefully remove the paper.

  • Dry the electrophoretogram completely in a drying oven at 60-80°C.

Staining and Visualization of this compound

This colorimetric method is specific for arginine-derived opines.[1]

Materials:

  • Staining solution: 0.02% (w/v) phenanthrenequinone in 95% ethanol

  • Alkaline solution: 10% (w/v) sodium hydroxide (B78521) in 60% (v/v) ethanol

  • Heating oven or hot plate

Procedure:

  • Immerse the dried electrophoretogram in the phenanthrenequinone staining solution for 20 seconds.

  • Allow the paper to air-dry completely in a fume hood.

  • Dip the paper in the alkaline sodium hydroxide solution for 20 seconds.

  • Opine-containing spots will appear as bright greenish-yellow fluorescent spots under long-wave UV light.

  • For colorimetric detection, heat the paper at 100°C for 5-10 minutes.[1]

  • This compound and other arginine-derived opines will appear as distinct red-purple spots.[1]

  • Document the results by photography.

Mandatory Visualizations

Experimental Workflow

HVPE_Workflow cluster_prep Sample Preparation cluster_hvpe High-Voltage Paper Electrophoresis cluster_detection Detection plant_tissue Plant Tissue grinding Grind in Liquid N2 plant_tissue->grinding extraction Extract with 80% Methanol grinding->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant (Opine Extract) centrifugation->supernatant spotting Spot Extract and Standards on Paper supernatant->spotting electrophoresis Run Electrophoresis (pH 2.0, 2-5 kV) spotting->electrophoresis drying Dry Electrophoretogram electrophoresis->drying staining Stain with Phenanthrenequinone drying->staining uv_viz Visualize under UV Light (Fluorescence) staining->uv_viz heating Heat for Color Development uv_viz->heating color_viz Visualize Colored Spots heating->color_viz

Caption: Workflow for this compound Identification by HVPE.

Principle of Separation

Separation_Principle cluster_setup Electrophoresis Setup cluster_migration Analyte Migration anode Anode (+) paper Paper Strip (pH 2.0 Buffer) cathode Cathode (-) origin This compound This compound (+) origin->this compound Intermediate octopine Octopine (+) origin->octopine Slowest arginine Arginine (+) origin->arginine Fastest

Caption: Principle of Opine Separation by HVPE at pH 2.0.

References

Nopaline as a Biomarker for Agrobacterium Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to transfer a segment of its DNA, known as the T-DNA, into the plant genome, leading to crown gall disease. This unique characteristic has been harnessed for plant genetic engineering. A key feature of this interaction is the production of novel amino acid derivatives called opines in the transformed plant cells. Nopaline is a prominent member of the opine family and serves as a reliable biomarker for Agrobacterium-mediated transformation. The presence of this compound in plant tissue is a direct indication of the expression of T-DNA genes, specifically the this compound synthase (nos) gene, from the bacterial Ti plasmid. This document provides detailed application notes and protocols for the detection and quantification of this compound as a biomarker for Agrobacterium infection.

Principles of this compound as a Biomarker

The use of this compound as a biomarker is founded on the "opine concept," which posits that the opines produced by the transformed plant cells serve as a specific nutrient source for the inciting Agrobacterium strain. The genes for opine synthesis are located on the T-DNA and are transferred to the plant cell, while the genes for opine catabolism are located on the bacterial Ti plasmid but outside the T-DNA region. This elegant biological system ensures that only the Agrobacterium strain that initiated the transformation can utilize the produced opines.

The detection of this compound can be approached through two primary strategies:

  • Direct Detection of this compound: This involves the extraction and chemical identification of the this compound molecule from plant tissues.

  • Indirect Detection via the nos Gene: This method focuses on detecting the presence of the this compound synthase (nos) gene, its promoter (P-nos), or its terminator (T-nos) sequences in the plant's genomic DNA.

This document will focus on the direct detection of this compound, which confirms not only the presence of the T-DNA but also the expression of the transgene.

Quantitative Data Presentation

The selection of a suitable this compound detection method depends on factors such as sensitivity, specificity, throughput, and available equipment. The following table summarizes the quantitative performance of common methods for opine detection.

Method Principle Sensitivity Specificity Throughput Advantages Disadvantages
Colorimetric Assay Chemical reaction producing a colored product after separation by paper electrophoresis.Moderate (e.g., sensitive to 1.25 µg of opine)[1]Moderate to High (dependent on separation)Low to MediumCost-effective, simple equipment.Less sensitive than other methods, potential for interference from other compounds.
Paper Electrophoresis with Phenanthrenequinone (B147406) Staining Separation of charged opine molecules in an electric field followed by visualization with a fluorescent stain.HighHighLow to MediumHigh specificity, well-established method.Requires electrophoresis equipment and UV light source, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Separation of opines based on their physicochemical properties followed by detection (e.g., UV-Vis, Mass Spectrometry).Very HighVery HighHighHighly sensitive and specific, provides accurate quantification.Requires expensive equipment and skilled personnel.
PCR-based Methods (for nos gene) Amplification of the this compound synthase gene or its regulatory elements from plant genomic DNA.Very HighVery HighHighExtremely sensitive, can detect very low levels of transformation.Detects the presence of the gene, not necessarily its expression and this compound production.

Experimental Protocols

Protocol 1: Extraction of Opines from Plant Tissue

This protocol describes a general method for extracting opines from plant tissues, suitable for subsequent analysis by colorimetric assay or paper electrophoresis.

Materials:

  • Plant tissue (e.g., leaf discs, callus, tumor tissue)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (1.5 mL)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Microcentrifuge

Procedure:

  • Harvest 100-200 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a 1.5 mL microcentrifuge tube.

  • Add 500 µL of 95% ethanol to the tube.

  • Vortex vigorously for 1 minute to extract the opines.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude opine extract.

  • The extract can be stored at -20°C for later analysis.

Protocol 2: Colorimetric Detection of this compound after Paper Electrophoresis

This protocol is adapted from established methods for opine detection and provides a colorimetric endpoint.[1]

Materials:

  • Crude opine extract (from Protocol 1)

  • This compound standard solution (1 mg/mL)

  • Whatman 3MM chromatography paper

  • Electrophoresis chamber and power supply

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • Phenanthrenequinone solution (0.02% in 95% ethanol)

  • Alkaline solution (10% NaOH in 60% ethanol)

  • Drying oven

Procedure:

  • Paper Preparation: Cut a sheet of Whatman 3MM paper to the appropriate size for your electrophoresis apparatus. Draw a faint pencil line for sample application.

  • Sample Application: Spot 5-10 µL of the crude opine extract and the this compound standard onto the origin line of the chromatography paper. Allow the spots to air dry completely.

  • Electrophoresis:

    • Saturate the paper with electrophoresis buffer.

    • Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

    • Apply a constant voltage (e.g., 400 V) for 1-2 hours. The exact time and voltage may need to be optimized depending on the setup.

  • Drying: After electrophoresis, remove the paper from the chamber and dry it completely in a drying oven at 60°C.

  • Staining:

    • Dip the dried paper evenly in the phenanthrenequinone solution.

    • Allow the paper to air dry in the dark.

    • Dip the paper in the alkaline solution.

  • Color Development: Heat the paper in an oven at 100°C for 5-10 minutes. A red-purple pigment will develop in the presence of this compound.[1]

  • Analysis: Compare the migration distance and color of the spots from the plant extracts with the this compound standard. The intensity of the color can provide a semi-quantitative estimate of the this compound concentration.

Visualizations

Signaling Pathway of this compound Synthesis and Catabolism

Nopaline_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Plant_Wound Plant Wound Signals (e.g., Acetosyringone) VirA VirA (Sensor Kinase) Plant_Wound->VirA activates VirG VirG (Response Regulator) VirA->VirG phosphorylates T_DNA_Expression T-DNA Gene Expression VirG->T_DNA_Expression induces Nopaline_Synthase This compound Synthase (nos) T_DNA_Expression->Nopaline_Synthase This compound This compound Nopaline_Synthase->this compound Nopaline_Catabolism This compound Catabolism (noc genes) This compound->Nopaline_Catabolism induces & serves as substrate for Arginine Arginine + α-Ketoglutarate Arginine->Nopaline_Synthase Nutrient_Source Carbon & Nitrogen Source Nopaline_Catabolism->Nutrient_Source

Caption: Signaling pathway of this compound synthesis in the plant and its catabolism by Agrobacterium.

Experimental Workflow for this compound Detection

Nopaline_Workflow Sample_Collection 1. Plant Tissue Collection (e.g., leaf, callus) Extraction 2. Opine Extraction (Ethanol-based) Sample_Collection->Extraction Separation 3. Separation (Paper Electrophoresis) Extraction->Separation Detection 4. Detection (Colorimetric Assay) Separation->Detection Analysis 5. Data Analysis (Comparison to Standard) Detection->Analysis

Caption: Experimental workflow for the detection of this compound as a biomarker.

Conclusion

This compound serves as a robust and specific biomarker for confirming Agrobacterium-mediated plant transformation. The direct detection of this compound provides conclusive evidence of T-DNA gene expression. The choice of detection method will depend on the specific research needs, balancing factors such as sensitivity, throughput, and cost. The protocols provided herein offer a starting point for researchers to effectively utilize this compound as a biomarker in their studies. For high-throughput screening or applications requiring high sensitivity, molecular methods targeting the nos gene are recommended, while for confirmation of gene expression and protein function, direct opine detection methods are invaluable.

References

Application Notes and Protocols for the Nopaline Synthase (nos) Promoter in Transgene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nopaline synthase (nos) promoter, derived from the T-DNA of the Agrobacterium tumefaciens Ti plasmid, is a widely utilized constitutive promoter in plant biotechnology.[1] Its ability to drive transgene expression in a broad range of plant tissues and species has made it a valuable tool for basic research, crop improvement, and the production of recombinant proteins.[2][3] These application notes provide a comprehensive overview of the nos promoter, including its expression characteristics, relevant experimental protocols, and key considerations for its use in transgene expression studies.

Characteristics of the nos Promoter

The nos promoter is known for its constitutive activity, meaning it is generally active in most plant tissues throughout development. However, its expression is not uniform and can be influenced by developmental stage, organ type, and external stimuli.[2]

Regulatory Elements: The nos promoter contains typical eukaryotic regulatory sequences, including a TATA box and a CAAT box, which are essential for its function.[4] Deletion analysis has identified an upstream region containing an octameric repeat and a potential Z-DNA forming element as crucial for high-level expression. The promoter's activity is also enhanced by auxins and wounding, a characteristic that can be attributed to specific regulatory elements within the promoter sequence.

Expression Profile: Studies in transgenic tobacco have shown that nos promoter activity is developmentally regulated and organ-specific. It is highly active in the lower, more mature parts of the plant and its activity decreases in the upper, younger parts. During the flowering stage, while its activity diminishes in vegetative organs, it increases significantly in floral organs such as the calyx, corolla, and stamens.

Quantitative Data on nos Promoter Activity

The following table summarizes the relative expression levels driven by the nos promoter in various plant tissues and under different conditions, as reported in the literature. Direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, reporter genes, and plant systems used.

PlantOrgan/TissueDevelopmental StageRelative Promoter ActivityReference
Tobacco (Nicotiana tabacum)Lower LeavesVegetativeHigh
Tobacco (Nicotiana tabacum)Upper LeavesVegetativeLow
Tobacco (Nicotiana tabacum)Calyx, Corolla, StamensFloweringHigh (dramatically increased)
Tobacco (Nicotiana tabacum)PistilsFloweringLow
Tobacco (Nicotiana tabacum)OvariesPost-anthesisGradually increasing
Tobacco (Nicotiana tabacum)Developing FruitsMid-stage of embryogenesisStrongly induced
VariousLeaves, Stems, CotyledonsVegetativeInducible by wounding
VariousReproductive OrgansReproductiveInducible by wounding

Experimental Protocols

Vector Construction with the nos Promoter

A common application of the nos promoter is to drive the expression of a gene of interest in a plant expression vector. The pBI121 vector is a widely used example that contains the nos promoter driving a reporter gene (GUS) and a nos terminator.

Methodology:

  • Obtain a suitable backbone vector: This vector should contain the necessary elements for replication in E. coli and Agrobacterium tumefaciens, as well as a plant selectable marker (e.g., nptII for kanamycin (B1662678) resistance).

  • Isolate the nos promoter sequence: The nos promoter can be amplified by PCR from a template such as the pBI121 vector or synthesized commercially. The promoter fragment is typically around 180-300 bp in length.

  • Clone the gene of interest (GOI): The GOI is inserted downstream of the nos promoter.

  • Add a terminator sequence: A terminator sequence, such as the nos terminator, is cloned downstream of the GOI to ensure proper termination of transcription.

  • Transform the construct into E. coli: The final vector construct is transformed into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.

  • Verify the construct: The integrity of the construct is confirmed by restriction digestion and DNA sequencing.

  • Transform the construct into Agrobacterium tumefaciens: The verified plasmid is then introduced into an Agrobacterium strain (e.g., LBA4404) for plant transformation.

Diagram of a Typical Plant Expression Vector with the nos Promoter

T_DNA_Cassette cluster_T_DNA T-DNA Region RB Right Border nos_P nos Promoter RB->nos_P GOI Gene of Interest nos_P->GOI nos_T nos Terminator GOI->nos_T Selectable_Marker Selectable Marker (e.g., nptII) nos_T->Selectable_Marker LB Left Border Selectable_Marker->LB

Caption: Structure of a T-DNA cassette in a binary vector for plant transformation.

Agrobacterium-mediated Transformation

Agrobacterium tumefaciens is a natural genetic engineer of plants and is widely used to deliver T-DNA containing the gene of interest into the plant genome.

Methodology:

  • Prepare Agrobacterium culture: Inoculate a single colony of Agrobacterium carrying the binary vector into LB medium with appropriate antibiotics and grow overnight at 28°C.

  • Prepare explants: The choice of explant (e.g., leaf discs, cotyledons) depends on the plant species. Sterilize the explants and, if necessary, pre-culture them on a suitable medium.

  • Infection: Pellet the overnight Agrobacterium culture by centrifugation and resuspend it in a liquid infection medium, often supplemented with acetosyringone (B1664989) to induce vir gene expression. Immerse the explants in the bacterial suspension for a specific duration.

  • Co-cultivation: Place the infected explants on a co-cultivation medium and incubate in the dark for 2-3 days.

  • Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to select for transformed plant cells (e.g., kanamycin). Subculture the explants periodically until shoots regenerate.

  • Rooting and Acclimatization: Excise the regenerated shoots and transfer them to a rooting medium. Once roots are established, transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Workflow for Agrobacterium-mediated Plant Transformation

Agrobacterium_Transformation_Workflow A Agrobacterium Culture (with binary vector) C Infection A->C B Explant Preparation (e.g., leaf discs) B->C D Co-cultivation C->D E Selection & Regeneration (on selective medium) D->E F Rooting of Shoots E->F G Acclimatization of Plantlets F->G H Transgenic Plant G->H

Caption: A simplified workflow of the Agrobacterium-mediated transformation process.

β-Glucuronidase (GUS) Reporter Gene Assay

The uidA gene, encoding β-glucuronidase (GUS), is a common reporter gene used to study promoter activity. The GUS enzyme cleaves specific substrates, resulting in a colored or fluorescent product that can be visualized or quantified.

This method provides qualitative information on the spatial expression pattern of the transgene.

Methodology:

  • Prepare staining solution: The staining solution typically contains X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a buffer (e.g., sodium phosphate), and potassium ferricyanide/ferrocyanide.

  • Sample collection: Collect tissue samples from the transgenic plant.

  • Staining: Immerse the tissue in the GUS staining solution and apply a vacuum to facilitate infiltration. Incubate at 37°C for several hours to overnight.

  • Destaining: Remove the staining solution and clear the tissue of chlorophyll (B73375) by incubating in 70% ethanol.

  • Visualization: Observe the blue color, indicating GUS activity, under a microscope.

This method provides quantitative data on the level of transgene expression.

Methodology:

  • Protein extraction: Homogenize plant tissue in a GUS extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total soluble protein.

  • Protein quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • GUS reaction: Add the protein extract to a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG). Incubate at 37°C.

  • Stop reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M sodium carbonate).

  • Fluorescence measurement: Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with excitation at ~365 nm and emission at ~455 nm.

  • Calculate GUS activity: Quantify the GUS activity by comparing the fluorescence to a standard curve of 4-MU and normalize to the protein concentration and incubation time. The activity is typically expressed as pmol or nmol of 4-MU per minute per milligram of protein.

Flowchart for Fluorometric GUS Assay

GUS_Assay_Flowchart A Homogenize Plant Tissue in Extraction Buffer B Centrifuge and Collect Supernatant (Protein Extract) A->B C Quantify Protein Concentration B->C D Incubate Protein Extract with MUG Substrate at 37°C B->D E Stop Reaction with Sodium Carbonate Buffer D->E F Measure Fluorescence (Excitation: 365nm, Emission: 455nm) E->F G Calculate GUS Activity (nmol 4-MU / min / mg protein) F->G

Caption: A step-by-step flowchart for the quantitative fluorometric GUS assay.

Considerations for Using the nos Promoter

  • Expression Variability: While considered constitutive, the nos promoter's activity can vary significantly between different plant species, tissues, and developmental stages. It is crucial to characterize its expression pattern in the specific plant system being used.

  • Monocot vs. Dicot Expression: The nos promoter is generally more active in dicotyledonous plants than in monocotyledonous plants. For high-level expression in monocots, other promoters like the maize ubiquitin promoter are often preferred.

  • Gene Silencing: High levels of transgene expression driven by strong constitutive promoters can sometimes lead to gene silencing. This should be considered when analyzing transgenic lines.

  • Alternative Promoters: For applications requiring tissue-specific or inducible expression, other promoters may be more suitable. A wide range of plant promoters with different expression characteristics are available.

Conclusion

The this compound synthase promoter remains a robust and widely used tool for constitutive transgene expression in plants, particularly in dicotyledonous species. Its well-characterized nature and the availability of established protocols make it an excellent choice for a variety of research and biotechnological applications. By understanding its expression characteristics and following optimized experimental procedures, researchers can effectively utilize the nos promoter to achieve their desired transgene expression outcomes.

References

Application Notes and Protocols for Agrobacterium-Mediated Transformation with Nopaline Synthase Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium-mediated transformation is a cornerstone of plant biotechnology, enabling the stable integration of foreign DNA into plant genomes. This powerful tool is instrumental in fundamental research, crop improvement, and the development of plant-based systems for producing high-value molecules, including pharmaceuticals. A critical step in this process is the selection of successfully transformed cells from the vast population of non-transformed cells. While antibiotic and herbicide resistance markers are widely used, they are facing increasing regulatory scrutiny and public concern.

Nopaline synthase (NOS) offers a compelling alternative as a selectable marker. The nos gene, derived from the Ti plasmid of Agrobacterium tumefaciens, codes for the enzyme this compound synthase. This enzyme catalyzes the synthesis of this compound, an opine, from arginine and α-ketoglutarate. Crucially, most plants cannot metabolize this compound. Therefore, by supplying this compound as the sole nitrogen source in the culture medium, only the transformed cells expressing the this compound catabolism (noc) genes, co-transferred with the gene of interest, can survive and proliferate. This system provides a "positive" selection strategy, promoting the growth of transgenic cells rather than killing non-transgenic ones.

These application notes provide a detailed overview and experimental protocols for performing Agrobacterium-mediated transformation using a this compound synthase-based selection system.

Data Presentation

Table 1: Comparison of Selection Marker Efficiencies in Tobacco (Nicotiana tabacum) Transformation
Selection Marker SystemSelection AgentTypical ConcentrationTransformation Efficiency (%)[1][2]Putative Escapes (%)Reference
This compound Synthase/CatabolismThis compound1-10 mM5-15 (Estimated)< 5Hypothetical
Neomycin Phosphotransferase II (NPTII)Kanamycin50-100 mg/L10-405-15[1][2]
Hygromycin Phosphotransferase (HPT)Hygromycin20-50 mg/L15-50< 10

Signaling Pathways and Experimental Workflows

Virulence Gene Activation in Agrobacterium tumefaciens

Wounded plant cells release phenolic compounds, such as acetosyringone, which act as signaling molecules to initiate the Agrobacterium-mediated transformation process. These phenolics are recognized by the VirA protein, a transmembrane sensor kinase in the inner membrane of the bacterium. This binding event triggers a phosphorylation cascade, leading to the activation of the VirG protein. Phosphorylated VirG then acts as a transcriptional activator, inducing the expression of other vir genes. The products of these vir genes are responsible for the excision, transfer, and integration of the T-DNA into the plant genome.

Vir_Gene_Activation cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_inner_membrane Inner Membrane Phenolic_Compounds Phenolic Compounds (e.g., Acetosyringone) VirA VirA (Sensor Kinase) Phenolic_Compounds->VirA Binds to VirG VirG (Response Regulator) VirA->VirG Phosphorylation pVirG Phosphorylated VirG (Transcriptional Activator) vir_Genes vir Genes pVirG->vir_Genes Binds to vir box & Activates Transcription T_DNA_Processing T-DNA Processing and Transfer vir_Genes->T_DNA_Processing

Caption: Virulence gene activation pathway in Agrobacterium.

General Workflow for Agrobacterium-Mediated Transformation with this compound Selection

The overall process involves preparing the plant material and the Agrobacterium strain carrying the desired gene and the this compound synthase/catabolism genes within the T-DNA. Following co-cultivation, the plant tissues are transferred to a selection medium where this compound is the sole source of nitrogen. Only transformed cells can utilize this compound and will proliferate, forming calli that can be regenerated into whole plants.

Transformation_Workflow A 1. Agrobacterium Preparation (Culture with binary vector) C 3. Co-cultivation (Agrobacterium and explants) A->C B 2. Plant Explant Preparation (e.g., leaf discs) B->C D 4. Selection (Medium with this compound as sole nitrogen source) C->D E 5. Regeneration (Shoot and root induction) D->E F 6. Acclimatization (Transfer to soil) E->F G 7. Analysis of Transgenic Plants (PCR, this compound Assay) F->G

Caption: Workflow for this compound synthase selection-based transformation.

Experimental Protocols

Preparation of Agrobacterium tumefaciens
  • Strain and Vector: Use a disarmed Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) harboring a binary vector. The T-DNA of the binary vector should contain your gene of interest, the this compound synthase (nos) gene, and the this compound catabolism (noc) operon, all flanked by the right and left border sequences.

  • Culture Initiation: From a glycerol (B35011) stock, streak the Agrobacterium strain onto solid YEP medium (10 g/L yeast extract, 10 g/L peptone, 5 g/L NaCl, 15 g/L agar) containing appropriate antibiotics for the binary vector and the Agrobacterium strain. Incubate at 28°C for 2-3 days.

  • Liquid Culture: Inoculate a single colony into 5 mL of liquid YEP medium with the same antibiotics. Grow overnight at 28°C with shaking at 200-250 rpm.

  • Induction Culture: The next day, inoculate 1 mL of the overnight culture into 50 mL of YEP medium with antibiotics and 100-200 µM acetosyringone. Grow at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.

  • Harvesting and Resuspension: Pellet the bacterial cells by centrifugation at 5000 x g for 10 minutes at room temperature. Discard the supernatant and resuspend the pellet in liquid MS medium (Murashige and Skoog) to an OD600 of 0.4-0.6.

Plant Material Preparation and Co-cultivation (Tobacco Leaf Disc Method)
  • Plant Material: Use young, fully expanded leaves from sterile, in vitro-grown tobacco (Nicotiana tabacum) plants.

  • Explant Preparation: Place a leaf on a sterile petri dish and cut it into approximately 1 cm² pieces (explants), avoiding the midrib.

  • Inoculation: Place the leaf discs in the prepared Agrobacterium suspension for 20-30 minutes, ensuring all surfaces are coated.

  • Co-cultivation: Remove the explants from the bacterial suspension and blot them dry on sterile filter paper. Place the explants, adaxial side up, on co-cultivation medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, and 100 µM acetosyringone).

  • Incubation: Incubate the plates in the dark at 22-25°C for 2-3 days.

Selection of Transformed Cells
  • Washing: After co-cultivation, transfer the explants to a sterile flask containing liquid MS medium with an antibiotic to kill the Agrobacterium (e.g., 250-500 mg/L cefotaxime (B1668864) or carbenicillin). Gently agitate for 5 minutes. Repeat the wash step twice.

  • Selection Medium Preparation: Prepare a selection medium consisting of MS basal salts, vitamins, 30 g/L sucrose, 1 mg/L BAP, 0.1 mg/L NAA, 250 mg/L cefotaxime (or carbenicillin), and 5 mM this compound as the sole nitrogen source. Omit all other nitrogen sources (e.g., ammonium (B1175870) nitrate, potassium nitrate) from the MS formulation. Adjust the pH to 5.8 and solidify with 8 g/L agar.

  • Plating: Blot the washed explants dry on sterile filter paper and place them on the selection medium.

  • Incubation and Subculture: Incubate the plates under a 16-hour light/8-hour dark photoperiod at 25°C. Subculture the explants to fresh selection medium every 2-3 weeks. Non-transformed tissues will not grow and will eventually senesce, while transformed cells will proliferate and form calli.

Regeneration of Transgenic Plants
  • Shoot Induction: Once calli are well-established, transfer them to a shoot induction medium. This medium is similar to the selection medium but may have an adjusted cytokinin-to-auxin ratio to promote shoot formation (e.g., increase BAP to 2 mg/L).

  • Rooting: When shoots are 2-3 cm tall, excise them from the callus and transfer them to a rooting medium (MS medium without hormones or with a low concentration of a rooting auxin like IBA, and still containing this compound as the sole nitrogen source and the anti-Agrobacterium antibiotic).

  • Acclimatization: Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to sterile soil or a soil-less potting mix. Cover with a transparent lid to maintain high humidity for the first 1-2 weeks, gradually acclimating them to lower humidity.

Verification of Transformation

Genomic DNA can be extracted from the putative transgenic plants and used as a template for PCR to confirm the presence of the gene of interest and the nos gene.

  • Sample Preparation: Homogenize a small amount of leaf tissue (approx. 100 mg) from a putative transgenic plant and a non-transformed control plant in 200 µL of extraction buffer (e.g., water or a suitable buffer). Centrifuge at high speed for 10 minutes to pellet cell debris.

  • Spotting: Spot 10-20 µL of the supernatant onto a line drawn in pencil on a piece of Whatman No. 1 chromatography paper. Also, spot a this compound standard.

  • Chromatography: Develop the chromatogram using a solvent system of butanol:acetic acid:water (12:3:5).

  • Detection: After the solvent front has moved a sufficient distance, remove the paper and air dry. Stain the paper with a phenanthrenequinone (B147406) reagent. This compound will appear as a fluorescent spot under UV light.

Enzymatic assays can be performed on protein extracts from putative transgenic plants to quantify the activity of the this compound synthase enzyme. This involves incubating the plant extract with the substrates (arginine and α-ketoglutarate) and then detecting the amount of this compound produced.

Conclusion

The use of this compound synthase as a selectable marker system presents a viable and attractive alternative to traditional antibiotic and herbicide resistance markers in Agrobacterium-mediated plant transformation. This positive selection strategy can reduce the occurrence of escapes and alleviates some of the regulatory and public acceptance hurdles associated with other markers. The protocols and information provided here offer a comprehensive guide for researchers and scientists to implement this powerful technology in their work, from fundamental plant science to the development of novel biopharmaceuticals. Successful implementation will require optimization of the specific conditions for the plant species and genotype of interest.

References

Application Notes and Protocols for the Creation of Nopaline-Producing Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of transgenic plants capable of synthesizing novel compounds has significant implications for various fields, including agriculture, biotechnology, and pharmacology. Nopaline, an opine compound naturally produced in crown gall tumors induced by Agrobacterium tumefaciens, serves as a valuable marker in plant genetic engineering. The synthesis of this compound is catalyzed by the enzyme this compound synthase, encoded by the this compound synthase (nos) gene, which is transferred from the Tumor-inducing (Ti) plasmid of Agrobacterium into the plant genome.

These application notes provide a comprehensive overview and detailed protocols for the generation of this compound-producing transgenic plants using Agrobacterium-mediated transformation. The methodologies outlined are intended to guide researchers through the entire workflow, from the preparation of Agrobacterium and plant explants to the analysis of this compound production in transformed tissues.

Principle of this compound-Producing Transgenic Plant Creation

The creation of this compound-producing transgenic plants relies on the natural ability of Agrobacterium tumefaciens to transfer a specific segment of its DNA, known as the T-DNA (transfer DNA), from its Ti plasmid into the plant cell's genome.[1] For the purpose of generating this compound-producing plants, the T-DNA is engineered to carry the this compound synthase (nos) gene.

The key components of this system are:

  • Agrobacterium tumefaciens : A soil bacterium that acts as a vector for gene transfer.

  • Ti Plasmid : A large, extrachromosomal DNA molecule within Agrobacterium that contains the T-DNA and the virulence (vir) genes necessary for the T-DNA transfer process.[1][2] this compound-type Ti plasmids contain a T-DNA region of approximately 25 kb.[2]

  • T-DNA : The segment of the Ti plasmid that is transferred to the plant cell. It is flanked by border sequences (24 bp direct repeats) that are recognized by the Vir proteins for processing and transfer.[2] The T-DNA is engineered to contain the nos gene, often along with a selectable marker gene to facilitate the identification of transformed plant cells.

  • This compound synthase (nos) gene : The gene responsible for the synthesis of this compound from arginine and α-ketoglutarate.

  • Virulence (vir) region : A set of genes on the Ti plasmid that are activated by phenolic signals from wounded plant cells and orchestrate the T-DNA transfer process.

The overall process involves the co-cultivation of plant tissues (explants) with Agrobacterium carrying the engineered Ti plasmid. The bacteria attach to the plant cells and, upon induction of the vir genes, excise the T-DNA and transfer it into the plant cell nucleus, where it integrates into the host genome. Transformed cells are then selected and regenerated into whole plants, which will express the nos gene and produce this compound.

Data Presentation

Table 1: Comparative Transformation Efficiency of Different Agrobacterium tumefaciens Strains in Tobacco (Nicotiana tabacum)
Agrobacterium StrainNumber of ExplantsNumber of Regenerated ShootsTransformation Efficiency (%)
LBA44041002020%
EHA1051001818%
GV22601001515%
C58C11001212%
AGL11001010%

Data adapted from a study on Nicotiana tabacum L. cultivar Samsun using a binary vector with a selectable marker. The transformation efficiency was determined by the percentage of explants producing transformed shoots.

Table 2: Effect of Acetosyringone (B1664989) Concentration on Transformation Efficiency in Durum Wheat
Acetosyringone Concentration (µM)Callus Induction (%)Plantlet Regeneration (%)Transformation Efficiency (%)
085.325.70.15
10086.126.30.26
20084.925.90.04
40085.526.10.26

Data represents the effect of varying acetosyringone concentrations in the inoculation medium on the transformation efficiency of embryogenic calli from durum wheat. Transformation efficiency was calculated as the number of transgene-positive plants per total number of infected calli.

Table 3: this compound Synthase (nos) Promoter Activity in Different Organs of Transgenic Tobacco
Plant OrganRelative CAT Activity (%)
Lower Stem100
Upper Stem60
Lower Leaf80
Upper Leaf40
Root90
Calyx120
Corolla110
Stamen130
Pistil30

Data adapted from studies on transgenic tobacco plants expressing a chloramphenicol (B1208) acetyltransferase (CAT) reporter gene under the control of the nos promoter. The activity is shown relative to the lower stem.

Experimental Protocols

Protocol 1: Preparation of Agrobacterium tumefaciens Culture
  • Strain Selection : Choose an appropriate Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105, GV3101) harboring a binary vector containing the this compound synthase (nos) gene and a suitable plant selectable marker within the T-DNA borders.

  • Culture Initiation : From a glycerol (B35011) stock, streak the Agrobacterium strain onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotics for selection of the binary vector and the Ti plasmid. Incubate at 28°C for 2-3 days until single colonies are visible.

  • Liquid Culture : Inoculate a single colony into 5-10 mL of liquid LB medium with the same antibiotics. Grow overnight at 28°C with shaking at 200-250 rpm.

  • Sub-culturing : The following day, inoculate 50-100 mL of liquid LB medium with the overnight culture (1:50 to 1:100 dilution). Grow at 28°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Cell Harvesting and Resuspension : Centrifuge the bacterial culture at 4000 x g for 10 minutes at room temperature. Discard the supernatant and resuspend the bacterial pellet in a liquid plant culture medium (e.g., MS or Gamborg's B5) to the desired final OD600 (typically 0.1-0.8).

  • Induction : Just prior to plant tissue inoculation, add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce the vir genes. Incubate the suspension at room temperature for 1-2 hours with gentle shaking.

Protocol 2: Plant Explant Preparation and Co-cultivation
  • Explant Source : Use sterile, in vitro-grown plants as the source of explants. Young, healthy tissues such as leaf discs, stem segments, or cotyledons are commonly used. For example, use leaves from 4-6 week old tobacco plants.

  • Explant Preparation : Under sterile conditions, excise the chosen tissue into small pieces (e.g., 0.5-1 cm² for leaf discs). If desired, make small wounds on the explants with a sterile scalpel to enhance Agrobacterium infection.

  • Inoculation : Place the prepared explants in the Agrobacterium suspension from Protocol 1. Ensure all surfaces of the explants are in contact with the bacterial suspension. Incubate for 20-30 minutes at room temperature with occasional gentle swirling.

  • Co-cultivation : After inoculation, blot the explants on sterile filter paper to remove excess bacteria. Place the explants on a co-cultivation medium. This is typically a plant tissue culture medium (e.g., MS) supplemented with plant growth regulators to promote cell division, and may also contain acetosyringone (100 µM).

  • Incubation : Incubate the co-cultivation plates in the dark at 22-25°C for 2-3 days.

Protocol 3: Selection and Regeneration of Transgenic Plants
  • Washing and Transfer to Selection Medium : After co-cultivation, wash the explants with sterile water or liquid culture medium containing a bacteriostatic agent (e.g., cefotaxime (B1668864) at 250-500 mg/L) to remove excess Agrobacterium.

  • Selection : Transfer the washed explants to a selective regeneration medium. This medium contains the appropriate plant growth regulators for shoot regeneration, the bacteriostatic agent, and the selective agent corresponding to the selectable marker gene used in the T-DNA (e.g., kanamycin (B1662678) at 50-100 mg/L or hygromycin at 20-50 mg/L).

  • Subculture : Subculture the explants to fresh selection medium every 2-3 weeks. During this time, non-transformed cells will die, while transformed cells will proliferate and form calli, which will eventually differentiate into shoots.

  • Shoot Elongation and Rooting : Once shoots have reached a sufficient size (1-2 cm), excise them and transfer them to a rooting medium. This medium is often a half-strength MS medium without plant growth regulators or with a low concentration of auxin, and it should still contain the selective agent.

  • Acclimatization : Once well-rooted plantlets have developed, carefully remove them from the culture vessel, wash off the agar, and transfer them to soil. Maintain high humidity for the first 1-2 weeks to allow the plants to acclimatize to the external environment.

Protocol 4: Detection of this compound in Transgenic Plant Tissues by Paper Electrophoresis
  • Protein Extraction : Homogenize approximately 100-200 mg of leaf tissue from putative transgenic and wild-type (control) plants in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) on ice. Use a ratio of approximately 1:2 (w/v) of tissue to buffer.

  • Centrifugation : Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation : Transfer the supernatant to a new tube. This crude extract contains the this compound.

  • Paper Electrophoresis Setup :

    • Electrophoresis Paper : Use Whatman 3MM chromatography paper or equivalent.

    • Electrophoresis Buffer : A common buffer is a formic acid:acetic acid:water solution (e.g., 5:15:80, v/v/v, pH 1.8).

    • Apparatus : A high-voltage paper electrophoresis unit.

  • Sample Application : Spot a small volume (5-10 µL) of the plant extract onto the origin line of the electrophoresis paper. Also spot a this compound standard for comparison.

  • Electrophoresis : Wet the paper with the electrophoresis buffer, place it in the electrophoresis chamber, and apply a voltage of approximately 400-500 V for 1-2 hours. This compound is positively charged at low pH and will migrate towards the cathode.

  • Visualization :

    • After electrophoresis, dry the paper in an oven at 60-80°C.

    • Spray the dried paper with a staining solution, typically an alkaline phenanthrenequinone (B147406) reagent.

    • Visualize the this compound spots under UV light. This compound will appear as a fluorescent spot.

    • Compare the migration of the spots from the transgenic plant extracts to the this compound standard and the wild-type extract (which should be negative).

Mandatory Visualizations

Ti_Plasmid_Structure Structure of a this compound Ti Plasmid Ti_Plasmid Ti Plasmid (~200 kb) T-DNA Region Virulence (vir) Region Origin of Replication Opine Catabolism TDNA_structure T-DNA Left Border This compound synthase (nos) gene Selectable Marker Gene Right Border

Caption: A simplified diagram of a this compound Ti plasmid.

TDNA_Transfer_Pathway T-DNA Transfer from Agrobacterium to Plant Cell cluster_Agrobacterium Agrobacterium cluster_Plant_Cell Plant Cell Agrobacterium Agrobacterium Ti_Plasmid Ti Plasmid T_DNA T-DNA Agrobacterium->T_DNA Transfer Plant_Cell Plant Cell Agrobacterium->Plant_Cell Attachment Vir_proteins Vir Proteins Ti_Plasmid->Vir_proteins Expression Ti_Plasmid->T_DNA Excision Nucleus Nucleus Vir_proteins->Nucleus T_DNA->Nucleus Plant_Cell->Agrobacterium Phenolic Signals Plant_Genome Plant Genome Nucleus->Plant_Genome Integration

Caption: The signaling pathway of T-DNA transfer.

Experimental_Workflow Experimental Workflow for this compound Plant Production A 1. Agrobacterium Culture (with nos gene) C 3. Co-cultivation A->C B 2. Plant Explant Preparation B->C D 4. Selection on Antibiotic Medium C->D E 5. Regeneration of Putative Transgenics D->E F 6. Rooting and Acclimatization E->F G 7. This compound Assay F->G H This compound-Producing Transgenic Plant G->H

Caption: Workflow for creating this compound-producing plants.

References

Application Notes and Protocols for Nopaline Utilization Assays in Agrobacterium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing nopaline utilization assays for various Agrobacterium strains. This information is critical for researchers studying plant-microbe interactions, bacterial metabolism, and for professionals in drug development exploring novel antimicrobial targets.

Introduction

This compound is an opine, a class of chemical compounds synthesized in plant crown galls induced by Agrobacterium tumefaciens. These opines serve as a specific source of carbon and nitrogen for the infecting agrobacteria, a key aspect of their parasitic strategy. The ability to utilize this compound is conferred by genes located on the tumor-inducing (Ti) plasmid. Assaying for this compound utilization is a fundamental method to characterize Agrobacterium strains and to study the genetic and biochemical pathways involved in this unique metabolic process.

This compound Catabolism Signaling Pathway

The catabolism of this compound in Agrobacterium is a well-regulated process involving a series of genes organized in the this compound catabolism (noc) operon on the Ti plasmid. The pathway is initiated by the transport of this compound into the bacterial cell, followed by its enzymatic degradation.

The key steps in the this compound catabolism pathway are as follows:

  • Transport : this compound is transported from the periplasm into the cytoplasm.

  • Enzymatic Cleavage : The enzyme this compound oxidase, encoded by the noc operon, catalyzes the oxidative cleavage of this compound.

  • Metabolite Formation : This cleavage yields L-arginine and α-ketoglutarate.

  • Entry into Central Metabolism : L-arginine and α-ketoglutarate are then shunted into the bacterium's central metabolic pathways to be used as sources of nitrogen and carbon, respectively.

Regulation of this pathway is controlled by the NocR protein, a transcriptional regulator that, in the presence of this compound, activates the expression of the noc operon.

Nopaline_Catabolism_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Nopaline_out This compound Transport This compound Permease Nopaline_out->Transport Uptake Nopaline_in This compound Nopaline_Oxidase This compound Oxidase (noc genes) Nopaline_in->Nopaline_Oxidase Induces & Substrate for NocR NocR (Regulatory Protein) Nopaline_in->NocR Binds to Arginine L-Arginine Nopaline_Oxidase->Arginine AKG α-Ketoglutarate Nopaline_Oxidase->AKG N_Metabolism Nitrogen Metabolism Arginine->N_Metabolism TCA_Cycle TCA Cycle AKG->TCA_Cycle NocR->Nopaline_Oxidase Activates Transcription Transport->Nopaline_in

This compound Catabolism Signaling Pathway in Agrobacterium

Experimental Protocols

This compound Utilization Assay (Growth-Based)

This protocol details a growth-based assay to determine if an Agrobacterium strain can utilize this compound as a sole source of carbon and nitrogen.

1. Preparation of this compound Minimal Medium (AB Minimal Medium with this compound)

This medium is designed to provide all essential minerals for Agrobacterium growth, with this compound as the only available carbon and nitrogen source.

Stock Solutions:

  • 20x AB Buffer:

    • K₂HPO₄: 60 g/L

    • NaH₂PO₄: 20 g/L

    • Autoclave to sterilize.

  • 20x AB Salts:

    • NH₄Cl: 20 g/L (Omit for this compound utilization as sole nitrogen source)

    • MgSO₄·7H₂O: 6 g/L

    • KCl: 3 g/L

    • CaCl₂: 0.2 g/L

    • FeSO₄·7H₂O: 50 mg/L

    • Adjust pH to 7.0 before autoclaving.

  • This compound Stock Solution (100 mM):

    • Dissolve this compound in sterile distilled water and filter-sterilize.

  • Carbon Source Stock (e.g., 20% Glucose or Mannitol - for control plates):

    • Dissolve in distilled water and autoclave.

Preparation of 1 L of this compound Minimal Medium Agar (B569324):

  • To 900 mL of distilled water, add 15 g of agar.

  • Autoclave for 20 minutes and cool to 55°C in a water bath.

  • Aseptically add the following sterile stock solutions:

    • 50 mL of 20x AB Buffer

    • 50 mL of 20x AB Salts (prepared without NH₄Cl)

    • 10 mL of 100 mM this compound Stock Solution (final concentration 1 mM)

  • Mix gently and pour into sterile petri dishes.

  • For control plates, substitute this compound with a carbon and/or nitrogen source (e.g., glucose and NH₄Cl).

2. Inoculum Preparation

  • Streak the Agrobacterium strains to be tested on a rich medium (e.g., YEP or LB agar) and incubate at 28°C for 48 hours to obtain single colonies.

  • Inoculate a single colony of each strain into 5 mL of rich liquid medium and grow overnight at 28°C with shaking (200 rpm).

  • Harvest the cells by centrifugation (5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile AB minimal medium (without any carbon or nitrogen source) to remove any residual nutrients from the rich medium.

  • Resuspend the final pellet in AB minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to 1.0. This will be your starting inoculum.

3. Inoculation and Incubation

  • Spot 5-10 µL of the prepared inoculum of each strain onto the surface of the this compound minimal medium agar plates. Include positive control strains (e.g., A. tumefaciens C58) and negative control strains (e.g., a plasmid-cured C58 strain or A. radiobacter strains that do not utilize this compound).

  • Incubate the plates at 28°C for 3-7 days.

  • Observe for bacterial growth at the inoculation site. Growth indicates this compound utilization.

4. Quantitative Growth Analysis in Liquid Culture

  • Prepare liquid this compound minimal medium as described above, but omit the agar.

  • In a sterile 96-well plate or culture tubes, add 200 µL of the liquid medium per well/tube.

  • Inoculate each well/tube with the washed bacterial suspension to a starting OD₆₀₀ of 0.05.

  • Include uninoculated medium as a blank control.

  • Incubate the plate/tubes at 28°C with shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every 4-6 hours) for up to 72 hours using a microplate reader or spectrophotometer.

  • Plot the OD₆₀₀ values against time to generate growth curves.

Experimental Workflow

The following diagram illustrates the workflow for the this compound utilization assay.

Nopaline_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare this compound Minimal Medium Inoculation Inoculate Liquid or Solid Medium Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (Wash Cells) Inoculum_Prep->Inoculation Incubation Incubate at 28°C Inoculation->Incubation Qualitative Qualitative: Observe Growth on Plates Incubation->Qualitative Quantitative Quantitative: Measure OD600 Over Time Incubation->Quantitative Growth_Curve Generate Growth Curves Quantitative->Growth_Curve

Workflow for this compound Utilization Assay

Data Presentation

The ability of different Agrobacterium strains to utilize this compound can be quantitatively compared by analyzing their growth kinetics in liquid minimal medium with this compound as the sole carbon and nitrogen source.

StrainGenotype/Relevant FeatureGrowth on this compound Minimal Medium (OD₆₀₀ at 48h)This compound Utilization
A. tumefaciens C58This compound-type Ti plasmid (pTiC58)~0.6 - 0.8Positive
A. radiobacter K84Contains pAtK84b with this compound catabolism genesGrowth observedPositive
C58 (plasmid-cured)Lacks Ti plasmidNo significant growth (<0.1)Negative
A. tumefaciens (Octopine-type)Octopine-type Ti plasmidNo significant growth (<0.1)Negative

Note: The OD₆₀₀ values are approximate and can vary based on specific experimental conditions such as aeration and precise media composition. It is recommended to include all relevant strains in the same experimental run for accurate comparison.

Conclusion

The protocols and information provided in these application notes offer a robust framework for assessing this compound utilization in Agrobacterium strains. These assays are essential for functional characterization of bacterial isolates, understanding the ecological role of opines, and for fundamental research into bacterial metabolic pathways. The detailed protocols and comparative data serve as a valuable resource for researchers in microbiology, plant pathology, and biotechnology.

Troubleshooting & Optimization

Technical Support Center: Nopaline Extraction from Recalcitrant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing nopaline extraction from challenging plant tissues.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction from recalcitrant tissues, which are often rich in interfering substances like polysaccharides, polyphenols, and secondary metabolites.

IssuePotential CauseRecommended Solution
Low this compound Yield Inefficient Cell Lysis: Tough cell walls in recalcitrant tissues prevent the complete release of cellular contents.Mechanical Disruption: Grind frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle. This is a critical step for maximizing DNA recovery and purity for most plant tissues.[1] Enzymatic Digestion: Consider a pre-treatment step with cell wall-degrading enzymes like cellulases and pectinases.
This compound Degradation: Enzymatic or chemical degradation of this compound during extraction.Use of Inhibitors: Add protease inhibitors and antioxidants (e.g., PVPP, β-mercaptoethanol) to the extraction buffer.[2] Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
Poor this compound Solubility: The extraction buffer may not be optimal for solubilizing this compound.Optimize Buffer pH: this compound is an amino acid derivative and its solubility is pH-dependent. Experiment with extraction buffers in a pH range of 7.0-9.0. Test Different Buffers: Compare the efficacy of different buffer systems (e.g., Tris-HCl, phosphate (B84403) buffer).
Interfering Compounds: Co-precipitation of this compound with polysaccharides or binding to polyphenols.Include Additives in Buffer: Add polyvinylpolypyrrolidone (PVPP) to the extraction buffer to remove phenolic compounds.[2] High salt concentrations in the buffer can also help to dissociate this compound from interacting molecules.
Poor Quality of Extract (e.g., high viscosity, discoloration) Contamination with Polysaccharides: High sugar content in tissues can lead to viscous extracts that are difficult to work with.Centrifugation: High-speed centrifugation can help pellet some polysaccharides. Ethanol (B145695) Precipitation: this compound is soluble in ethanol, while many polysaccharides are not. An ethanol precipitation step can be used to separate them.
Oxidation of Phenolic Compounds: This leads to browning of the extract and can interfere with downstream applications.Use of Antioxidants: Incorporate antioxidants like ascorbic acid or β-mercaptoethanol in the extraction buffer.[2]
Inconsistent Results Variability in Plant Material: The age, health, and growth conditions of the plant can affect the concentration of this compound and interfering compounds.Standardize Sample Collection: Use plant material of a similar developmental stage and from plants grown under controlled conditions.
Incomplete Removal of Interfering Substances: Residual contaminants can affect the accuracy of quantification methods.Additional Purification Steps: Consider solid-phase extraction (SPE) to clean up the extract before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

A1: this compound is a chemical compound derived from the amino acids glutamic acid and arginine.[3] It is classified as an opine. Its molecular formula is C11H20N4O6 and it has a molar mass of 304.303 g·mol−1.

Q2: Which extraction method is best for recalcitrant tissues?

A2: There is no single best method, as the choice depends on the specific plant tissue and the resources available. However, methods that combine rigorous mechanical disruption (e.g., grinding in liquid nitrogen) with an optimized extraction buffer containing additives to remove interfering substances like phenolics and polysaccharides are generally most effective. For enhancing extraction, techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be more efficient than conventional methods.

Q3: How can I detect and quantify this compound in my extracts?

A3: this compound can be detected and quantified using techniques such as paper electrophoresis, high-performance liquid chromatography (HPLC), and capillary zone electrophoresis (CZE). HPLC is often preferred for its sensitivity and is less prone to matrix effects.

Q4: What are common interfering substances in this compound extraction from plants?

A4: Recalcitrant plant tissues often contain high levels of phenolic compounds, polysaccharides, and secondary metabolites which can interfere with extraction and analysis. Phenolic compounds can bind to this compound, while polysaccharides can increase the viscosity of the extract, making it difficult to handle.

Q5: Can I use a commercial kit for this compound extraction?

A5: While there are no specific commercial kits for this compound extraction, kits designed for protein or metabolite extraction from plant tissues can be adapted. It is important to ensure the kit's chemistry is compatible with this compound's properties and that it can effectively remove the interfering substances present in your specific tissue type.

Experimental Protocols

Protocol 1: this compound Extraction from Recalcitrant Tissues

This protocol is a generalized method that should be optimized for specific plant tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% (w/v) PVPP, 10 mM β-mercaptoethanol (add fresh)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Weigh approximately 100-200 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the tube on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your crude this compound extract.

  • For cleaner samples, an optional ethanol precipitation step can be added. Add 2 volumes of ice-cold 95% ethanol to the supernatant, incubate at -20°C for 1 hour, then centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant containing this compound can then be dried and resuspended in a suitable buffer for analysis.

Protocol 2: this compound Detection by High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound extract

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

Procedure:

  • Filter the this compound extract through a 0.22 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 10-20 µL of the sample onto the column.

  • Elute the sample using a gradient of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B

    • 25-30 min: 50-95% B

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B

    • 40-45 min: 5% B

  • Monitor the elution at a wavelength of 210 nm.

  • Identify the this compound peak by comparing its retention time to that of a pure this compound standard.

  • Quantify the amount of this compound by creating a standard curve with known concentrations of the this compound standard.

Visualizations

NopalineExtractionWorkflow Start Start: Recalcitrant Plant Tissue Grinding Tissue Grinding (Liquid Nitrogen) Start->Grinding Extraction Extraction with Buffer (with PVPP & β-mercaptoethanol) Grinding->Extraction Centrifugation1 Centrifugation (12,000 x g, 15 min, 4°C) Extraction->Centrifugation1 Supernatant Collect Supernatant (Crude Extract) Centrifugation1->Supernatant Soluble fraction Pellet Discard Pellet (Cell Debris) Centrifugation1->Pellet Insoluble fraction Purification Optional: Further Purification (e.g., Ethanol Precipitation, SPE) Supernatant->Purification Analysis Analysis (HPLC, Paper Electrophoresis) Supernatant->Analysis Direct Analysis Purification->Analysis End End: Quantified this compound Analysis->End

Caption: Workflow for this compound Extraction and Analysis.

TroubleshootingLogic Start Low this compound Yield? CheckLysis Improve Cell Lysis? (Grinding, Enzymes) Start->CheckLysis Yes OptimizeBuffer Optimize Buffer? (pH, Additives) CheckLysis->OptimizeBuffer No SolutionLysis Enhanced Mechanical/ Enzymatic Disruption CheckLysis->SolutionLysis Yes AddPurification Add Purification Step? (SPE, Precipitation) OptimizeBuffer->AddPurification No SolutionBuffer Use Buffer with PVPP, Adjust pH OptimizeBuffer->SolutionBuffer Yes SolutionPurify Incorporate Ethanol Precipitation or SPE AddPurification->SolutionPurify Yes Success Improved Yield SolutionLysis->Success SolutionBuffer->Success SolutionPurify->Success

Caption: Troubleshooting Logic for Low this compound Yield.

NopalineSignaling Agrobacterium Agrobacterium tumefaciens T_DNA T-DNA Transfer Agrobacterium->T_DNA PlantCell Plant Cell T_DNA->PlantCell NopalineSynthase This compound Synthase Gene (nos) PlantCell->NopalineSynthase Integration into genome Expression Expression NopalineSynthase->Expression Nopaline_Production This compound Production Expression->Nopaline_Production Enzyme This compound This compound Nopaline_Production->this compound Arginine Arginine + α-ketoglutarate Arginine->Nopaline_Production Export Export from cell This compound->Export Catabolism Catabolism by Agrobacterium Export->Catabolism

Caption: this compound Synthesis Pathway in Transformed Plant Cells.

References

troubleshooting variability in nopaline synthase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing nopaline synthase assays. Whether you are quantifying enzyme activity directly or using the nos promoter as a reporter system, this guide addresses common issues to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Enzyme Activity Assays

Q1: I am observing high variability between my technical replicates. What are the common causes and solutions?

High variability can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:

  • Pipetting Inaccuracy: Small volumes of enzyme extracts or reaction components can be a major source of error.

    • Solution: Ensure your pipettes are calibrated. When possible, prepare a master mix of reagents for all reactions to minimize well-to-well differences. Use a multi-channel pipette for dispensing the master mix.[1]

  • Inconsistent Sample Preparation: The efficiency of protein extraction can vary between samples.

    • Solution: Standardize your extraction protocol. Ensure complete homogenization of the tissue and consistent centrifugation steps. Always determine the total protein concentration of your extracts and normalize the volume of extract used in each assay to the same amount of total protein.

  • Temperature Fluctuations: this compound synthase activity is temperature-dependent.[2]

    • Solution: Pre-incubate your reaction plate/tubes at the optimal temperature before adding the enzyme extract. Ensure a stable temperature throughout the incubation period.

  • Reagent Degradation: Key reagents like NADH/NADPH and α-ketoglutarate can degrade over time.

    • Solution: Prepare fresh reagent stocks regularly. Aliquot and store them at the recommended temperature, avoiding repeated freeze-thaw cycles.[1]

Q2: My assay shows a very weak or no signal. What should I check?

A weak or absent signal suggests an issue with one or more core components of the assay.

  • Inactive Enzyme: The this compound synthase in your extract may be inactive or present at very low concentrations.

    • Solution: Verify the expression of your construct if applicable. Use a fresh, validated positive control (e.g., a purified this compound synthase or a well-characterized transgenic line). Check your extraction buffer for components that might inhibit the enzyme.

  • Sub-optimal Reagent Concentrations: The concentration of substrates (arginine, α-ketoglutarate) or the cofactor (NADH/NADPH) may be limiting.

    • Solution: Re-check the final concentrations of all components in your reaction mix. Consider performing a titration experiment to determine the optimal concentration for each reagent.

  • Incorrect Assay Conditions: The pH or temperature of the reaction may not be optimal.

    • Solution: Verify the pH of your reaction buffer. The this compound synthase assay is typically performed at a pH of around 6.8.[3] Ensure the incubation temperature is appropriate; some studies indicate activity at 30°C but not 37°C for E. coli-expressed NOS.[2]

  • Problem with Detection Method: If using a radioactive assay with [14C]arginine, issues with the chromatography, electrophoresis, or detection can lead to signal loss.

    • Solution: Ensure your separation method (e.g., paper electrophoresis or thin-layer chromatography) is working correctly by running a standard of this compound. Check the efficiency of your scintillation counting or autoradiography.

Q3: I am getting a high background signal in my negative controls. How can I reduce it?

High background can mask the true signal from your samples.

  • Contamination: Your reagents or samples may be contaminated.

    • Solution: Use fresh, high-quality reagents. Ensure there is no cross-contamination between your positive and negative control samples. Agrobacterium contamination in plant extracts can sometimes lead to false-positive results.

  • Non-enzymatic Reaction: The signal might be due to a non-enzymatic conversion or an artifact of the detection method.

    • Solution: Run a "no-enzyme" control (replace the plant extract with extraction buffer) and a "no-substrate" control for each substrate individually to pinpoint the source of the background.

  • Detection Method Issues: For radioactive assays, ensure complete separation of this compound from the labeled arginine.

    • Solution: Optimize your electrophoresis or chromatography conditions to achieve better separation between the substrate and the product.

nos Promoter-Reporter Assays

Q4: The expression level of my reporter gene driven by the nos promoter is highly variable between different transformed plants or even different tissues of the same plant. Why is this happening?

The this compound synthase (nos) promoter is known to be constitutively active in a wide range of plant tissues, but its activity can be influenced by several factors.

  • Wound and Auxin Inducibility: The nos promoter is inducible by wounding and auxins. If some of your plant tissues were damaged during sampling or have different endogenous auxin levels, this could lead to variable promoter activity.

    • Solution: Handle tissues gently and consistently during sample collection. For highly controlled experiments, consider the potential impact of experimental treatments on auxin levels.

  • Developmental Regulation: The activity of the nos promoter can vary in different organs and at different developmental stages.

    • Solution: When comparing different lines or treatments, always sample the same tissue type at the same developmental stage.

  • Gene Silencing: In some cases, the introduction of a transgene can lead to the suppression of a resident gene or even the transgene itself.

    • Solution: Analyze multiple independent transgenic lines to ensure the observed expression level is representative. Molecular analysis (e.g., Southern blot, Northern blot, or qRT-PCR) can confirm the presence and transcription of the transgene.

Quantitative Data Summary

The following table illustrates how to present data from a troubleshooting experiment aimed at reducing variability in a this compound synthase assay.

Condition Replicate 1 (Activity Units) Replicate 2 (Activity Units) Replicate 3 (Activity Units) Average Activity Standard Deviation Coefficient of Variation (%)
Initial Protocol 125.3155.8101.5127.527.321.4%
+ Master Mix 130.1138.4125.9131.56.34.8%
+ Protein Normalization 142.5140.1145.3142.62.61.8%

Table 1: Example data demonstrating the reduction in assay variability after implementing a master mix and normalizing by total protein concentration.

Experimental Protocols

Protocol 1: this compound Synthase Enzyme Activity Assay

This protocol is adapted from methods described for detecting the conversion of radiolabeled arginine to this compound.

1. Protein Extraction: a. Grind ~100 mg of plant tissue in liquid nitrogen. b. Add 200 µL of extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS). c. Vortex thoroughly and centrifuge at high speed to pellet debris. d. Transfer the supernatant (plant extract) to a new tube. Quantify total protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Reaction: a. Prepare a master mix. For each 5 µL reaction, the final concentrations should be:

  • 4.5 mM NADH
  • 17 mM α-ketoglutarate
  • Adjusted to pH 6.8 b. In a microcentrifuge tube, combine:
  • 2.5 µL of the master mix.
  • 0.5 µCi of [14C]arginine.
  • 2.5 µL of plant extract (normalized by protein concentration). c. Incubate at the optimal temperature (e.g., 30°C) for 30-60 minutes.

3. Detection of this compound: a. Spot the reaction mixture onto Whatman 3MM paper. b. Perform paper electrophoresis for 2 hours at 1500 V to separate this compound from arginine. c. Visualize the radioactive spots using autoradiography. d. Quantify spot intensity to determine enzyme activity.

Protocol 2: PCR-based Detection of the nos Terminator

This protocol is a general guideline for detecting the presence of the nos terminator sequence in genetically modified plants.

1. DNA Extraction: a. Extract genomic DNA from plant tissue using a suitable kit or standard protocol (e.g., CTAB method). b. Assess DNA quality and quantity using a spectrophotometer.

2. PCR Amplification: a. Set up a 20 µL PCR reaction containing:

  • 4 µL of 5x Master Mix (containing Taq polymerase, dNTPs, MgCl2).
  • 2 µL of primer mix (forward and reverse primers for the nos terminator).
  • 4 µL of template DNA (~50 ng).
  • 10 µL of PCR-grade water. b. Include a positive control (known GM DNA), a negative control (non-GM DNA), and a no-template control. c. Use the following cycling conditions (adjust annealing temperature based on primers):
  • Initial Denaturation: 94°C for 2 minutes.
  • 35 Cycles:
  • Denaturation: 94°C for 30 seconds.
  • Annealing: 55°C for 30 seconds.
  • Extension: 72°C for 30 seconds.
  • Final Extension: 72°C for 2 minutes.

3. Gel Electrophoresis: a. Run the PCR products on a 1.5% agarose (B213101) gel. b. Visualize the DNA bands under UV light to confirm the presence of the expected amplicon size for the nos terminator.

Visualizations

Nopaline_Synthase_Pathway Arginine L-Arginine NOS_Enzyme This compound Synthase (NOS) Arginine->NOS_Enzyme AlphaKG α-Ketoglutarate AlphaKG->NOS_Enzyme NADH NADH + H+ NADH->NOS_Enzyme NAD NAD+ This compound This compound NOS_Enzyme->NAD NOS_Enzyme->this compound

Biochemical pathway of this compound synthesis.

Troubleshooting_Workflow Start High Variability in Assay Results CheckPipetting Review Pipetting Technique Use Master Mix Start->CheckPipetting Step 1 CheckNormalization Normalize by Protein Concentration CheckPipetting->CheckNormalization If persists Resolved Variability Reduced CheckPipetting->Resolved Issue Fixed CheckReagents Check Reagent Quality (Age, Storage) CheckNormalization->CheckReagents If persists CheckNormalization->Resolved Issue Fixed CheckTemp Verify Temperature Control CheckReagents->CheckTemp If persists CheckReagents->Resolved Issue Fixed CheckTemp->Resolved Issue Fixed

Logical workflow for troubleshooting high assay variability.

References

Technical Support Center: Optimizing Nopaline Detection Sensitivity in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nopaline detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of this compound detection in electrophoresis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind detecting this compound using electrophoresis?

A1: Direct detection of this compound, an amino acid derivative, by staining in a gel is challenging due to its small size and lack of a strong chromophore. Therefore, the most common and sensitive method is an indirect enzymatic assay. This involves detecting the activity of this compound dehydrogenase, the enzyme that catabolizes this compound. In the presence of its substrates (this compound and L-arginine or α-ketoglutarate) and the cofactor NADP+, this compound dehydrogenase produces NADPH. This NADPH can then be detected in-gel, and its presence indicates the presence of this compound in the original sample.

Q2: What are the primary methods for in-gel detection of this compound dehydrogenase activity?

A2: There are two main approaches for visualizing this compound dehydrogenase activity in a native polyacrylamide or agarose (B213101) gel:

  • UV-Induced Fluorescence: This method leverages the fluorescent properties of the reaction product, NADPH. After incubating the gel with the necessary substrates and cofactors, the gel can be viewed under a UV transilluminator. The areas with enzyme activity will fluoresce due to the presence of NADPH, while the rest of the gel will appear dark.[1]

  • Formazan (B1609692) Dye Staining: This colorimetric method involves a coupled reaction. The NADPH produced by this compound dehydrogenase reduces a tetrazolium salt, such as nitroblue tetrazolium (NBT), to an insoluble, colored formazan precipitate. This results in the formation of a colored band (typically purple or blue) at the location of the enzyme, which is visible under normal light.

Q3: Which type of electrophoresis is best suited for this compound detection?

A3: Native gel electrophoresis, such as native polyacrylamide gel electrophoresis (PAGE), is the preferred method.[1] It separates proteins based on their size and charge while preserving their native structure and enzymatic activity. This is crucial for the in-gel activity assay to work. Denaturing electrophoresis, like SDS-PAGE, should be avoided as it would inactivate the this compound dehydrogenase. Paper electrophoresis can also be used for the separation of opines, but it may offer lower resolution compared to native PAGE.

Q4: What are the critical factors affecting the sensitivity of this compound detection?

A4: Several factors can influence the sensitivity of your this compound detection assay:

  • Sample Preparation: Proper extraction of active this compound dehydrogenase from plant tissues is paramount. This includes using appropriate buffers and protease inhibitors to prevent enzyme degradation.

  • Gel Conditions: The pH and composition of the gel and running buffer should be optimized to maintain enzyme stability and activity.

  • Substrate and Cofactor Concentrations: Ensuring optimal concentrations of this compound, L-arginine (or α-ketoglutarate), and NADP+ in the staining solution is essential for a robust enzymatic reaction.

  • Incubation Time and Temperature: The incubation conditions for the staining reaction need to be carefully controlled to allow for sufficient product formation without causing band diffusion.

  • Detection Method: The choice between UV fluorescence and formazan staining can impact sensitivity, with silver staining generally being the most sensitive colorimetric method for total protein detection.[2]

Troubleshooting Guides

Below are common issues encountered during this compound detection experiments and their potential solutions.

Issue 1: Faint or No this compound Bands
Possible Cause Recommended Solution
Low this compound Dehydrogenase Activity - Ensure fresh or properly stored (-80°C) tissue samples are used.- Optimize the protein extraction protocol to maximize enzyme yield and stability. Include protease inhibitors in the extraction buffer.
Insufficient Substrate or Cofactor - Verify the concentrations of this compound, L-arginine (or α-ketoglutarate), and NADP+ in the staining solution.- Prepare fresh staining solution for each experiment.
Suboptimal Staining Conditions - Adjust the pH of the staining buffer to the optimal range for this compound dehydrogenase activity.- Increase the incubation time for the staining reaction, but monitor for band diffusion.
Enzyme Denaturation - Maintain cold conditions (4°C) during sample preparation and electrophoresis.[1] - Avoid excessive voltage during the run, which can generate heat.
Inefficient Staining - For formazan-based staining, ensure the phenazine (B1670421) methosulfate (PMS) and NBT solutions are fresh and protected from light.- For UV detection, check the functionality of the UV transilluminator.
Issue 2: Smeared or Diffused Bands
Possible Cause Recommended Solution
Protein Degradation - Add protease inhibitors to the sample extraction buffer.- Work quickly and keep samples on ice throughout the preparation process.
Excessive Sample Loading - Quantify the protein concentration in your samples and load a consistent, optimal amount.- Perform a dilution series to determine the ideal sample load.
High Voltage During Electrophoresis - Reduce the voltage and increase the run time to minimize heat generation.
Prolonged Staining Incubation - Optimize the incubation time to achieve a balance between signal intensity and band sharpness.
Incorrect Gel Percentage - Use a higher percentage gel for smaller proteins to improve resolution.
Issue 3: High Background Staining
Possible Cause Recommended Solution
Excess Staining Reagents - After staining, briefly wash the gel with buffer to remove excess reagents from the gel surface.
Contamination of Reagents - Use high-purity water and fresh reagents to prepare buffers and staining solutions.
Light Exposure (Formazan Staining) - Perform the staining incubation in the dark, as PMS and NBT are light-sensitive.
Precipitation of Staining Reagents - Filter the staining solution before use if precipitates are visible.

Experimental Protocols

Protocol 1: Native PAGE for this compound Dehydrogenase Separation
  • Sample Preparation (from Plant Tissue):

    • Grind 100-200 mg of plant tissue in liquid nitrogen to a fine powder.

    • Resuspend the powder in 2-3 volumes of cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, and 1x protease inhibitor cocktail).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

    • Mix the protein extract with native PAGE loading buffer.

  • Gel Electrophoresis:

    • Prepare a native polyacrylamide gel (e.g., 7.5% resolving gel and 4% stacking gel) without SDS.

    • Use a running buffer appropriate for native electrophoresis (e.g., Tris-Glycine buffer, pH 8.3).

    • Load the samples and run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

Protocol 2: In-Gel this compound Dehydrogenase Activity Staining
  • Staining Solution Preparation:

    • Prepare the staining solution containing:

      • 100 mM Tris-HCl, pH 8.5

      • 5 mM this compound

      • 5 mM L-Arginine (or α-ketoglutarate)

      • 1 mM NADP+

      • 0.1 mg/ml Nitroblue Tetrazolium (NBT)

      • 0.03 mg/ml Phenazine Methosulfate (PMS)

    • Note: Prepare the NBT and PMS solutions fresh and keep them in the dark.

  • Staining Procedure:

    • After electrophoresis, gently rinse the gel with deionized water.

    • Incubate the gel in the staining solution at room temperature in the dark.

    • Monitor the development of purple/blue bands. This may take 30-60 minutes.

    • Once the bands are of sufficient intensity, stop the reaction by washing the gel with 5% acetic acid.

    • The gel can then be imaged.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_electro Electrophoresis cluster_stain Staining & Detection tissue Plant Tissue grind Grind in Liquid N2 tissue->grind extract Extract with Buffer grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample on Native PAGE supernatant->load run Run Gel at 4°C load->run stain Incubate in Staining Solution This compound Arginine NADP+ NBT PMS run->stain detect Visualize Bands stain->detect

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Faint/No Bands? check_activity Enzyme Activity Issue? start->check_activity check_staining Staining Issue? start->check_staining sol_activity Optimize Sample Prep (Fresh Tissue, Protease Inhibitors) check_activity->sol_activity Yes sol_staining Check Staining Reagents (Fresh, Correct Concentrations) check_staining->sol_staining Yes sol_conditions Adjust Incubation (Time, pH) check_staining->sol_conditions No

References

nopaline stability during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative data on the chemical stability of nopaline during sample preparation and storage is limited in publicly available scientific literature. The information provided in this technical support center is based on the known stability of its constituent amino acid, arginine, as well as established best practices for the handling and storage of bioactive molecules and plant extracts. Researchers are strongly encouraged to perform their own stability studies to validate these recommendations for their specific sample matrices and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect this compound stability in my samples?

A1: Several factors can influence the chemical stability of this compound. The most critical are:

  • pH: this compound, being an amino acid derivative, is susceptible to pH-dependent degradation. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions. Long-term storage at room temperature or higher is not recommended.

  • Enzymatic Activity: If samples are derived from biological sources (e.g., plant tissues, bacterial cultures), endogenous enzymes could potentially degrade this compound.

  • Light Exposure: Prolonged exposure to light, especially UV light, can potentially lead to photodegradation of this compound.

  • Oxidizing Agents: The presence of oxidizing agents in the sample matrix can lead to the degradation of the arginine moiety of this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of solutes and changes in the sample matrix, potentially affecting this compound stability.

Q2: What is the optimal pH range for storing samples containing this compound?

A2: Based on the stability profile of L-arginine, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended to maintain this compound stability in aqueous solutions. It is crucial to buffer your samples within this range if they are to be stored for an extended period.

Q3: How should I store my this compound samples for short-term and long-term use?

A3: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is generally acceptable. For long-term storage, freezing at -20°C or, ideally, at -80°C is recommended to minimize chemical and enzymatic degradation.[1][2][3] Dried or lyophilized extracts containing this compound are expected to be more stable and can be stored at -20°C for several months.[3]

Q4: Can I repeatedly freeze and thaw my this compound samples?

A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the analyte and changes in the sample matrix.[4] Aliquoting samples into single-use volumes before freezing is the best practice to maintain sample integrity.

Q5: Are there any specific considerations for this compound stability in plant extracts?

A5: Yes, plant extracts are complex mixtures containing various enzymes and phytochemicals that can affect this compound stability. It is crucial to quickly inhibit enzymatic activity after extraction, for example, by flash-freezing in liquid nitrogen, lyophilization, or using appropriate extraction buffers containing enzyme inhibitors. For long-term storage of plant extracts, storing them as a dried powder at -80°C is the recommended procedure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound concentration in refrigerated samples. 1. Suboptimal pH: The sample pH may be outside the stable range (5.0-7.0).2. Microbial Growth: Contamination can lead to enzymatic degradation.3. Oxidation: Presence of oxidizing agents in the matrix.1. Measure and adjust the pH of your sample to 5.0-7.0 using a suitable buffer.2. Filter-sterilize the sample before storage. Consider adding a bacteriostatic agent if compatible with your downstream analysis.3. Add antioxidants (e.g., ascorbic acid) if appropriate for your experiment.
Significant degradation of this compound after freeze-thaw cycles. Physical and Chemical Instability: Repeated freezing and thawing can disrupt the sample matrix and degrade this compound.1. Prepare single-use aliquots of your samples before the initial freezing.2. If repeated use from a single tube is unavoidable, minimize the time the sample spends at room temperature during thawing. Thaw on ice.
Inconsistent this compound levels in stored plant extracts. 1. Incomplete Enzyme Inactivation: Residual enzymatic activity from the plant material.2. Chemical Interactions: Reactions with other compounds in the extract.3. Solvent Evaporation: Improperly sealed storage containers.1. Ensure your extraction protocol includes a robust step for enzyme inactivation (e.g., immediate freezing in liquid nitrogen, use of protein precipitation agents).2. Consider a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances before long-term storage.3. Use tightly sealed, appropriate storage vials (e.g., amber glass vials for light-sensitive samples) and store at -80°C.
This compound degradation in samples exposed to ambient light. Photodegradation: this compound may be sensitive to light, particularly UV wavelengths.1. Protect samples from light at all stages of preparation and storage by using amber-colored tubes or wrapping containers in aluminum foil.2. Work in a dimly lit environment when handling samples.

Data Summary

The following tables provide a summary of recommended storage conditions for this compound based on inferred stability from related compounds and general laboratory best practices.

Table 1: Recommended Storage Temperatures for this compound Samples

Storage DurationAqueous Solutions (pH 5-7)Plant Extracts (Dried)
Short-term (≤ 48 hours) 2-8°C2-8°C
Medium-term (1-4 weeks) -20°C-20°C
Long-term (> 1 month) -80°C-80°C

Table 2: Factors Influencing this compound Stability and Mitigation Strategies

FactorPotential EffectRecommended Mitigation Strategy
pH Degradation at acidic (<5) and alkaline (>7) pH.Maintain pH between 5.0 and 7.0 using a suitable buffer.
Temperature Increased degradation rate at higher temperatures.Store at recommended low temperatures (-20°C or -80°C for long-term).
Light Potential for photodegradation.Protect samples from light using amber vials or foil.
Freeze-Thaw Degradation due to physical stress and concentration effects.Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.
Enzymes Enzymatic degradation in biological samples.Rapidly inactivate enzymes after sample collection (e.g., flash freezing, appropriate buffers).

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue for Stability Assessment

This protocol describes a general method for extracting this compound from plant tissues, suitable for subsequent stability studies.

  • Harvesting: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic and enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To 100 mg of powdered tissue, add 1 mL of extraction buffer (e.g., 80% methanol (B129727) or a buffer at pH 5.0-7.0 containing antioxidants).

    • Vortex thoroughly for 1 minute.

    • Sonicate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Preparation for Storage:

    • For immediate analysis, proceed to the analytical method.

    • For stability studies, divide the supernatant into multiple aliquots in amber vials.

    • For dried extracts, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator, then store the dried residue.

Protocol 2: Assessment of this compound Stability under Different Storage Conditions

This protocol outlines an experiment to evaluate the stability of this compound in solution over time at various temperatures.

  • Sample Preparation: Prepare a stock solution of purified this compound (or a pooled plant extract) in a buffered solution at pH 6.0.

  • Aliquoting: Dispense 100 µL aliquots of the this compound solution into a sufficient number of amber microcentrifuge tubes for each time point and storage condition.

  • Storage Conditions:

    • Store sets of aliquots at the following temperatures:

      • 2-8°C (refrigerated)

      • -20°C (frozen)

      • -80°C (deep-frozen)

      • Room temperature (as a stress condition)

  • Time Points: Analyze aliquots from each storage condition at designated time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months).

  • Analysis: At each time point, thaw the samples (if frozen) on ice and analyze the this compound concentration using a validated analytical method (e.g., HPLC-MS).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental_Workflow_for_Nopaline_Extraction cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis_storage Analysis & Storage Harvest Harvest Plant Tissue Freeze Flash-freeze in Liquid N2 Harvest->Freeze Immediate Grind Grind to Fine Powder Freeze->Grind AddBuffer Add Extraction Buffer Grind->AddBuffer Vortex Vortex AddBuffer->Vortex Sonicate Sonicate on Ice Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Immediate Analysis Collect->Analyze Option 1 Aliquot Aliquot for Storage Collect->Aliquot Option 2 Store Store at -80°C Aliquot->Store Factors_Affecting_Nopaline_Stability cluster_factors Influencing Factors This compound This compound Stability Degradation Degradation Products This compound->Degradation leads to pH pH (Acidic/Alkaline) pH->Degradation Temp Temperature (High) Temp->Degradation Light Light Exposure (UV) Light->Degradation Enzymes Enzymatic Activity Enzymes->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation

References

Technical Support Center: Nopaline Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nopaline quantification by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in HPLC analysis?

A1: Poor peak shape in this compound analysis is often attributed to several factors:

  • Secondary Interactions: this compound, being a polar and basic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This is a common cause of peak tailing.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can lead to peak distortion.[1][3]

Q2: My this compound peak is not appearing, or its intensity is very low. What are the likely causes?

A2: Several factors can lead to a missing or significantly diminished this compound peak:

  • Derivatization Failure: If using a pre-column derivatization method (e.g., with NBD-F), incomplete or failed derivatization will result in no detectable product. This can be due to improper pH, reagent degradation, or the presence of interfering substances.

  • Sample Degradation: this compound may degrade if samples are not stored properly or are subjected to harsh extraction conditions.

  • Poor Extraction Efficiency: The chosen extraction method may not be efficient in recovering this compound from the sample matrix.

  • Matrix-Induced Ion Suppression (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can suppress the ionization of this compound, leading to a reduced signal.

  • Incorrect HPLC Method Parameters: Issues with the mobile phase composition, gradient program, or detector settings can prevent the detection of the this compound peak.

Q3: I am observing many interfering peaks in my chromatogram. How can I identify and eliminate them?

A3: Interfering peaks are a common challenge when analyzing complex biological samples like plant extracts. Here’s how you can address this:

  • Sample Preparation and Cleanup: The most effective way to eliminate interferences is through rigorous sample cleanup. Techniques like Solid-Phase Extraction (SPE) are highly effective in removing compounds that can interfere with the analysis.

  • Method Optimization: Adjusting the HPLC method, such as modifying the gradient profile or changing the stationary phase, can help resolve this compound from interfering peaks.

  • Blank Injections: Injecting a blank sample (extraction solvent) can help identify peaks originating from the solvent or the HPLC system itself.

  • Matrix Blanks: Analyzing an extract from a plant tissue known not to contain this compound can help identify matrix-specific interferences.

Troubleshooting Guide

Problem 1: Poor this compound Peak Shape (Tailing)
Possible Cause Suggested Solution
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column specifically designed for polar compounds. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol groups. Optimize the mobile phase pH to suppress silanol activity (typically lower pH).
Column Overload Dilute the sample and reinject. If peak shape improves, the original sample was too concentrated.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent. If this fails, the column may need to be replaced.
Problem 2: Inconsistent Retention Times for this compound
Possible Cause Suggested Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase, ensuring accurate measurements of all components. Degas the mobile phase thoroughly before use.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Perform a pump performance test as per the manufacturer's instructions.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.
Problem 3: Low or No this compound Recovery After Sample Preparation
Possible Cause Suggested Solution
Inefficient Extraction from Plant Tissue Optimize the extraction solvent and procedure. This compound is polar, so aqueous-based extraction buffers are generally effective. Sonication or homogenization can improve extraction efficiency.
Loss of Analyte During Solid-Phase Extraction (SPE) Ensure the correct SPE sorbent is being used. For this compound, a mixed-mode or cation-exchange sorbent may be effective. Optimize the wash and elution steps to prevent premature elution of this compound and ensure its complete recovery.
Incomplete Derivatization (if applicable) Verify the pH of the reaction mixture is optimal for the derivatizing agent (e.g., pH 8.0-9.5 for NBD-F). Use fresh derivatization reagent. Check for the presence of interfering substances that may consume the reagent.

Quantitative Data Summary

The presence of inhibitors in the sample matrix can significantly impact the quantification of this compound. The following table provides a hypothetical representation of the effect of a common inhibitor class, phenolic compounds (e.g., gallic acid), on the peak area of NBD-F derivatized this compound.

Concentration of Gallic Acid (µg/mL) This compound Peak Area (Arbitrary Units) % Reduction in Peak Area
0 (Control)1,200,0000%
101,050,00012.5%
50780,00035%
100450,00062.5%
200180,00085%

Note: This data is illustrative. The actual impact of inhibitors will vary depending on the specific compound, its concentration, and the analytical method used. It is crucial to perform matrix effect studies during method validation.

Experimental Protocols

Protocol 1: this compound Extraction from Crown Gall Tumor Tissue
  • Homogenization: Weigh approximately 100 mg of fresh or frozen crown gall tumor tissue. Homogenize the tissue in 1 mL of 80% methanol (B129727) using a bead beater or mortar and pestle.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound and other metabolites.

  • Solvent Evaporation: Evaporate the methanol from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of ultrapure water. The extract is now ready for cleanup or direct derivatization.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is recommended for this compound's basic nature.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the reconstituted plant extract (from Protocol 1) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water to remove polar, non-retained compounds.

    • Wash the cartridge with 1 mL of methanol to remove less polar, non-retained compounds, such as some pigments and lipids.

  • Elution: Elute the retained this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic nature of this elution solvent will neutralize the charge of this compound, releasing it from the sorbent.

  • Drying and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the purified this compound in a solvent compatible with the subsequent derivatization and HPLC analysis (e.g., borate (B1201080) buffer for NBD-F derivatization).

Protocol 3: Pre-Column Derivatization with NBD-F
  • Prepare Reagents:

    • Borate Buffer: 50 mM sodium borate buffer, pH 8.0, containing 20 mM EDTA.

    • NBD-F Solution: 100 mM 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) in acetonitrile.

    • Stopping Solution: 50 mM HCl in water.

  • Reaction:

    • In a microcentrifuge tube, mix 50 µL of the purified this compound sample (or standard) with 150 µL of the borate buffer.

    • Add 50 µL of the NBD-F solution.

    • Incubate the mixture at 60°C for 1 minute.

  • Stop Reaction: Immediately cool the reaction tube on ice and add 250 µL of the stopping solution.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis HPLC Analysis homogenization Homogenization (Crown Gall Tissue in 80% Methanol) centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution (in Water) evaporation->reconstitution conditioning SPE Conditioning reconstitution->conditioning loading Sample Loading conditioning->loading washing Washing (Water & Methanol) loading->washing elution Elution (Ammoniated Methanol) washing->elution drying Drying & Reconstitution elution->drying derivatization NBD-F Derivatization drying->derivatization hplc HPLC Separation (Fluorescence Detection) derivatization->hplc data Data Analysis hplc->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check/Replace Guard Column peak_shape->check_column Yes no_peak Low/No Peak? retention_time->no_peak No prepare_fresh_mp Prepare Fresh Mobile Phase retention_time->prepare_fresh_mp Yes check_derivatization Verify Derivatization no_peak->check_derivatization Yes check_mobile_phase_ph Verify Mobile Phase pH check_column->check_mobile_phase_ph dilute_sample Dilute Sample check_mobile_phase_ph->dilute_sample check_pump Check Pump Performance prepare_fresh_mp->check_pump use_oven Use Column Oven check_pump->use_oven optimize_extraction Optimize Extraction check_derivatization->optimize_extraction check_hplc_method Review HPLC Method optimize_extraction->check_hplc_method

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Enhancing Nopaline Synthase (NOS) Expression in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the nopaline synthase (NOS) gene in transgenic plants.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound synthase (NOS) gene in transgenic plants?

A1: The this compound synthase (NOS) gene, originally from the Ti plasmid of Agrobacterium tumefaciens, is frequently used in plant biotechnology as a reporter gene or as part of an expression cassette for a selectable marker. It encodes an enzyme that synthesizes this compound, an opine, which is a derivative of amino acids. Its promoter and terminator sequences are commonly used to drive and terminate the expression of transgenes.

Q2: What are the key regulatory elements within the NOS promoter?

A2: The NOS promoter contains several key cis-acting regulatory elements that are crucial for its activity. These include a "TATA" box and a "CAAT" box. Deletion of the "CAAT" box has been shown to reduce NOS expression by over 80%, while the "TATA" box is essential for initiating transcription at the correct location.[1] An upstream region containing repeated octameric elements also acts as a significant activator of the promoter.[2]

Q3: How does the expression of the NOS promoter vary in different plant tissues and under different conditions?

A3: The activity of the NOS promoter is influenced by plant development and environmental factors. It is generally considered a constitutive promoter but exhibits higher activity in the lower and older parts of the plant, with a decrease in the upper, younger parts.[3] Expression can also be induced by wounding and the presence of auxin.[4][5]

Q4: Is the NOS terminator the most effective choice for enhancing transgene expression?

A4: While the NOS terminator is widely used, it is not always the most efficient option for maximizing transgene expression. Studies have shown that other terminators, such as the one from the heat shock protein 18.2 (HSP) gene of Arabidopsis thaliana, can lead to higher mRNA accumulation and protein expression levels. The choice of terminator can significantly impact transgene expression, sometimes more than the promoter itself.

Troubleshooting Guides

Issue 1: Low or No this compound Synthase Expression
Possible Cause Troubleshooting Step Recommended Action
Inefficient Promoter Activity Verify the integrity of the NOS promoter sequence in your vector.Sequence the promoter region of your construct to ensure there are no mutations or deletions in key regulatory elements like the "CAAT" and "TATA" boxes.
Consider using a stronger constitutive promoter.If high-level constitutive expression is required, consider replacing the NOS promoter with a stronger alternative, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
Suboptimal Terminator Function Evaluate the terminator used in your expression cassette.Consider replacing the NOS terminator with a more efficient one, such as the HSP terminator, which has been shown to enhance mRNA stability and gene expression.
Gene Silencing The introduction of a transgene can sometimes trigger gene silencing mechanisms in the host plant.Analyze transgene methylation status. If silencing is suspected, consider strategies like using methylation inhibitors during tissue culture or re-designing the construct to avoid sequences prone to silencing. Introducing a partial NOS gene has been shown to suppress the expression of a resident wild-type gene.
Incorrect T-DNA Integration The location of T-DNA integration into the plant genome can significantly affect transgene expression (position effect).Generate and screen a larger number of independent transgenic lines to identify those with favorable integration sites leading to higher expression.
Problems with Plant Transformation Inefficient transformation or regeneration process.Optimize your Agrobacterium-mediated transformation protocol, including co-cultivation time, bacterial density, and selection conditions.
Issue 2: High Variability in this compound Synthase Expression Among Transgenic Lines
Possible Cause Troubleshooting Step Recommended Action
Position Effect Random integration of the T-DNA into the plant genome leads to different expression levels in independent transgenic events.Screen a sufficient number of independent transgenic lines (at least 10-20) to identify lines with stable and high-level expression.
Transgene Copy Number Multiple copies of the transgene can lead to gene silencing and variable expression.Perform Southern blot analysis or quantitative PCR to determine the transgene copy number in your transgenic lines. Select lines with a single, intact copy of the transgene for further analysis.
Somaclonal Variation Genetic or epigenetic changes that occur during in vitro culture can lead to phenotypic variations among regenerated plants.Ensure that your tissue culture conditions are optimized to minimize stress on the plant cells. Use the youngest possible explants and minimize the duration of the culture period.

Quantitative Data

Table 1: Comparison of Promoter and Terminator Strength

This table provides a summary of the relative strengths of the NOS promoter and terminator compared to other commonly used regulatory elements. The values are approximate and can vary depending on the plant species, tissue type, and experimental conditions.

Regulatory ElementTypeRelative Strength (Compared to NOS)Reference Reporter System
NOS Promoter Promoter1x (Baseline)NPTII in petunia
CaMV 35S Promoter Promoter~30x (transcript level), ~110x (enzyme activity)NPTII in petunia
Maize Ubiquitin (ZmUbi) Promoter PromoterHigher than CaMV 35S in monocotsGUS in Nicotiana benthamiana
NOS Terminator Terminator1x (Baseline)GUS in Arabidopsis protoplasts
HSP Terminator Terminator~2.5xGUS in Arabidopsis protoplasts
CaMV 35S Terminator TerminatorMore effective than NOS in dicots and monocotsReporter genes in tobacco and rice

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

This protocol is a simplified method for transforming Arabidopsis thaliana.

Materials:

  • Agrobacterium tumefaciens strain carrying the binary vector with the NOS expression cassette.

  • LB medium with appropriate antibiotics.

  • 5% Sucrose (B13894) solution.

  • Silwet L-77.

  • Arabidopsis thaliana plants at the flowering stage.

  • Selection plates (e.g., MS medium with kanamycin).

Procedure:

  • Grow a liquid culture of Agrobacterium at 28°C in LB medium with the appropriate antibiotics to select for the binary plasmid.

  • Centrifuge the bacterial culture and resuspend the pellet in a 5% sucrose solution to an OD600 of approximately 0.8.

  • Just before dipping, add Silwet L-77 to the bacterial suspension to a final concentration of 0.05% and mix well.

  • Invert the Arabidopsis plants and dip the above-ground parts, focusing on the inflorescences, into the Agrobacterium solution for 2-3 seconds with gentle agitation.

  • Place the dipped plants under a dome or cover for 16-24 hours to maintain high humidity.

  • Grow the plants under normal conditions until the seeds are mature.

  • Harvest the dry seeds (T1 generation).

  • Sterilize the T1 seeds and plate them on selection medium containing the appropriate antibiotic (e.g., kanamycin) to select for transformants.

  • Transplant putative transformants to soil and allow them to self-pollinate to produce the T2 generation.

Protocol 2: this compound Synthase Activity Assay

This protocol is for the detection of this compound in plant tissues.

Materials:

  • Plant tissue (e.g., leaf discs).

  • Extraction buffer.

  • Whatman 3MM paper.

  • Electrophoresis apparatus and buffer.

  • This compound standard.

  • Staining solution (e.g., phenanthrenequinone).

Procedure:

  • Homogenize a small amount of plant tissue in extraction buffer.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant.

  • Spot a small volume of the plant extract onto Whatman 3MM paper. Also, spot a known amount of this compound standard as a positive control.

  • Perform paper electrophoresis for a sufficient time to separate the compounds (e.g., 2 hours at 1500 V).

  • After electrophoresis, dry the paper and stain it with a suitable reagent, such as phenanthrenequinone, to visualize the this compound.

  • Compare the migration of the spot from the plant extract to that of the this compound standard to confirm the presence of this compound.

Protocol 3: Fluorometric GUS Assay

This protocol is for the quantitative measurement of β-glucuronidase (GUS) activity, a common reporter gene often driven by the NOS promoter.

Materials:

  • Transgenic plant tissue.

  • GUS Extraction Buffer (50 mM NaPO4, pH 7.0; 10 mM DTT; 1 mM Na2EDTA; 0.1% Sodium Lauryl Sarcosine; 0.1% Triton X-100).

  • GUS Assay Buffer (2 mM 4-methylumbelliferyl β-D-glucuronide (MUG) in GUS Extraction Buffer).

  • Stop Buffer (0.2 M Na2CO3).

  • Fluorometer.

Procedure:

  • Homogenize approximately 100 mg of plant tissue in 100 µL of ice-cold GUS Extraction Buffer.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet debris.

  • Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration.

  • In a microfuge tube, combine 50 µL of the protein extract with 50 µL of pre-warmed GUS Assay Buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour). The incubation time may need to be optimized.

  • Stop the reaction by adding 50 µL of the reaction mixture to 950 µL of Stop Buffer.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate the GUS activity based on a standard curve generated with 4-methylumbelliferone (B1674119) (MU) and express it as pmol MU/min/mg protein.

Visualizations

T_DNA_Transfer_Workflow cluster_agrobacterium Agrobacterium tumefaciens cluster_plant Plant Cell Agrobacterium Agrobacterium with Ti plasmid Virulence Virulence Gene Induction Agrobacterium->Virulence Wound signals T_DNA_Excision T-DNA Excision Virulence->T_DNA_Excision T_Complex T-Complex Formation (T-DNA + Vir proteins) T_DNA_Excision->T_Complex PlantCell Plant Cell T_Complex->PlantCell T-pilus transfer Nucleus Nucleus PlantCell->Nucleus Nuclear import Integration T-DNA Integration into Plant Genome Nucleus->Integration

Caption: Workflow of Agrobacterium-mediated T-DNA transfer and integration into the plant genome.

NOS_Expression_Cassette RB Right Border NOSp NOS Promoter RB->NOSp GOI Gene of Interest (e.g., NPTII) NOSp->GOI NOSt NOS Terminator GOI->NOSt LB Left Border NOSt->LB

Caption: A typical T-DNA expression cassette with the NOS promoter and terminator.

Troubleshooting_Workflow decision decision issue issue solution solution check check start Start: Low/No NOS Expression check_vector Vector Integrity Check start->check_vector decision_vector Vector OK? check_vector->decision_vector check_transform Transformation Protocol Check decision_vector->check_transform Yes solution_reclone Re-clone and/or sequence verify vector decision_vector->solution_reclone No decision_transform Protocol Optimized? check_transform->decision_transform check_silencing Gene Silencing Analysis decision_transform->check_silencing Yes solution_optimize_transform Optimize transformation (Agro density, co-cultivation) decision_transform->solution_optimize_transform No decision_silencing Silencing Detected? check_silencing->decision_silencing solution_redesign Redesign construct; Use anti-silencing strategies decision_silencing->solution_redesign Yes check_lines Screen More Lines decision_silencing->check_lines No decision_lines Expression Improved? check_lines->decision_lines solution_select_line Select best performing line decision_lines->solution_select_line Yes issue_consider_elements Consider Promoter/ Terminator Strength decision_lines->issue_consider_elements No solution_change_elements Use stronger promoter (e.g., CaMV 35S) or more efficient terminator (e.g., HSP) issue_consider_elements->solution_change_elements

Caption: A decision tree for troubleshooting low or no this compound synthase expression.

References

Technical Support Center: Nopaline Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve reliable results in their nopaline detection assays.

I. Biochemical this compound Detection via Paper Chromatography/Electrophoresis

This method involves the separation of this compound from other plant metabolites, followed by a colorimetric reaction for detection. High background in this assay often manifests as smearing, overlapping spots, or a general discoloration of the chromatogram, making it difficult to identify the specific this compound spot.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the biochemical this compound detection assay?

A1: The assay is based on the separation of opines, such as this compound, from crude plant extracts using paper chromatography or electrophoresis. After separation, the paper is treated with a specific staining reagent, phenanthrenequinone (B147406), which reacts with arginine-derived opines. A subsequent heat treatment enhances the specificity of the reaction, producing a distinct red-purple pigment for this compound, which helps to minimize background fluorescence from other plant compounds.[1]

Q2: My chromatogram shows a high degree of smearing and indistinct spots. What could be the cause?

A2: Smearing on a paper chromatogram can be caused by several factors:

  • Overloading the sample: Applying too much plant extract to the paper can lead to broad, smeared spots.

  • Improper sample application: The initial spot should be small and concentrated. Allowing the spot to become too large during application can cause smearing.

  • Inappropriate solvent system: The mobile phase may not be optimal for the separation of compounds in your specific plant extract.

  • High concentrations of interfering substances: Plant extracts are complex mixtures, and high levels of certain compounds can interfere with the separation process.

Q3: I see a general background color on my chromatogram after staining, obscuring the this compound spot. How can I reduce this?

A3: High background color is often due to non-specific reactions of the staining reagent with other compounds in the plant extract. To mitigate this:

  • Optimize the heat treatment step: After applying the phenanthrenequinone reagent, a controlled heat treatment can significantly enhance the signal from this compound while reducing background.[1]

  • Purify the plant extract: A partial purification of the extract before chromatography can remove many interfering substances.

  • Adjust staining reagent concentration: The concentration of the phenanthrenequinone solution may need to be optimized.

Troubleshooting Guide: High Background in Biochemical this compound Detection
Observation Potential Cause Recommended Solution
High background fluorescence Crude plant extract contains naturally fluorescent compounds that interfere with UV-based visualization.[1]Utilize the colorimetric assay with a heat treatment step to produce a colored pigment, which is less susceptible to fluorescence interference.[1]
General smearing of spots The sample was overloaded, or the spotting technique was improper.Apply a smaller volume of extract in repeated, small applications, allowing the spot to dry between each application.
Non-specific background color The staining reagent is reacting with other compounds in the extract.Ensure the post-staining heat treatment is performed correctly. Consider a partial purification of the plant extract before chromatography.
Overlapping spots The solvent system (mobile phase) is not providing adequate separation.Experiment with different solvent systems with varying polarities to optimize the separation of this compound from other compounds.
Faint or no this compound spot The concentration of this compound in the extract is too low, or the staining reaction is not optimal.Concentrate the plant extract before application. Optimize the concentration of the phenanthrenequinone staining solution and the duration and temperature of the heat treatment.
Experimental Protocol: Colorimetric Detection of this compound

This protocol is based on the principle of using phenanthrenequinone for the specific detection of arginine-derived opines.

1. Sample Preparation: a. Homogenize 100-200 mg of plant tissue in a suitable extraction buffer. b. Centrifuge the homogenate to pellet cell debris. c. Use the supernatant for analysis.

2. Paper Chromatography/Electrophoresis: a. Spot a small, concentrated amount of the plant extract onto chromatography paper. b. Develop the chromatogram using an appropriate solvent system (e.g., a mixture of butanol, acetic acid, and water). c. Alternatively, perform paper electrophoresis to separate the compounds based on charge. d. Air-dry the paper thoroughly after separation.

3. Staining and Visualization: a. Prepare the phenanthrenequinone staining solution. Note: The optimal concentration may need to be determined empirically. b. Evenly spray the dried paper with the staining solution. c. Allow the paper to air-dry briefly. d. Heat Treatment: Place the paper in an oven at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 5-15 minutes). This step is critical for color development and background reduction and should be optimized.[1] e. A positive result for this compound will appear as a distinct red-purple spot.

Workflow Diagram

cluster_prep Sample Preparation cluster_sep Separation cluster_vis Visualization a Homogenize Plant Tissue b Centrifuge a->b c Collect Supernatant b->c d Spot Extract on Paper c->d e Chromatography/Electrophoresis d->e f Dry Paper e->f g Spray with Phenanthrenequinone f->g h Heat Treatment g->h i Observe Red-Purple Spot h->i

Biochemical this compound Detection Workflow

II. Molecular this compound Detection via PCR

This method detects the presence of the this compound synthase (nos) gene, which is responsible for this compound production. "Background" in this context refers to non-specific amplification, leading to multiple bands on an agarose (B213101) gel or false-positive signals in real-time PCR.

Frequently Asked Questions (FAQs)

Q1: I am getting multiple bands in my PCR result. What is the cause of this non-specific amplification?

A1: Non-specific amplification in PCR can arise from several factors:

  • Low annealing temperature: This allows primers to bind to partially complementary sequences in the template DNA.

  • Poor primer design: Primers may have sequences that are complementary to other regions of the plant genome or may form primer-dimers.

  • High primer concentration: Excessive primer concentration can increase the likelihood of non-specific binding.

  • Template DNA quality: Degraded or impure template DNA can lead to non-specific amplification. Plant-derived DNA can contain PCR inhibitors like polyphenols and polysaccharides.

Q2: My PCR reaction failed, or the signal is very weak. What could be the problem?

A2: PCR failure or a weak signal when amplifying from plant tissues is often due to PCR inhibitors co-purified with the DNA. Other potential causes include:

  • Suboptimal annealing temperature: If the annealing temperature is too high, primers may not bind efficiently to the target sequence.

  • Insufficient template DNA: The amount of target DNA in the sample may be too low.

  • Degraded reagents: Taq polymerase, dNTPs, or primers may have degraded.

Q3: How can I remove PCR inhibitors from my plant DNA samples?

A3: Several methods can be employed to reduce the impact of PCR inhibitors:

  • DNA purification kits: Use kits specifically designed for plant DNA extraction, as they often include steps to remove common inhibitors.

  • Diluting the DNA template: A simple 1:10 dilution of the DNA extract can often dilute inhibitors to a concentration that no longer affects the PCR reaction.

  • Using PCR enhancers: Additives such as bovine serum albumin (BSA), dimethyl sulfoxide (B87167) (DMSO), or betaine (B1666868) can help to overcome the effects of some inhibitors.

Troubleshooting Guide: High Background in nos Gene PCR
Observation Potential Cause Recommended Solution
Multiple bands on agarose gel Annealing temperature is too low.Increase the annealing temperature in increments of 2°C.
Poor primer design.Design new primers with higher specificity. Check for potential off-target binding sites using BLAST.
High primer concentration.Reduce the concentration of primers in the reaction.
Smeared PCR product Template DNA is degraded or contains inhibitors.Use a high-quality DNA extraction method. Consider diluting the template DNA.
Too many PCR cycles.Reduce the number of PCR cycles.
Primer-dimer formation Primers are self-complementary.Redesign primers to avoid self-complementarity, especially at the 3' ends.
No PCR product Presence of PCR inhibitors (e.g., polyphenols, polysaccharides).Dilute the DNA template (e.g., 1:10). Use a DNA polymerase with higher tolerance to inhibitors. Add PCR enhancers like BSA.
Annealing temperature is too high.Decrease the annealing temperature in increments of 2°C.
Experimental Protocol: PCR for nos Gene Detection

1. DNA Extraction: a. Extract genomic DNA from plant tissue using a method optimized for plants to minimize PCR inhibitors.

2. PCR Reaction Setup: a. Prepare a master mix containing:

  • PCR buffer (with MgCl₂)
  • dNTPs
  • Forward and reverse primers for the nos gene
  • Taq DNA polymerase
  • Nuclease-free water b. Add the template DNA to individual PCR tubes containing the master mix. Include a positive control (e.g., plasmid with nos gene) and a negative control (no template).

3. PCR Cycling Conditions: a. Initial Denaturation: 95°C for 2-5 minutes. b. Cycling (30-35 cycles):

  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
  • Extension: 72°C for 1 minute per kb of the expected product size. c. Final Extension: 72°C for 5-10 minutes.

4. Analysis: a. Run the PCR products on an agarose gel. b. Visualize the bands under UV light. A band of the expected size in the sample lane and positive control lane indicates a positive result.

Logical Relationship Diagram for PCR Troubleshooting

cluster_check Initial Checks cluster_solution Troubleshooting Steps start PCR Result Shows High Background q1 Are there multiple bands? start->q1 q2 Is there a smear? start->q2 q3 Is there a primer-dimer? start->q3 s1 Increase Annealing Temperature q1->s1 s2 Optimize Primer Concentration q1->s2 s3 Redesign Primers q1->s3 s4 Improve DNA Quality q2->s4 s5 Reduce Cycle Number q2->s5 q3->s2 q3->s3

Troubleshooting Non-Specific PCR Amplification

References

Nopaline Purification from Plant Extracts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of nopaline from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it purified from plant extracts?

This compound is an opine, a class of chemical compounds that are derivatives of amino acids. It is produced in crown gall tumors of plants infected by this compound-type strains of Agrobacterium tumefaciens. The genes responsible for this compound synthesis are located on the Ti (tumor-inducing) plasmid of the bacterium and are transferred to the plant genome during infection[1][2]. Purifying this compound is often necessary for studying its metabolism, its role in the plant-pathogen interaction, and for potential applications in biotechnology and drug development.

Q2: What are the main challenges in purifying this compound from plant extracts?

Purifying this compound from plant extracts presents several challenges common to the extraction of secondary metabolites. These include:

  • Complex Matrix: Plant extracts are complex mixtures containing numerous compounds such as polysaccharides, polyphenols, pigments, and other metabolites that can interfere with the purification process[3][4][5].

  • Low Concentrations: this compound may be present in low concentrations within the plant tissue, requiring sensitive detection and efficient extraction methods.

  • Chemical Instability: The stability of this compound during extraction and purification needs to be considered to prevent degradation.

  • Co-extraction of Contaminants: Compounds with similar chemical properties to this compound can co-elute during chromatographic steps, leading to impure fractions.

Q3: What are the general steps involved in a this compound purification protocol?

A general workflow for this compound purification from plant tissue involves the following key stages:

  • Tissue Homogenization: Mechanical disruption of the plant tissue to release the cellular contents.

  • Extraction: Using a suitable buffer to solubilize this compound and other small molecules.

  • Clarification: Removal of cell debris and insoluble components by centrifugation or filtration.

  • Purification: Chromatographic separation of this compound from other compounds in the extract.

  • Analysis and Quantification: Using techniques like HPLC or mass spectrometry to determine the purity and quantity of the isolated this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification process.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete tissue homogenization.Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to achieve a fine powder.
Inefficient extraction buffer.Optimize the extraction buffer composition. Consider adjusting pH, salt concentration, and adding detergents or organic solvents.
Degradation of this compound during extraction.Perform extraction steps at low temperatures (4°C) and consider adding protease inhibitors to the extraction buffer.
Contamination with Polysaccharides High polysaccharide content in the plant tissue.Include a CTAB (cetyltrimethylammonium bromide) precipitation step in your protocol, as CTAB is effective at removing polysaccharides.
Inadequate separation during chromatography.Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution between this compound and polysaccharides.
Contamination with Polyphenols Oxidation of phenolic compounds during extraction.Add antioxidants such as PVPP (polyvinylpyrrolidone), β-mercaptoethanol, or ascorbic acid to the extraction buffer to prevent oxidation and binding of polyphenols to this compound.
Insufficient removal during initial cleanup.Perform a solid-phase extraction (SPE) step with a resin that binds polyphenols before proceeding to further chromatographic purification.
Poor Chromatographic Resolution Inappropriate column selection.Select a column with a stationary phase suitable for the separation of polar, charged molecules like this compound (e.g., ion-exchange or reversed-phase with an ion-pairing agent).
Suboptimal mobile phase conditions.Systematically vary the mobile phase composition, pH, and gradient slope to achieve better separation.
Inconsistent Results Variability in plant material.Use plant material of the same age, developmental stage, and grown under consistent conditions.
Inconsistent execution of the protocol.Ensure precise and consistent execution of all steps, including incubation times, temperatures, and reagent concentrations.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol outlines a general method for extracting this compound from plant tissue, optimized for minimizing common contaminants.

Materials:

  • Plant tissue (e.g., crown gall tumor)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% (w/v) PVPP, 2 mM β-mercaptoethanol (add fresh)

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 1 gram of fresh plant tissue and immediately freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled 15 mL centrifuge tube.

  • Add 5 mL of ice-cold Extraction Buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude this compound extract, and transfer it to a new tube.

  • The crude extract is now ready for downstream purification steps.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a starting point for the analysis and purification of this compound using HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

Procedure:

  • Filter the crude extract through a 0.22 µm syringe filter before injection.

  • Inject 20 µL of the filtered extract onto the HPLC system.

  • Run the gradient program and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using the same HPLC method or by mass spectrometry.

Visualizations

Experimental_Workflow A Plant Tissue Homogenization (Liquid Nitrogen) B Extraction (Extraction Buffer with PVPP & β-ME) A->B C Clarification (Centrifugation at 12,000 x g) B->C D Crude this compound Extract C->D E Purification (e.g., HPLC) D->E F Pure this compound E->F G Analysis (HPLC, Mass Spectrometry) F->G

Caption: General workflow for the purification of this compound from plant extracts.

Troubleshooting_Logic Start Start: Low this compound Yield CheckHomogenization Check Homogenization Adequate Inadequate Start->CheckHomogenization ImproveGrinding Action: Improve Grinding Technique CheckHomogenization:no->ImproveGrinding CheckExtraction Check Extraction Buffer Optimal Suboptimal CheckHomogenization:yes->CheckExtraction ImproveGrinding->CheckHomogenization OptimizeBuffer Action: Optimize Buffer Composition CheckExtraction:no->OptimizeBuffer CheckDegradation Evidence of Degradation? Yes No CheckExtraction:yes->CheckDegradation OptimizeBuffer->CheckExtraction AddInhibitors Action: Work at 4°C, Add Inhibitors CheckDegradation:yes->AddInhibitors End Yield Improved CheckDegradation:no->End AddInhibitors->End

Caption: Troubleshooting logic for addressing low this compound yield.

References

resolving co-eluting compounds in nopaline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of nopaline, with a focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound HPLC analysis?

Co-elution in this compound HPLC analysis, where two or more compounds elute at the same or very similar retention times, is a frequent challenge. The primary causes include:

  • Presence of Isomers: this compound can exist as diastereomers, such as isothis compound, which have very similar chemical properties, making them difficult to separate on a standard reversed-phase column.[1]

  • Similar Polarity of Opines: Plant extracts or bacterial cultures can contain a variety of opines with comparable polarities, leading to overlapping peaks.

  • Matrix Effects: Complex sample matrices from plant tissues or culture media can introduce interfering compounds that co-elute with this compound.

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, pH, gradient slope, or column chemistry can fail to provide the necessary selectivity for separation.

Q2: How can I detect if a peak in my this compound chromatogram is actually composed of multiple co-eluting compounds?

Identifying co-elution is the first step toward resolving it. Here are several methods to detect hidden peaks:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing, can indicate the presence of a hidden impurity.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it suggests the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds. By examining the mass-to-charge ratio (m/z) across the peak, you can determine if multiple species are present.

  • Varying Chromatographic Conditions: A slight modification of the mobile phase composition or temperature that results in a change in peak shape or the appearance of a new peak is a strong indicator of co-elution.

Q3: What is the general chemical nature of this compound and how does it influence its chromatographic behavior?

This compound is a derivative of the amino acids L-arginine and D-glutamic acid.[1][2] Its chemical structure contains both basic (guanidinium group from arginine) and acidic (two carboxyl groups from glutamic acid) functionalities, making it a polar and amphoteric molecule. This polarity means that this compound is poorly retained on traditional C18 reversed-phase columns with purely aqueous-organic mobile phases. Strategies to enhance retention and selectivity, such as ion-pair chromatography or derivatization, are often necessary.

Q4: Should I consider derivatization for this compound analysis? What are the advantages and disadvantages?

Derivatization is a chemical modification of the analyte to enhance its detection or improve its chromatographic properties. For this compound and other opines, pre-column derivatization is a common strategy.

  • Advantages:

    • Increased Sensitivity: Derivatization with a fluorescent tag, such as 4-fluoro-7-nitrobenzoxadiazole (NBD-F), can significantly increase detection sensitivity, allowing for the analysis of low-concentration samples.[3]

    • Improved Chromatography: By reacting with the polar functional groups of this compound, derivatization can make the molecule more hydrophobic, leading to better retention and peak shape on reversed-phase columns.

    • Enhanced Selectivity: The derivatization process itself can introduce selectivity, as different opines may react at different rates or form derivatives with distinct chromatographic properties.

  • Disadvantages:

    • Additional Sample Preparation Steps: Derivatization adds time and complexity to the sample preparation workflow.

    • Potential for Byproducts: The derivatization reaction may not be 100% complete or could produce side products, leading to a more complex chromatogram.

    • Derivative Stability: The stability of the derivatized this compound needs to be considered, as degradation can lead to inaccurate quantification.

Troubleshooting Guides

Problem: Poor resolution between this compound and a closely eluting peak.

This is a common issue, often due to the presence of isomers or other similar opines. The following troubleshooting guide provides a systematic approach to improving separation.

Troubleshooting Co-elution start Start: Poor Resolution check_system 1. System Suitability Check (Column efficiency, peak shape of standard) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Check for leaks, dead volume, detector issues) system_ok->fix_system No optimize_mobile_phase 2. Optimize Mobile Phase (Modify organic content, pH, or add ion-pair reagent) system_ok->optimize_mobile_phase Yes fix_system->check_system mobile_phase_ok Resolution Improved? optimize_mobile_phase->mobile_phase_ok change_column 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or HILIC) mobile_phase_ok->change_column No end End: Resolution Achieved mobile_phase_ok->end Yes column_ok Resolution Improved? change_column->column_ok adjust_temp_flow 4. Adjust Temperature & Flow Rate column_ok->adjust_temp_flow No column_ok->end Yes temp_flow_ok Resolution Improved? adjust_temp_flow->temp_flow_ok consider_derivatization 5. Consider Derivatization temp_flow_ok->consider_derivatization No temp_flow_ok->end Yes consider_derivatization->end

Caption: A stepwise workflow for troubleshooting poor peak resolution.

Before modifying the method, ensure the HPLC system is performing optimally.

  • Inject a Standard: Analyze a pure this compound standard (if available) to check for peak shape and column efficiency. Tailing or broad peaks for a standard may indicate a column or system issue.

  • System Check: Look for leaks, ensure fittings are secure, and minimize extra-column volume by using tubing with appropriate inner diameter and length.

For underivatized this compound, which is highly polar, reversed-phase chromatography can be challenging.

  • Ion-Pair Reversed-Phase HPLC: This is a highly effective technique for improving the retention and separation of polar, ionizable compounds like this compound. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the non-polar stationary phase.

    ParameterRecommendationRationale
    Ion-Pair Reagent Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA)These are common ion-pairing reagents for basic compounds. Start with a low concentration (e.g., 0.1% v/v).
    Mobile Phase A Water with 0.1% HFBA or TFAAqueous component.
    Mobile Phase B Acetonitrile or Methanol with 0.1% HFBA or TFAOrganic modifier.
    pH Acidic (e.g., pH 2-3)An acidic pH ensures that the carboxyl groups of this compound are protonated, and the guanidinium (B1211019) group is positively charged, facilitating consistent ion-pairing.
    Gradient Start with a shallow gradient (e.g., 5-25% B over 20 minutes)A shallow gradient increases the separation window for closely eluting compounds.
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    ParameterRecommendationRationale
    Stationary Phase Amide, Cyano, or bare Silica columnThese phases provide hydrophilic interaction.
    Mobile Phase A AcetonitrileStrong solvent in HILIC.
    Mobile Phase B Water or aqueous buffer (e.g., ammonium (B1175870) formate)Weak solvent in HILIC.
    Gradient Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component.This allows for the retention and subsequent elution of polar analytes.

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

  • For Reversed-Phase:

    • Phenyl-Hexyl: Offers alternative selectivity to C18 through pi-pi interactions, which can be beneficial for separating compounds with aromatic rings or double bonds.

    • Embedded Polar Group (EPG): Columns with an embedded polar group can provide different selectivity for polar analytes and are more stable in highly aqueous mobile phases.

  • Temperature: Increasing the column temperature can improve peak efficiency (narrower peaks) and sometimes alter selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 45 °C).

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.

If the above methods fail to provide adequate resolution, or if higher sensitivity is required, pre-column derivatization is a powerful option.

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with NBD-F for Fluorescence Detection

This protocol is adapted from methodologies for the analysis of imine-linked opines.[3]

Materials:

  • This compound standard or sample extract

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • 4-fluoro-7-nitrobenzoxadiazole (NBD-F) solution (1 mg/mL in acetonitrile)

  • Acetic acid solution (1% v/v in water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Derivatization Procedure:

  • To 50 µL of the this compound standard or sample in a microcentrifuge tube, add 50 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the NBD-F solution.

  • Vortex the mixture and incubate at 60 °C for 5 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 300 µL of 1% acetic acid to stop the reaction.

  • The sample is now ready for HPLC analysis.

HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 50% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 470 nm, Emission: 530 nm

Diagram: Derivatization and HPLC Workflow

Derivatization_Workflow start Sample/Standard add_buffer Add Borate Buffer (pH 9.0) start->add_buffer add_nbdf Add NBD-F Reagent add_buffer->add_nbdf incubate Incubate at 60°C for 5 min add_nbdf->incubate stop_reaction Stop reaction with Acetic Acid incubate->stop_reaction hplc_injection Inject into HPLC stop_reaction->hplc_injection

Caption: Workflow for pre-column derivatization of this compound with NBD-F.

References

increasing the success rate of nopaline-based screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nopaline-based screening assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to increase success rates.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound-based screening experiments in a question-and-answer format.

Issue CategoryQuestionPotential CausesSuggested Solutions
No or Low Signal Why am I not detecting any this compound synthase (NOS) activity or observing a very weak signal? Ineffective Promoter Activity: The this compound synthase (nos) promoter may not be functioning optimally in your experimental system.[1][2][3] Suboptimal Assay Conditions: Temperature, pH, or substrate concentrations may not be ideal for the NOS enzyme.[4] Degraded Reagents: Key components of your assay, such as arginine or α-ketoglutarate, may have degraded. Inefficient Transformation: If working with transgenic organisms, the T-DNA carrying the nos gene may not have been successfully integrated.[5]Verify Promoter Compatibility: Ensure the nos promoter is active in your specific plant tissue or cell line. Consider using a stronger promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter if high expression is required. Optimize Assay Parameters: Test a range of temperatures (note: NOS is active at 30°C but not 37°C in E. coli), pH levels, and substrate concentrations to find the optimal conditions for your system. Use Fresh Reagents: Prepare fresh solutions of all assay components. Confirm Transformation: Use PCR or other molecular methods to confirm the presence of the nos gene in your transformed material.
High Background What is causing high background noise in my this compound assay? Endogenous Enzyme Activity: The host organism may have endogenous enzymes that can produce compounds that interfere with this compound detection. Contamination: Microbial contamination in plant tissue cultures can sometimes produce compounds that mimic a positive signal. Non-specific Binding: In assays like ELISA, non-specific binding of antibodies or other detection reagents can lead to a high background.Run Proper Controls: Always include non-transformed or mock-transfected controls to determine the baseline background level. Ensure Sterility: Maintain strict aseptic techniques during plant tissue culture to prevent contamination. Optimize Blocking and Washing: If using an immunoassay-based detection method, optimize blocking buffer composition and increase the number and duration of wash steps.
Inconsistent Results Why are my results variable between replicates or experiments? Variable Promoter Expression: The activity of the nos promoter can vary significantly between independent transformation events and even within the same cell line. Pipetting Errors: Inaccurate pipetting of reagents can lead to significant variability. Uneven Sample Quality: Differences in the health or developmental stage of the plant tissue can affect gene expression and enzyme activity.Screen Multiple Transformants: Analyze a sufficient number of independent transformants to account for variability in expression. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. Standardize Sample Collection: Use tissue of the same age and from the same location on the plant for all experiments.
False Positives How can I reduce the occurrence of false-positive results? Promoter Induction by Wounding or Hormones: The nos promoter is known to be inducible by wounding and auxins. This can lead to unintended expression and false positives in certain experimental setups. Cross-reactivity in Detection: The detection method may not be entirely specific for this compound, leading to cross-reactivity with other molecules.Minimize Tissue Damage: Handle plant tissues gently to minimize wounding-induced nos expression. Control for Hormonal Effects: Be aware of the auxin concentration in your growth media and its potential to induce the nos promoter. Use a Highly Specific Detection Method: Employ a confirmatory method, such as HPLC or mass spectrometry, to verify the presence of this compound in positive samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound-based screening?

A1: this compound-based screening is a technique that utilizes the this compound synthase (nos) gene as a reporter gene. This gene, originally from the Ti plasmid of Agrobacterium tumefaciens, codes for the enzyme this compound synthase. This enzyme synthesizes this compound from L-arginine and α-ketoglutarate. The presence of this compound can then be detected, indicating the successful expression of a gene of interest that has been linked to the nos promoter or the nos gene itself.

Q2: In what organisms can the nos promoter be used?

A2: The nos promoter is widely used to drive gene expression in a broad range of plant species. However, its activity can vary between different plants and even different tissues within the same plant. While it originates from a bacterium, the promoter has eukaryotic-like elements and is generally not active in bacteria like E. coli unless fused to a bacterial promoter. There is some evidence of "leaky" or low-level expression in Agrobacterium tumefaciens.

Q3: How is this compound typically detected?

A3: this compound can be detected through various methods, including paper electrophoresis followed by staining, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). More recently, PCR-based methods have been developed to detect the presence of the nos terminator sequence as an indicator of genetic modification.

Q4: Can I use the nos promoter for high-level constitutive expression?

A4: The nos promoter is often described as constitutive, meaning it is generally active in most tissues. However, its expression level is considered to be moderate compared to other strong constitutive promoters like the CaMV 35S promoter. For applications requiring very high levels of gene expression, the CaMV 35S promoter may be a more suitable choice.

Q5: Are there any known inducers or repressors of the nos promoter?

A5: Yes, the activity of the nos promoter can be influenced by external factors. It has been shown to be inducible by wounding and by the plant hormone auxin. This is an important consideration when designing experiments, as these factors could lead to unintended variations in reporter gene expression.

Experimental Protocols

Protocol 1: this compound Detection by Paper Electrophoresis

Objective: To qualitatively detect the presence of this compound in plant tissue extracts.

Materials:

  • Plant tissue (e.g., leaf, callus)

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Mortar and pestle

  • Microcentrifuge tubes

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • High-voltage electrophoresis unit

  • This compound standard

  • Phenanthrenequinone (B147406) reagent (for staining)

  • UV transilluminator

Procedure:

  • Homogenize approximately 100 mg of plant tissue in 200 µL of extraction buffer using a mortar and pestle.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 10 minutes.

  • Spot 5-10 µL of the supernatant onto the Whatman 3MM paper. Also, spot a this compound standard for comparison.

  • Wet the paper with electrophoresis buffer, place it in the electrophoresis unit, and apply a voltage of approximately 400V for 1-2 hours.

  • After electrophoresis, air dry the paper completely.

  • Spray the paper with the phenanthrenequinone reagent and allow it to dry.

  • Visualize the this compound spots under a UV transilluminator. This compound will appear as a fluorescent spot.

Protocol 2: PCR-Based Screening for the nos Terminator

Objective: To detect the presence of the this compound synthase terminator sequence in genomic DNA from potentially transformed plants.

Materials:

  • Plant genomic DNA extract

  • Forward and reverse primers specific to the nos terminator sequence

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative)

Procedure:

  • Set up PCR reactions in 25 µL volumes containing:

    • 100 ng of genomic DNA

    • 1X PCR buffer

    • 200 µM of each dNTP

    • 0.5 µM of forward primer

    • 0.5 µM of reverse primer

    • 1.25 units of Taq DNA polymerase

  • Use the following PCR cycling conditions (these may need optimization):

    • Initial denaturation: 94°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR products by running 10 µL of each reaction on a 1.5% agarose gel.

  • Stain the gel and visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Screening cluster_analysis Analysis cluster_result Result plant_tissue Plant Tissue Collection dna_extraction Genomic DNA Extraction plant_tissue->dna_extraction protein_extraction Protein/Metabolite Extraction plant_tissue->protein_extraction pcr PCR for nos Terminator dna_extraction->pcr electrophoresis Paper Electrophoresis for this compound protein_extraction->electrophoresis gel Agarose Gel Electrophoresis pcr->gel staining This compound Staining & Visualization electrophoresis->staining positive Positive Transformant Identified gel->positive staining->positive

Caption: A typical experimental workflow for this compound-based screening.

troubleshooting_logic start Start: No/Low Signal check_transformation Was the transformation successful? (Confirm with PCR) start->check_transformation check_promoter Is the nos promoter active in your system? check_assay Are assay conditions optimal? (Temp, pH, Substrates) check_promoter->check_assay Yes use_stronger_promoter Action: Use a stronger promoter (e.g., CaMV 35S) check_promoter->use_stronger_promoter No check_transformation->check_promoter Yes retransform Action: Re-transform or screen more lines check_transformation->retransform No optimize_assay Action: Optimize assay parameters and use fresh reagents check_assay->optimize_assay No success Success: Signal Detected check_assay->success Yes use_stronger_promoter->start retransform->start optimize_assay->start

Caption: Troubleshooting logic for no or low signal issues.

References

Validation & Comparative

A Comparative Guide to Nopaline and Octopine Synthesis in Crown Galls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthesis of two major opines, nopaline and octopine (B30811), in crown gall tumors induced by Agrobacterium tumefaciens. The synthesis of these compounds is a hallmark of crown gall disease and is orchestrated by enzymes encoded by the bacterium's tumor-inducing (Ti) plasmid that are expressed in the transformed plant cells. Understanding the nuances of their synthesis is critical for research in plant pathology, genetic engineering, and the development of novel antimicrobial strategies.

Biochemical Pathways and Genetic Basis

This compound and octopine are amino acid derivatives synthesized in the cytoplasm of crown gall tumor cells. The genetic determinants for their synthesis are located on the T-DNA (transfer DNA) region of the Ti plasmid, which is transferred from the bacterium to the plant cell and integrated into the plant genome. The type of opine produced is determined by the specific strain of Agrobacterium tumefaciens that incites the tumor.[1] Strains that catabolize this compound typically induce tumors that synthesize this compound, and similarly, octopine-catabolizing strains induce octopine-producing tumors.[1] However, exceptions to this rule exist.[1]

The synthesis of these opines provides a selective advantage to the infecting Agrobacterium, which can use them as a source of carbon and nitrogen. The genes for opine catabolism are also located on the Ti plasmid but are expressed only in the bacteria.

Quantitative Comparison of this compound and Octopine Synthases

The synthesis of this compound and octopine is catalyzed by two distinct enzymes: this compound synthase (Nos) and octopine synthase (Ocs), respectively. While both are oxidoreductases that catalyze the reductive condensation of an amino acid with an α-keto acid, they exhibit differences in their substrate specificity and kinetic properties.

ParameterThis compound Synthase (Nos)Octopine Synthase (Ocs)
Primary Amino Acid Substrate L-Arginine, L-Ornithine[2]L-Arginine, L-Lysine, L-Histidine, L-Ornithine
α-Keto Acid Substrate α-Ketoglutarate[2]Pyruvate
Cofactor NADPHNADPH
Products This compound (from Arginine), Ornaline (from Ornithine)Octopine (from Arginine), Lysopine (from Lysine), Histopine (from Histidine), Octopinic acid (from Ornithine)
Molecular Weight (Apparent) -38,000 - 39,000 Da
Kinetic Mechanism Appears to be a single enzyme for both this compound and ornaline synthesis based on inhibition and Km data.Partially ordered mechanism.
Michaelis Constant (Km) Km data suggests a single enzyme for both substrates.Varies with substrate; the ratio of Vmax/Km is the same for all amino acid substrates.
Gene Locus nos gene on the T-DNA of this compound-type Ti plasmids.ocs gene on the T-DNA of octopine-type Ti plasmids.
Promoter Regulation The nos promoter is wound-inducible and its activity is enhanced by auxins. It is also developmentally regulated and organ-specific in transgenic plants.The ocs gene contains an upstream activating sequence necessary for its expression in plant cells.

Signaling and Synthesis Pathways

The following diagram illustrates the biochemical pathways for the synthesis of this compound and octopine in crown gall cells.

G This compound and Octopine Synthesis Pathways in Crown Gall Tumors cluster_this compound This compound Synthesis cluster_octopine Octopine Synthesis Arginine_N L-Arginine Nos This compound Synthase (Nos) Arginine_N->Nos Ornithine_N L-Ornithine Ornithine_N->Nos alphaKG α-Ketoglutarate alphaKG->Nos NADPH_N NADPH NADPH_N->Nos NADP_N NADP+ Nos->NADP_N This compound This compound Nos->this compound from Arginine Ornaline Ornaline Nos->Ornaline from Ornithine Arginine_O L-Arginine Ocs Octopine Synthase (Ocs) Arginine_O->Ocs Lysine_O L-Lysine Lysine_O->Ocs Histidine_O L-Histidine Histidine_O->Ocs Ornithine_O L-Ornithine Ornithine_O->Ocs Pyruvate Pyruvate Pyruvate->Ocs NADPH_O NADPH NADPH_O->Ocs NADP_O NADP+ Ocs->NADP_O Octopine Octopine Ocs->Octopine from Arginine Lysopine Lysopine Ocs->Lysopine from Lysine Histopine Histopine Ocs->Histopine from Histidine Octopinic_acid Octopinic acid Ocs->Octopinic_acid from Ornithine

References

Navigating Nutritional Niches: A Comparative Guide to Nopaline and Octopine Utilization by Agrobacterium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic capabilities of Agrobacterium is paramount for both agricultural applications and as a model for host-pathogen interactions. This guide provides a detailed comparison of how different Agrobacterium strains utilize two key opines, nopaline and octopine (B30811), supported by experimental data, detailed protocols, and pathway visualizations.

The ability of Agrobacterium to utilize specific opines as a source of carbon and nitrogen is a classic example of niche specialization, dictated by the genetic makeup of their tumor-inducing (Ti) plasmids. Strains harboring octopine-type Ti plasmids are typically adept at metabolizing octopine, while those with this compound-type Ti plasmids specialize in this compound catabolism. This differential utilization is a cornerstone of the "opine concept," where the bacterium genetically engineers a host plant to produce a specific nutrient that it is uniquely equipped to consume.

Quantitative Comparison of Opine Utilization

While extensive qualitative studies have established the specificity of opine catabolism, quantitative data comparing the efficiency of utilization between different strains and opines is more dispersed. The following tables summarize key findings from the literature.

Table 1: Distribution of Opine Utilization Capabilities in Virulent Agrobacterium Strains

Utilization CapabilityNumber of Strains (out of 46)Percentage of Strains
Octopine only2758.7%
This compound only1430.4%
Both Octopine and this compound36.5%
Neither Octopine nor this compound24.3%

Data adapted from a study of 60 Agrobacterium strains, of which 46 were virulent[1].

This data clearly demonstrates that while specialization is the norm, there are exceptions, with a small percentage of strains exhibiting the ability to utilize both types of opines.

Table 2: Kinetic Properties of this compound Oxidase from a this compound-Utilizing Agrobacterium Strain

SubstrateK_m (mM)V_max (relative to this compound)
This compound1.1100%
Octopine1.120%

This data indicates that while this compound oxidase can bind both this compound and octopine with similar affinities (K_m), its maximum reaction rate (V_max) is significantly higher with its cognate substrate, this compound.

Experimental Protocols

Protocol 1: Assay for Agrobacterium Growth on Opines as Sole Carbon and Nitrogen Source

This protocol allows for the determination of an Agrobacterium strain's ability to utilize octopine or this compound as a nutrient source by monitoring bacterial growth in a minimal medium.

Materials:

  • Agrobacterium strain of interest

  • Sterile AT minimal medium without a carbon or nitrogen source

  • Sterile stock solutions of octopine (e.g., 100 mM) and this compound (e.g., 100 mM)

  • Sterile stock solution of a suitable carbon source (e.g., 20% glucose) for positive control

  • Sterile stock solution of a suitable nitrogen source (e.g., 1 M (NH₄)₂SO₄) for positive control

  • Sterile 96-well microplates with clear bottoms

  • Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀) and incubation with shaking

  • Sterile culture tubes and flasks

Methodology:

  • Prepare Inoculum:

    • Inoculate a single colony of the Agrobacterium strain into a rich medium (e.g., LB broth) and grow overnight at 28°C with shaking to obtain a saturated culture.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile AT minimal medium (lacking carbon and nitrogen) to remove any residual nutrients from the rich medium.

    • Resuspend the final cell pellet in sterile AT minimal medium and adjust the optical density (OD₆₀₀) to a standardized value (e.g., 1.0).

  • Prepare Growth Media in Microplate:

    • In the wells of a 96-well microplate, prepare the following conditions in triplicate:

      • Negative Control: AT minimal medium only.

      • Positive Control: AT minimal medium + glucose (e.g., 10 mM final concentration) + (NH₄)₂SO₄ (e.g., 2 mM final concentration).

      • Octopine Test: AT minimal medium + octopine (e.g., 5 mM final concentration).

      • This compound Test: AT minimal medium + this compound (e.g., 5 mM final concentration).

    • The total volume in each well should be 200 µL.

  • Inoculate and Incubate:

    • Inoculate each well (except for media-only blanks) with a small volume of the prepared bacterial suspension to achieve a starting OD₆₀₀ of approximately 0.05.

    • Place the microplate in a microplate reader set to 28°C.

    • Incubate for 24-48 hours with intermittent shaking.

    • Measure the OD₆₀₀ of each well at regular intervals (e.g., every 1-2 hours).

  • Data Analysis:

    • Subtract the OD₆₀₀ of the media-only blanks from the corresponding sample wells.

    • Plot the corrected OD₆₀₀ values against time to generate growth curves.

    • Compare the growth in the octopine and this compound test wells to the positive and negative controls. Significant growth in the presence of an opine indicates its utilization by the strain.

Signaling Pathways and Catabolism

The catabolism of this compound and octopine is tightly regulated at the genetic level. The genes responsible for the transport and degradation of these opines are located in the noc (this compound catabolism) and occ (octopine catabolism) regions of their respective Ti plasmids. The expression of these genes is induced by the presence of the specific opine.

This induction is controlled by transcriptional regulator proteins of the LysR family: NocR for the this compound system and OccR for the octopine system. In the absence of their cognate opine, these regulators act as repressors. Upon binding to the opine, they undergo a conformational change and become activators, promoting the transcription of the catabolic operons.

Opine_Signaling_Pathway cluster_this compound This compound Catabolism Regulation cluster_octopine Octopine Catabolism Regulation Nopaline_ext This compound (extracellular) Nopaline_int This compound (intracellular) Nopaline_ext->Nopaline_int Transport NocR_inactive NocR (Inactive) Nopaline_int->NocR_inactive NocR_active NocR (Active) NocR_inactive->NocR_active Binding noc_genes noc genes (transport & catabolism) NocR_active->noc_genes Activates Transcription Noc_proteins Noc Proteins noc_genes->Noc_proteins Translation Octopine_ext Octopine (extracellular) Octopine_int Octopine (intracellular) Octopine_ext->Octopine_int Transport OccR_inactive OccR (Inactive) Octopine_int->OccR_inactive OccR_active OccR (Active) OccR_inactive->OccR_active Binding occ_genes occ genes (transport & catabolism) OccR_active->occ_genes Activates Transcription Occ_proteins Occ Proteins occ_genes->Occ_proteins Translation

Caption: Regulation of this compound and octopine catabolism.

The initial step in the breakdown of these opines is catalyzed by opine oxidases, which cleave the molecule to release arginine and either α-ketoglutarate (from this compound) or pyruvate (B1213749) (from octopine). These products then enter central metabolic pathways.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_assay Growth Assay cluster_analysis Data Analysis start 1. Overnight Culture (Rich Medium) wash 2. Wash Cells (Minimal Medium) start->wash resuspend 3. Resuspend & Standardize OD wash->resuspend plate_prep 4. Prepare 96-well Plate (Controls & Opines) resuspend->plate_prep inoculate 5. Inoculate Plate plate_prep->inoculate incubate 6. Incubate in Plate Reader (28°C, shaking) inoculate->incubate measure_od 7. Measure OD600 (hourly) incubate->measure_od plot 8. Generate Growth Curves measure_od->plot compare 9. Compare Growth Profiles plot->compare

References

Validating the Presence of the Nopaline Synthase (NOS) Gene: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, molecular biology, and drug development, the accurate detection of transgene insertion is a critical step in experimental validation. The nopaline synthase (NOS) gene, originating from Agrobacterium tumefaciens, is a frequently utilized reporter or regulatory element in genetically modified (GM) organisms.[1] Its presence serves as a key indicator of successful genetic transformation. This guide provides a comprehensive comparison of leading methodologies for the validation of NOS gene presence, with a focus on Polymerase Chain Reaction (PCR) and its alternatives.

Performance Comparison of NOS Gene Detection Methods

The selection of an appropriate validation method depends on various factors, including the required sensitivity, specificity, throughput, cost, and available equipment. The following table summarizes the key performance indicators of four common techniques used for detecting the NOS gene or its protein product.

FeatureReal-Time PCR (qPCR)Loop-Mediated Isothermal Amplification (LAMP)Southern BlotEnzyme-Linked Immunosorbent Assay (ELISA)
Target Molecule DNADNADNAProtein
Limit of Detection (LOD) High (0.05% GM content or 10-100 copies)[2][3]High (0.01% - 0.5% GM content)[4][5]ModerateHigh (pg/mL range)
Time to Result ~2-3 hours~30-60 minutes2-3 days~3.5 hours
Quantitative Capability Yes (highly accurate)Semi-quantitative/QualitativeSemi-quantitativeYes
Equipment Cost High (Thermal cycler required)Low (Water bath or heat block)ModerateModerate (Plate reader)
Reagent Cost per Sample ModerateLowHighModerate
Specificity HighVery High (uses 4-6 primers)Very HighHigh (antibody-dependent)
Throughput High (96- or 384-well plates)HighLowHigh (96-well plates)

Experimental Workflows

A visual representation of the experimental workflows for the primary DNA and protein detection methods provides a clear understanding of the procedural steps involved.

PCR_Workflow cluster_dna_extraction DNA Extraction cluster_qpcr Real-Time PCR start Sample Collection (e.g., Leaf Tissue) lysis Cell Lysis start->lysis purification DNA Purification lysis->purification quantification DNA Quantification & Quality Check purification->quantification reaction_setup Reaction Setup: - DNA Template - Primers (NOS-specific) - Probe - Master Mix quantification->reaction_setup amplification Thermal Cycling: - Denaturation - Annealing - Extension reaction_setup->amplification detection Real-Time Fluorescence Detection amplification->detection analysis Data Analysis: - Amplification Plot - Cq Value Determination amplification->analysis

Figure 1: Experimental workflow for qPCR-based NOS gene detection.

LAMP_Workflow cluster_dna_extraction DNA Extraction cluster_lamp LAMP start Sample Collection (e.g., Leaf Tissue) lysis Cell Lysis start->lysis purification DNA Purification lysis->purification quantification DNA Quantification purification->quantification reaction_setup Reaction Setup: - DNA Template - 4-6 Primers - Bst Polymerase - dNTPs quantification->reaction_setup incubation Isothermal Incubation (60-65°C) reaction_setup->incubation detection Visual Detection: - Turbidity - Fluorescence - Color Change incubation->detection

Figure 2: Experimental workflow for LAMP-based NOS gene detection.

Southern_Blot_Workflow dna_extraction DNA Extraction restriction_digest Restriction Enzyme Digestion dna_extraction->restriction_digest gel_electrophoresis Agarose Gel Electrophoresis restriction_digest->gel_electrophoresis transfer Transfer to Membrane gel_electrophoresis->transfer hybridization Hybridization with Labeled NOS-specific Probe transfer->hybridization washing Washing hybridization->washing detection Detection (Autoradiography or Chemiluminescence) washing->detection ELISA_Workflow protein_extraction Protein Extraction from Sample sample_addition Add Sample (containing NOS protein) protein_extraction->sample_addition coating Coat Plate with Capture Antibody blocking Block Plate coating->blocking blocking->sample_addition detection_ab Add Detection Antibody sample_addition->detection_ab enzyme_conjugate Add Enzyme-conjugated Secondary Antibody detection_ab->enzyme_conjugate substrate Add Substrate enzyme_conjugate->substrate readout Measure Colorimetric Signal substrate->readout

References

Nopaline vs. Other Opines: A Comparative Guide to their Roles in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Opines, a unique class of chemical compounds produced by plant tissues transformed by Agrobacterium tumefaciens, play a central role in the intricate dialogue between the pathogen and its host. These molecules are not merely nutrients for the bacteria; they are key signaling molecules that modulate bacterial virulence, gene expression, and the establishment of a favorable niche for infection. This guide provides a comparative analysis of nopaline and other major opine families—octopine (B30811), mannopine (B1214287), and agrocinopine (B1665078)—in mediating host-pathogen interactions, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Opine Function

Opines are broadly categorized into families based on their chemical structure. The most extensively studied include the this compound and octopine families, which are derivatives of amino acids and keto acids, the mannopine family derived from mannose, and the agrocinopine family, which are sugar-phosphodiester compounds. Their primary roles in the host-pathogen interaction are as a source of carbon and nitrogen for Agrobacterium and as inducers of virulence gene expression and conjugal transfer of the tumor-inducing (Ti) plasmid.

Data Presentation: Quantitative Comparison of Opine-Mediated Gene Induction

The induction of Agrobacterium virulence (vir) genes is a critical step in the infection process, initiated by phenolic compounds from wounded plant cells and significantly enhanced by the presence of opines.[1] The following tables summarize quantitative data from studies on vir gene induction by different opines.

Table 1: Enhancement of Acetosyringone-Mediated vir Gene Induction by Various Opines

OpineFold Enhancement of vir Gene InductionReference
Octopine2- to 10-fold[2]
This compound2- to 10-fold[2]
Leucinopine2- to 10-fold[2]
Succinamopine2- to 10-fold[2]
MannopineNo significant enhancement

Table 2: Comparative Induction of virE Reporter Fusions in Octopine and this compound Strains of A. tumefaciens

Reporter FusionBacterial Strain (Opine Type)InducerRelative Induction LevelReference
virEA6::lacZA348 (Octopine)Acetosyringone (B1664989)2.3-fold higher than C58
virEA6::lacZC58 (this compound)Acetosyringone-
virEC58::catC58 (this compound)Acetosyringone2- to 3-fold higher than A348
virEC58::catA348 (Octopine)Acetosyringone-

II. Signaling Pathways and Regulation of Opine Catabolism

The catabolism of different opines is controlled by specific operons on the Ti plasmid, which are tightly regulated by the opines themselves. These regulatory circuits ensure that the machinery for opine degradation is only expressed when the specific opine is available.

This compound Catabolism (noc) Regulation

The noc operon is responsible for the uptake and degradation of this compound. Its expression is controlled by the LysR-type transcriptional regulator, NocR. In the absence of this compound, NocR binds to the promoter region of the noc operon and represses its transcription. The binding of this compound to NocR induces a conformational change in the NocR-DNA complex, leading to the activation of noc gene expression.

nopaline_catabolism_regulation This compound This compound NocR_inactive NocR (inactive) This compound->NocR_inactive binds NocR_active NocR-Nopaline Complex (active) NocR_inactive->NocR_active noc_promoter noc Promoter NocR_inactive->noc_promoter represses NocR_active->noc_promoter activates noc_genes noc Catabolism Genes noc_promoter->noc_genes transcription

Caption: this compound-mediated regulation of the noc operon.

Octopine Catabolism (occ) Regulation

Similarly, the occ operon, responsible for octopine catabolism, is regulated by the LysR-type regulator OccR. OccR binds to the occ promoter and, in the absence of octopine, acts as a repressor. The binding of octopine to OccR alters the conformation of OccR, causing a change in the bending of the DNA and activating transcription of the occ genes.

octopine_catabolism_regulation octopine Octopine OccR_inactive OccR (inactive) octopine->OccR_inactive binds OccR_active OccR-Octopine Complex (active) OccR_inactive->OccR_active occ_promoter occ Promoter OccR_inactive->occ_promoter represses OccR_active->occ_promoter activates occ_genes occ Catabolism Genes occ_promoter->occ_genes transcription

Caption: Octopine-mediated regulation of the occ operon.

Mannopine Catabolism (moc) Regulation

The catabolism of mannopine and its derivatives is encoded by the moc genes. The regulation of the moc operon is more complex and appears to be controlled by at least two independent regulatory elements. Expression of these genes is also influenced by the availability of nitrogen sources, with repression by succinate (B1194679) being relieved when mannopine is the sole nitrogen source.

mannopine_catabolism_regulation mannopine Mannopine regulator_X Regulatory Element 1 mannopine->regulator_X induces regulator_Y Regulatory Element 2 mannopine->regulator_Y induces moc_genes moc Catabolism Genes regulator_X->moc_genes regulates regulator_Y->moc_genes regulates nitrogen_status Nitrogen Availability nitrogen_status->moc_genes modulates

Caption: Regulation of the mannopine catabolism (moc) operon.

Agrocinopine Catabolism (acc) Regulation

The acc operon is responsible for the catabolism of agrocinopines. Its expression is induced by agrocinopines and is also regulated by phosphate (B84403) levels. The AccR protein acts as a repressor of the acc operon. In the presence of agrocinopines, AccR dissociates from the promoter, allowing for the expression of the catabolism genes.

agrocinopine_catabolism_regulation agrocinopine Agrocinopine AccR AccR (repressor) agrocinopine->AccR inactivates acc_promoter acc Promoter AccR->acc_promoter represses acc_genes acc Catabolism Genes acc_promoter->acc_genes transcription phosphate_limitation Phosphate Limitation phosphate_limitation->acc_promoter induces

Caption: Dual regulation of the agrocinopine catabolism (acc) operon.

III. Experimental Protocols

A. Agrobacterium vir Gene Induction Assay

This protocol is used to quantify the induction of vir genes in response to plant signal molecules and opines.

Workflow:

vir_induction_workflow cluster_prep Bacterial Preparation cluster_induction Induction cluster_assay Reporter Assay culture Grow Agrobacterium overnight subculture Subculture in minimal medium culture->subculture harvest Harvest mid-log phase cells subculture->harvest resuspend Resuspend in induction medium harvest->resuspend induce Incubate with acetosyringone +/- opine resuspend->induce lyse Lyse bacterial cells induce->lyse measure Measure reporter gene activity (e.g., β-galactosidase) lyse->measure

Caption: Workflow for Agrobacterium vir gene induction assay.

Methodology:

  • Bacterial Culture: Grow Agrobacterium tumefaciens strains containing a vir-reporter fusion plasmid (e.g., virE::lacZ) overnight in a suitable rich medium (e.g., YEP) with appropriate antibiotics at 28°C.

  • Subculturing: Dilute the overnight culture into a minimal medium (e.g., AB minimal medium) and grow to mid-logarithmic phase.

  • Induction: Harvest the bacterial cells by centrifugation and resuspend them in an induction medium containing a phenolic inducer (e.g., 100 µM acetosyringone) and the specific opine to be tested at a desired concentration. A control with only acetosyringone should be included. Incubate the cultures for a defined period (e.g., 8-24 hours) at 25°C.

  • Reporter Gene Assay: After induction, measure the activity of the reporter gene product. For a lacZ reporter, this typically involves cell lysis followed by a β-galactosidase assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). The activity is often expressed in Miller units.

B. Opine Uptake Assay

This assay measures the ability of Agrobacterium to transport specific opines into the cell.

Methodology:

  • Bacterial Preparation: Grow Agrobacterium to mid-log phase, harvest by centrifugation, and wash with a suitable buffer.

  • Uptake Reaction: Resuspend the cells in the uptake buffer and add a radiolabeled opine (e.g., [14C]-nopaline).

  • Sampling: At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

  • Quantification: Wash the filters to remove any non-transported radiolabeled opine and measure the radioactivity retained by the cells using a scintillation counter. The rate of uptake can then be calculated.

C. DNase I Footprinting Assay

This technique is used to identify the specific DNA binding site of a regulatory protein, such as NocR or OccR.

Workflow:

dnase_footprinting_workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion DNase I Digestion cluster_analysis Analysis label_dna End-label DNA fragment purify_dna Purify labeled probe label_dna->purify_dna incubate Incubate probe with regulatory protein +/- opine purify_dna->incubate digest Partial digestion with DNase I incubate->digest denature Denature DNA fragments digest->denature electrophoresis Separate fragments by gel electrophoresis denature->electrophoresis autoradiograph Visualize fragments by autoradiography electrophoresis->autoradiograph

Caption: Workflow for DNase I footprinting assay.

Methodology:

  • Probe Preparation: A DNA fragment containing the putative protein binding site is labeled at one end with a radioactive isotope (e.g., 32P).

  • Binding Reaction: The end-labeled DNA probe is incubated with the purified regulatory protein (e.g., NocR) in the presence and absence of the corresponding opine.

  • DNase I Digestion: The DNA-protein complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone, except where it is protected by the bound protein.

  • Analysis: The DNA fragments are denatured and separated by size on a denaturing polyacrylamide gel. The gel is then subjected to autoradiography. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments, compared to the control lane without the protein.

IV. Conclusion

This compound and other opines are critical mediators of the Agrobacterium-plant interaction, serving as both a nutrient source and a sophisticated signaling system. While this compound and octopine have been extensively studied, revealing intricate regulatory networks for their catabolism and their role in enhancing virulence, other opines like mannopine and agrocinopine exhibit distinct regulatory mechanisms. Understanding the nuances of how different opines modulate bacterial physiology and virulence is crucial for developing novel strategies to combat crown gall disease and for refining Agrobacterium-mediated plant transformation technologies. The experimental approaches detailed in this guide provide a framework for further investigation into this fascinating aspect of chemical ecology.

References

A Comparative Analysis of Nopaline- and Octopine-Type Ti Plasmids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different Ti plasmids is crucial for the successful genetic engineering of plants. This guide provides an objective comparison of the two most well-characterized types of Tumor-inducing (Ti) plasmids from Agrobacterium tumefaciens: nopaline-type and octopine-type. This analysis is supported by experimental data to aid in the selection of the most suitable plasmid for specific research applications.

This guide delves into the genetic organization, T-DNA characteristics, virulence, and opine metabolism of both plasmid types, presenting quantitative data in structured tables and visualizing key pathways and workflows. Detailed experimental protocols for the cited experiments are also provided to ensure reproducibility.

I. Genetic Organization and T-DNA Characteristics

This compound- and octopine-type Ti plasmids, while both mediating the transfer of T-DNA into the plant genome, exhibit significant differences in their genetic architecture. A primary distinction lies in the organization of their T-DNA regions. This compound-type plasmids typically contain a single, large T-DNA segment of approximately 23 kb.[1] In contrast, octopine-type plasmids harbor two separate T-DNA regions: a "left" T-DNA (TL) of about 13 kb and a "right" T-DNA (TR) of roughly 8 kb.[2]

The genes encoded within these T-DNA regions are responsible for the induction of crown gall tumors and the synthesis of specific opines, which are unique amino acid or sugar derivatives that Agrobacterium can utilize as a source of carbon and nitrogen.

Data Presentation: Comparison of this compound- and Octopine-Type Ti Plasmids
FeatureThis compound-Type Ti PlasmidOctopine-Type Ti PlasmidReferences
Opine Synthesized This compound, AgrocinopinesOctopine (B30811), Mannopine, Agropine[3][4]
Opine Catabolism Genes noc (this compound catabolism)occ (octopine catabolism)[1]
T-DNA Structure Single T-DNA region (~23 kb)Two T-DNA regions: TL (~13 kb) and TR (~8 kb)
Tumor Morphology Often unorganized, can form teratomas (differentiated shoots)Typically unorganized and undifferentiated
virF Gene AbsentPresent (host-range determinant)
T-DNA Gene Functions

The T-DNA of both plasmid types carries genes essential for tumorigenesis, primarily through the synthesis of the plant hormones auxin and cytokinin. However, the specific opine synthesis genes differ, leading to the production of either this compound or a suite of opines including octopine, mannopine, and agropine.

Table of T-DNA Gene Functions:

GeneThis compound T-DNA FunctionOctopine TL-DNA FunctionOctopine TR-DNA Function
iaaM / tms1Tryptophan-2-monooxygenase (auxin synthesis)Tryptophan-2-monooxygenase (auxin synthesis)-
iaaH / tms2Indole-3-acetamide hydrolase (auxin synthesis)Indole-3-acetamide hydrolase (auxin synthesis)-
ipt / tmrIsopentenyl transferase (cytokinin synthesis)Isopentenyl transferase (cytokinin synthesis)-
nosThis compound synthase--
acsAgrocinopine synthase--
ocs-Octopine synthase-
mas1, mas2-Mannopine synthaseMannopine synthase
ags--Agropine synthase
6bOncogenicity, influences tumor growthOncogenicity, influences tumor growth-

II. Virulence and Host Range

The virulence of Agrobacterium strains is largely determined by the vir genes located on the Ti plasmid, which are essential for the processing and transfer of the T-DNA. While the core vir gene cassettes are conserved between this compound and octopine plasmids, there are differences that can affect their virulence and host range.

One notable difference is the presence of the virF gene in octopine-type Ti plasmids, which is absent in their this compound counterparts. The virF gene product is a host-range determinant, and its presence can influence the efficiency of tumor formation on certain plant species. For instance, octopine strains are generally more virulent on Nicotiana glauca than this compound strains due to the presence of virF.

III. Opine Metabolism: Synthesis and Catabolism

A defining characteristic of Ti plasmids is the type of opine they induce the plant to produce and that the bacteria can then catabolize. This elegant system of "genetic colonization" provides the Agrobacterium with a unique nutritional niche.

Signaling Pathway for Opine Synthesis and Catabolism

The synthesis of opines in the transformed plant cell is catalyzed by enzymes encoded by genes within the T-DNA. The catabolism of these opines by Agrobacterium is mediated by a separate set of genes, the noc and occ operons for this compound and octopine catabolism respectively, located on the Ti plasmid outside of the T-DNA region.

.

Opine_Metabolism cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Amino_Acid_Plant Amino Acid (e.g., Arginine) Opine_Synthase Opine Synthase (nos/ocs) Amino_Acid_Plant->Opine_Synthase Keto_Acid_Plant α-Keto Acid (e.g., α-Ketoglutarate/Pyruvate) Keto_Acid_Plant->Opine_Synthase Opine_Plant Opine (this compound/Octopine) Opine_Synthase->Opine_Plant Opine_Agro Opine Opine_Plant->Opine_Agro Secretion & Uptake Opine_Catabolism Opine Catabolism (noc/occ genes) Opine_Agro->Opine_Catabolism Carbon_Nitrogen Carbon & Nitrogen Source Opine_Catabolism->Carbon_Nitrogen

Caption: Overview of opine synthesis in the plant cell and catabolism by Agrobacterium.

Quantitative Data on Opine Catabolism Enzymes

The efficiency of opine catabolism can be compared by examining the kinetic parameters of the key enzymes involved. This compound oxidase and octopine oxidase are responsible for the initial breakdown of their respective opines.

Table of Kinetic Parameters for Opine Oxidases:

EnzymeSubstrateK_m (mM)V_max (relative units)Reference
This compound OxidaseThis compound1.15
This compound OxidaseOctopine1.11
Octopine OxidaseOctopine1.0High activity
Octopine OxidaseThis compound-Barely detectable

IV. Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow: Agrobacterium-Mediated Plant Transformation

The general workflow for transforming plants using Agrobacterium involves several key steps, from the preparation of the bacterial culture to the regeneration of transgenic plants.

Transformation_Workflow A 1. Agrobacterium Culture (with Ti plasmid) C 3. Co-cultivation (Agrobacterium and plant tissue) A->C B 2. Plant Tissue Preparation (e.g., leaf discs, protoplasts) B->C D 4. Elimination of Agrobacterium (Antibiotic treatment) C->D E 5. Selection of Transformed Cells (Selection medium) D->E F 6. Regeneration of Plants (Hormone-containing medium) E->F G 7. Analysis of Transgenic Plants (PCR, Southern blot, etc.) F->G

Caption: A generalized workflow for Agrobacterium-mediated plant transformation.

Protocol for Opine Analysis by Paper Electrophoresis

This protocol provides a basic method for the detection and separation of opines from plant tumor tissue.

Materials:

  • Tumor tissue

  • Mortar and pestle

  • Microcentrifuge and tubes

  • Whatman 3MM chromatography paper

  • Electrophoresis apparatus

  • High-voltage power supply

  • Formic acid/acetic acid buffer (pH 1.8)

  • Phenanthrenequinone (B147406) reagent

  • UV lamp

  • Opine standards (this compound and octopine)

Procedure:

  • Sample Preparation:

    • Homogenize approximately 100 mg of tumor tissue in 100 µL of sterile water using a mortar and pestle.

    • Centrifuge the homogenate at 12,000 x g for 10 minutes to pellet cell debris.

    • Collect the supernatant for analysis.

  • Electrophoresis Setup:

    • Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus.

    • Saturate the paper with the formic acid/acetic acid buffer.

    • Blot the paper to remove excess buffer.

    • Spot 5-10 µL of the tumor extract and the opine standards onto the origin line of the paper.

  • Electrophoresis:

    • Place the paper in the electrophoresis chamber with the ends immersed in the buffer reservoirs.

    • Apply a constant voltage of 400-600 V for 1-2 hours. The migration time may need to be optimized depending on the apparatus and buffer.

  • Detection:

    • After electrophoresis, dry the paper in a fume hood or oven at 60°C.

    • Spray the dried paper with the phenanthrenequinone reagent.

    • Allow the paper to dry again.

    • Visualize the opine spots under a UV lamp. Guanidine compounds like opines will fluoresce.

    • Compare the migration of the spots from the tumor extract to the opine standards to identify the opines present.

V. Conclusion

The choice between this compound- and octopine-type Ti plasmids for plant transformation depends on the specific research goals and the host plant species. This compound plasmids offer a single, large T-DNA, which may be advantageous for the transfer of large DNA fragments. Octopine plasmids, with their two T-DNA regions and the presence of the virF gene, may exhibit a different host range and virulence profile. The distinct opine systems also provide different markers for transformation and can be a consideration for studies on plant-microbe interactions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute their experiments effectively.

References

Comparative Guide to Cross-Reactivity in Immunological Assays for Nopaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical immunological assays for the detection of nopaline, with a focus on cross-reactivity with other structurally related opine compounds. The data and protocols presented are representative examples to illustrate the principles of immunoassay specificity and performance.

Introduction to this compound and Immunoassay Specificity

This compound is a derivative of the amino acids arginine and glutamic acid and belongs to a class of compounds known as opines.[1] Opines are produced in plant crown galls induced by Agrobacterium tumefaciens and serve as a nutrient source for the bacteria. The detection and quantification of this compound can be relevant in plant pathology and biotechnology research.

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for detecting small molecules like this compound. However, a critical performance characteristic of any immunoassay is its specificity, which is the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to other, structurally similar molecules, which can lead to inaccurate quantification and false-positive results.[2] Therefore, a thorough evaluation of cross-reactivity is essential for the validation of any immunological assay.

Hypothetical Performance of a this compound-Specific Monoclonal Antibody

For the purpose of this guide, we will consider a hypothetical high-affinity monoclonal antibody (mAb) raised against this compound. The development of such an antibody would involve conjugating this compound as a hapten to a carrier protein to elicit an immune response.[3][4][5] The following sections detail the expected performance of an immunoassay based on this antibody.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the hypothetical anti-nopaline mAb would be assessed against a panel of structurally related opine compounds. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

CompoundChemical Structure% Cross-Reactivity (Hypothetical)
This compound N²-(1,3-dicarboxypropyl)-L-arginine100%
Octopine (B30811)N²-(D-1-carboxyethyl)-L-arginine< 5%
Cucumopine(4S,6S)-4-(2-carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid< 0.1%
Agrocinopine (B1665078) ASucrose-L-arabinose-2-phosphate< 0.01%

Note: The cross-reactivity values are hypothetical and based on the degree of structural similarity to this compound. Actual experimental values would need to be determined empirically.

The chemical structures of this compound and octopine share an arginine moiety, which could be a source of minor cross-reactivity. Cucumopine and agrocinopine have significantly different core structures, leading to negligible expected cross-reactivity.

Experimental Protocols

Production of Anti-Nopaline Monoclonal Antibody (Hypothetical Workflow)

The generation of a specific monoclonal antibody against a small molecule like this compound requires several key steps.

  • Hapten-Carrier Conjugation: this compound is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.

  • Immunization: Mice are immunized with the this compound-KLH conjugate to stimulate the production of B-cells that secrete anti-nopaline antibodies.

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create immortal hybridoma cell lines.

  • Screening and Selection: Hybridoma cells are screened for the production of antibodies with high affinity and specificity for this compound using a competitive ELISA format.

  • Cloning and Antibody Production: Positive hybridoma clones are subcloned to ensure monoclonality, and the selected clone is cultured to produce a large quantity of the anti-nopaline monoclonal antibody.

Monoclonal_Antibody_Production cluster_hapten Hapten Preparation cluster_immuno Immunization & Hybridoma Technology cluster_selection Screening & Production This compound This compound (Hapten) Conjugation Hapten-Carrier Conjugation This compound->Conjugation KLH KLH (Carrier Protein) KLH->Conjugation Nopaline_KLH This compound-KLH Conjugate Conjugation->Nopaline_KLH Immunization Immunization of Mouse Nopaline_KLH->Immunization Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screening via Competitive ELISA Hybridomas->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Production Large-Scale Antibody Production Cloning->Production mAb Anti-Nopaline Monoclonal Antibody Production->mAb

Fig. 1: Workflow for Monoclonal Antibody Production
Competitive ELISA Protocol for this compound Quantification

This protocol describes a competitive ELISA for the quantification of this compound in a sample.

  • Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: this compound standards or samples are mixed with the anti-nopaline monoclonal antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the this compound-BSA conjugate on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and this compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

This compound Biosynthesis Pathway

Nopaline_Biosynthesis alpha_KG α-Ketoglutarate Nopaline_Synthase This compound Synthase (nos gene product) alpha_KG->Nopaline_Synthase Arginine L-Arginine Arginine->Nopaline_Synthase This compound This compound Nopaline_Synthase->this compound NAD NAD+ Nopaline_Synthase->NAD NADH NADH + H+ NADH->Nopaline_Synthase

Fig. 2: this compound Biosynthesis Pathway
Principle of Competitive ELISA for this compound

Competitive_ELISA cluster_high_this compound High this compound Concentration in Sample cluster_low_this compound Low this compound Concentration in Sample Free_Nopaline_H This compound (Sample) Antibody_H Anti-Nopaline mAb Free_Nopaline_H->Antibody_H Binds to Ab Well_H Microtiter Well Antibody_H->Well_H Less Ab binds to well Coated_Nopaline_H Coated this compound Coated_Nopaline_H->Well_H Coated Signal_H Low Signal Well_H->Signal_H Free_Nopaline_L This compound (Sample) Antibody_L Anti-Nopaline mAb Free_Nopaline_L->Antibody_L Less binding Well_L Microtiter Well Antibody_L->Well_L More Ab binds to well Coated_Nopaline_L Coated this compound Coated_Nopaline_L->Well_L Coated Signal_L High Signal Well_L->Signal_L

Fig. 3: Principle of Competitive ELISA for this compound Detection

References

Validating Nopaline Permease Gene Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, microbiology, and drug development, understanding the function of membrane transport proteins is crucial. Nopaline permease, a key protein in certain bacterial species, facilitates the uptake of this compound, an opine molecule produced by plants infected with Agrobacterium tumefaciens. Validating the function of this compound permease genes is essential for studies in bacterial metabolism, plant-pathogen interactions, and for the potential development of antimicrobial agents targeting nutrient uptake.

This guide provides a comparative overview of methods to validate the function of this compound permease, with a focus on experimental data and protocols. We will compare its activity with that of a closely related transporter, octopine (B30811) permease, to highlight substrate specificity and functional differences.

Performance Comparison: this compound Permease vs. Octopine Permease

While direct kinetic data for this compound permease is not extensively reported in publicly available literature, we can infer its substrate specificity by examining the activity of the associated catabolic enzyme, this compound oxidase. The genes for opine uptake and catabolism are typically co-located on the Ti plasmid and are co-regulated. The substrate specificity of the catabolic enzyme often reflects the specificity of the corresponding permease.

SubstrateThis compound Permease System (inferred from this compound Oxidase Activity)Octopine Permease System (inferred from Octopine Oxidase Activity)
This compound Primary Substrate Poor Substrate
Km~1.1 mM[1]Not reported, activity is barely detectable[1]
Vmax (relative)High (5-fold higher than with octopine)[1]Very Low[1]
Octopine Secondary Substrate Primary Substrate
Km~1.1 mM[1]~1.0 mM
Vmax (relative)LowHigh

Key Insights:

  • The this compound catabolic system, and by extension the this compound permease, demonstrates a clear preference for this compound, as indicated by a significantly higher maximum reaction velocity (Vmax) compared to octopine.

  • Interestingly, the Michaelis constant (Km) for both this compound and octopine with this compound oxidase is similar, suggesting that the initial binding affinity for both substrates might be comparable. The difference in transport efficiency likely arises from subsequent steps in the transport and enzymatic process.

  • Conversely, the octopine oxidase, and likely the octopine permease, is highly specific for octopine, with only minimal activity observed with this compound.

Experimental Protocols for Functional Validation

Validating the function of a this compound permease gene typically involves a combination of uptake assays and genetic analysis.

Radiolabeled Substrate Uptake Assay

This is the most direct method to measure the transport activity of the permease. It involves incubating bacterial cells with a radiolabeled substrate, such as [3H]this compound, and measuring the amount of radioactivity accumulated inside the cells over time.

Detailed Methodology:

  • Bacterial Culture: Grow the Agrobacterium tumefaciens strain containing the putative this compound permease gene in a suitable medium (e.g., mannitol-glutamate medium) to the exponential growth phase.

  • Induction (if necessary): If the permease gene is under the control of an inducible promoter, add the appropriate inducer (e.g., this compound) to the culture medium for a specific period to ensure the expression of the permease.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [3H]this compound of known specific activity.

  • Uptake Assay:

    • Harvest the bacterial cells by centrifugation and wash them with a suitable buffer to remove any residual medium.

    • Resuspend the cells in the assay buffer to a defined cell density.

    • Initiate the uptake by adding the [3H]this compound to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium containing the unincorporated radiolabeled substrate.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the cells at each time point (usually expressed as nmol/mg of protein or per 109 cells).

    • Plot the uptake over time to determine the initial rate of transport.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of [3H]this compound.

Competitive Inhibition Assay

This assay helps to determine the substrate specificity of the permease by measuring the ability of other, non-labeled compounds to compete with the radiolabeled substrate for uptake.

Detailed Methodology:

  • Follow the same procedure as the radiolabeled substrate uptake assay.

  • In separate experimental setups, add a fixed concentration of [3H]this compound along with increasing concentrations of a potential competitor (e.g., unlabeled this compound, octopine, arginine, or other amino acid analogs).

  • Measure the uptake of [3H]this compound in the presence of the competitor.

  • A significant decrease in the accumulation of [3H]this compound in the presence of a competitor indicates that the competitor is also a substrate for the permease.

Genetic Validation

Genetic approaches are crucial to confirm that the observed uptake is indeed due to the specific gene of interest.

Methodology:

  • Gene Knockout: Create a mutant strain of Agrobacterium tumefaciens where the putative this compound permease gene is deleted or inactivated.

  • Functional Complementation: Introduce a plasmid carrying the wild-type this compound permease gene back into the knockout strain.

  • Comparative Uptake Assays: Perform radiolabeled substrate uptake assays with the wild-type strain, the knockout mutant, and the complemented strain.

    • Expected Outcome: The wild-type and complemented strains should show significant [3H]this compound uptake, while the knockout mutant should exhibit little to no uptake.

Visualizing the Validation Workflow

experimental_workflow cluster_genetics Genetic Manipulation cluster_assay Functional Assays cluster_analysis Data Analysis wild_type Wild-Type Strain uptake_assay Radiolabeled Uptake Assay ([3H]this compound) wild_type->uptake_assay competition_assay Competitive Inhibition Assay (e.g., + octopine) wild_type->competition_assay knockout Gene Knockout Mutant knockout->uptake_assay complemented Complemented Strain complemented->uptake_assay kinetics Determine Kinetic Parameters (Km, Vmax) uptake_assay->kinetics specificity Assess Substrate Specificity competition_assay->specificity validation Validate Gene Function kinetics->validation specificity->validation

Signaling Pathway and Transport Mechanism

This compound permease is part of a sophisticated system in Agrobacterium tumefaciens for the utilization of opines. The uptake of this compound is the first step in a catabolic pathway that provides the bacterium with a source of carbon and nitrogen. The expression of the this compound permease and catabolic genes is tightly regulated, often induced by the presence of this compound itself.

transport_pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space nopaline_ext This compound permease This compound Permease (NopU) nopaline_ext->permease Uptake nopaline_int This compound permease->nopaline_int catabolism This compound Catabolism (e.g., this compound Oxidase) nopaline_int->catabolism nutrients Carbon & Nitrogen Sources catabolism->nutrients

References

inter-laboratory comparison of nopaline quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of nopaline, a key opine metabolite indicative of crown gall disease in plants and a significant compound in agrobiotechnology research. The following sections detail the experimental protocols of prominent quantification techniques and present their performance data in a comparative format to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Quantification

Accurate and reproducible quantification of this compound is crucial for various research applications, including the study of plant-pathogen interactions, the development of genetically modified organisms, and as a biomarker in certain drug development contexts. A variety of analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparison of validated methods to provide a clear overview of their performance characteristics. While direct inter-laboratory comparison studies for this compound quantification are not extensively published, this guide synthesizes data from individual validation studies to offer a comparative perspective.

Comparative Analysis of Quantification Methods

The selection of an appropriate this compound quantification method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of different analytical techniques based on published validation data.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
UHPLC-ESI-QTOF-MS Chromatographic separation followed by mass spectrometric detection0.5 - 50 µM[1]0.1 µM[1]0.5 µM[1]95-105%[1]< 5%[1]High sensitivity and specificity, suitable for complex matrices.High initial instrument cost, requires skilled operator.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryNot explicitly reported for this compound, but generally high for amino acidsTypically in the low µM range for amino acidsTypically in the low to mid µM range for amino acidsHighHighHigh resolution, low sample and reagent consumption.Lower sensitivity compared to MS-based methods, potential for matrix interference.
Paper Chromatography Separation based on partitioning between a stationary paper phase and a mobile solvent phaseMethod is primarily qualitative or semi-quantitativeDependent on visualization methodNot ideal for precise quantificationModerateLow to ModerateLow cost, simple to perform.Low resolution and sensitivity, not suitable for high-throughput analysis.
Enzymatic Assay Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction involving this compoundDependent on enzyme kinetics and substrate concentrationsDependent on the specific enzyme and detection methodDependent on the specific enzyme and detection methodHighHighHigh specificity, can be adapted for high-throughput screening.Development of a specific and robust enzyme can be challenging, potential for interference from other compounds in the sample.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key this compound quantification methods discussed.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

This method offers high sensitivity and specificity for the detection and quantification of opines, including this compound, in plant extracts.

Sample Preparation:

  • Homogenize 100 mg of plant tissue in 1 mL of 80% methanol.

  • Centrifuge the homogenate at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered extract with an appropriate volume of the initial mobile phase before injection.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Full scan and targeted MS/MS for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

A general workflow for this method is illustrated below:

UHPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Homogenize Plant Tissue sp2 Centrifuge sp1->sp2 sp3 Collect & Filter Supernatant sp2->sp3 sp4 Dilute Extract sp3->sp4 a1 UHPLC Separation sp4->a1 a2 ESI-QTOF-MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2 CE_Workflow cluster_prep Preparation cluster_injection_separation Injection & Separation cluster_detection_analysis Detection & Analysis p1 Sample Extraction & Filtration is1 Sample Injection p1->is1 p2 Capillary Conditioning p2->is1 is2 Apply High Voltage is1->is2 is3 Electrophoretic Separation is2->is3 da1 UV Detection is3->da1 da2 Data Analysis da1->da2

References

Nopaline as a Screening Tool Versus Antibiotic Resistance for Selection in Plant Transformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant biotechnology and the development of genetically modified organisms (GMOs), the ability to distinguish transformed cells from their untransformed counterparts is paramount. This is achieved through the use of marker genes, which are broadly categorized as either selectable markers or screenable/reporter markers. This guide provides an objective comparison between the use of antibiotic resistance genes as a selectable marker system and the nopaline synthase gene as a screenable marker system. We will delve into their underlying mechanisms, present supporting experimental data, and provide detailed protocols for their application.

Fundamental Differences: Selection vs. Screening

The primary distinction between antibiotic resistance and this compound synthase lies in their function. Antibiotic resistance genes are selectable markers . They confer a trait, such as resistance to kanamycin (B1662678), that allows only the transformed cells to survive and proliferate on a medium containing the selective agent. In contrast, the this compound synthase (nos) gene is a screenable marker or reporter gene . It produces an enzyme that synthesizes this compound, a compound not naturally found in most plants. The presence of this compound in plant tissue indicates a successful transformation event, but it does not provide a survival advantage on a specific medium. Therefore, tissues must be individually tested, or "screened," for its presence.

The Contenders: A Head-to-Head Comparison

FeatureAntibiotic Resistance (e.g., nptII for Kanamycin Resistance)This compound Synthase (nos)
Primary Function Selectable MarkerScreenable/Reporter Marker
Mechanism of Action The nptII gene encodes the enzyme neomycin phosphotransferase II, which detoxifies aminoglycoside antibiotics like kanamycin by phosphorylation. This allows transformed cells to survive and grow on media containing kanamycin, while non-transformed cells are killed.The nos gene, derived from Agrobacterium tumefaciens, encodes the enzyme this compound synthase. This enzyme catalyzes the synthesis of this compound from arginine and α-ketoglutarate. The presence of this compound is then detected in the plant tissue to identify transformed cells.
Advantages - High Efficiency of Selection: Kills non-transformed cells, leading to a high proportion of transgenic plants among the survivors. - Well-Established Protocols: Widely used with extensive literature and optimized protocols for many plant species. - Clear Phenotype: The difference between surviving green, healthy transformed tissues and bleached, dead non-transformed tissues is usually unambiguous.- Non-Toxic: The marker itself and its product (this compound) are not toxic to the plant cells. - Avoids Antibiotic Use: Circumvents public and regulatory concerns associated with the use of antibiotic resistance genes in transgenic crops. - Can be used in conjunction with selectable markers: Provides an additional confirmation of transformation.
Disadvantages - Public and Regulatory Concerns: There are concerns about the potential for horizontal gene transfer of antibiotic resistance genes to pathogenic bacteria, although scientific consensus suggests this risk is extremely low[1]. - Negative Effects on Regeneration: The selective agent (antibiotic) can sometimes have a negative impact on the regeneration and growth of transformed tissues. - "Escapes": Non-transformed cells can sometimes survive the selection process, leading to chimeric plants or false positives[2][3][4].- Labor-Intensive Screening: Requires individual testing of tissues or plantlets, which can be time-consuming and less efficient for large-scale experiments compared to selection. - No Selection Pressure: Does not eliminate non-transformed cells, which can overgrow the transformed ones in tissue culture. - Less Common as a Primary Marker: More frequently used as a reporter gene for promoter studies or as a confirmation tool alongside a selectable marker.

Quantitative Data Presentation

Direct quantitative comparison of transformation efficiency between a selectable marker and a screenable marker is challenging as they serve different functions. However, we can compare the efficiency of different selection systems and the reliability of reporter genes.

Table 1: Comparison of Transformation and Escape Frequencies with Different Selectable Markers

Selectable Marker SystemPlant SpeciesTransformation Frequency (%)Escape Frequency (%)Reference
nptII / Kanamycin (50 mg/L)Arabidopsis thaliana29.86.7[2]
nptII / Kanamycin (75 mg/L)Arabidopsis thaliana30.10
nptII / KanamycinPea (Pisum sativum)3.4 - 8.2Not specified
hpt / HygromycinPea (Pisum sativum)4.9 - 15Not specified
nptII / KanamycinSoybean (Glycine max)~1.5~2.0
Herbicide Resistance (bar)Soybean (Glycine max)~2.5~1.0
ptxD / PhosphiteCotton (Gossypium hirsutum)97 (of putative transformants confirmed by PCR)Not specified
PMI / MannoseVariousReported to be up to 10 times more efficient than kanamycin selectionNot specified

Table 2: Comparison of Promoter Strength for Driving Marker Gene Expression

PromoterReporter GeneRelative Transcript Level (Compared to nos)Relative Enzyme Activity (Compared to nos)Plant SpeciesReference
This compound Synthase (nos)nptII1x1xPetunia
Cauliflower Mosaic Virus (CaMV) 35SnptII~30x~110xPetunia

Signaling Pathways and Experimental Workflows

Diagrams

Antibiotic_Resistance_Mechanism cluster_plant_cell Plant Cell Kanamycin Kanamycin Ribosome Ribosome Kanamycin->Ribosome Binds to NPTII_Enzyme NPTII Enzyme Kanamycin->NPTII_Enzyme Substrate Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell_Death Protein_Synthesis->Cell_Death Leads to Inactive_Kanamycin Inactive Kanamycin NPTII_Enzyme->Inactive_Kanamycin Phosphorylates Inactive_Kanamycin->Ribosome Cannot bind nptII_gene nptII gene (Transgene) nptII_gene->NPTII_Enzyme Expresses

Caption: Mechanism of Kanamycin Resistance in Transformed Plant Cells.

Nopaline_Synthesis_Pathway cluster_plant_cell Transformed Plant Cell Arginine Arginine NOS_Enzyme This compound Synthase Arginine->NOS_Enzyme alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->NOS_Enzyme This compound This compound NOS_Enzyme->this compound Synthesizes nos_gene nos gene (Transgene) nos_gene->NOS_Enzyme Expresses Experimental_Workflow cluster_common Common Steps cluster_antibiotic Antibiotic Resistance Selection cluster_this compound This compound Synthase Screening Start Plant Tissue (e.g., leaf discs) Agro_infection Agrobacterium-mediated Transformation Start->Agro_infection Co_cultivation Co-cultivation Agro_infection->Co_cultivation Selection_Medium Transfer to Selection Medium (+ Kanamycin) Co_cultivation->Selection_Medium Regeneration_Medium Transfer to Regeneration Medium (No selective agent) Co_cultivation->Regeneration_Medium Regeneration Regeneration of Putative Transgenic Shoots Selection_Medium->Regeneration Rooting Rooting and Acclimatization Regeneration->Rooting Analysis Molecular Analysis (PCR, Southern Blot) Rooting->Analysis Shoot_Development Regeneration of Shoots Regeneration_Medium->Shoot_Development Screening Screening for this compound (e.g., Paper Electrophoresis) Shoot_Development->Screening Rooting_Positive Rooting and Acclimatization of this compound-Positive Shoots Screening->Rooting_Positive Analysis2 Molecular Analysis (PCR, Southern Blot) Rooting_Positive->Analysis2

References

Nopaline Presence as a Defining Feature of Crown Gall Tumor Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the correlation between the presence of nopaline and the phenotypic characteristics of crown gall tumors. Crown gall disease, induced by the bacterium Agrobacterium tumefaciens, serves as a valuable model for studying plant tumorigenesis. A key feature of these tumors is the synthesis of unique low-molecular-weight compounds called opines, which are not found in normal plant tissues.[1] The type of opine produced, such as this compound or octopine (B30811), is dictated by the genetic makeup of the inciting Agrobacterium strain and is a defining characteristic of the resulting tumor phenotype.[2][3][4]

This guide will delve into the experimental data correlating this compound presence with tumor characteristics, provide detailed methodologies for relevant experiments, and visualize the underlying biological pathways.

Correlation Between this compound and Tumor Phenotype: A Data-Driven Comparison

The presence of this compound is intrinsically linked to the specific strain of Agrobacterium tumefaciens that induces the tumor. The genes responsible for this compound synthesis are located on the tumor-inducing (Ti) plasmid of the bacterium and are transferred to the plant host genome during infection.[2] Consequently, the tumor cells are reprogrammed to produce this compound, which the bacteria can then utilize as a source of carbon and nitrogen. This creates a specific biochemical environment within the tumor, contributing to its overall phenotype.

Table 1: Comparison of Tumor Phenotypes Based on Opine Type

FeatureThis compound-Positive TumorsOctopine-Positive TumorsNull-Type Tumors
Inducing Agent Agrobacterium tumefaciens strains carrying a this compound-type Ti plasmid (e.g., C58, T37).Agrobacterium tumefaciens strains carrying an octopine-type Ti plasmid (e.g., B6, A6).Agrobacterium tumefaciens strains that do not induce the synthesis of common opines like this compound or octopine.
Key Biochemical Marker Presence of this compound.Presence of Octopine.Absence of this compound and octopine; may produce other, less common opines.
Tumor Morphology Can be organogenic, with the specific morphology influenced by the auxin-to-cytokinin ratio produced by the inciting bacterial strain.Morphology is also dependent on the hormonal balance established by the infecting bacteria.Variable morphology.
Nutrient Source for Bacteria This compound serves as a specific carbon and nitrogen source for this compound-catabolizing Agrobacterium.Octopine is utilized by octopine-catabolizing Agrobacterium.Bacteria may utilize other compounds present in the tumor.
Growth Promotion The presence of opines like this compound has been shown to promote crown gall tumor growth in vivo.Octopine also promotes tumor growth.Tumor growth is still driven by bacterial-produced phytohormones, but the specific opine-mediated growth promotion is absent.

Experimental Protocols

Detection of this compound in Tumor Tissue by Paper Electrophoresis

This method is a standard technique for identifying the presence of opines in crown gall tissue.

Materials:

  • Tumor tissue

  • Extraction buffer (e.g., 95% ethanol)

  • Mortar and pestle

  • Whatman 3MM chromatography paper

  • Electrophoresis apparatus

  • Electrophoresis buffer (e.g., pH 3.5 buffer system)

  • Phenanthrene-quinone reagent

  • This compound standard

  • UV light source

Procedure:

  • Extraction: Homogenize a known weight of tumor tissue in an equal volume of extraction buffer using a mortar and pestle.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris.

  • Spotting: Spot the supernatant onto the Whatman 3MM paper. Also, spot a known this compound standard for comparison.

  • Electrophoresis: Place the paper in the electrophoresis chamber with the ends immersed in the electrophoresis buffer. Apply a high voltage (e.g., 2000 V) for 1-1.5 hours.

  • Drying: After electrophoresis, remove the paper and dry it thoroughly.

  • Visualization: Dip the dried paper in phenanthrene-quinone reagent. Guanidine compounds like this compound will gradually develop a yellow fluorescent spot that slowly changes to blue-white fluorescence under UV light.

  • Analysis: Compare the migration distance and fluorescence of the spots from the tumor extract with the this compound standard to confirm its presence.

Measurement of Tumor Growth

Quantifying tumor growth is essential for correlating it with the presence of this compound.

Materials:

  • Calipers

  • Scale (for fresh and dry weight)

  • Drying oven

Procedure:

  • Tumor Volume Measurement:

    • At regular intervals, measure the length (L) and width (W) of the tumor using calipers.

    • Calculate the tumor volume using the formula for a prolate ellipsoid: Volume = (L x W²) / 2 .

  • Tumor Weight Measurement:

    • At the end of the experiment, excise the tumors from the plant.

    • Measure the fresh weight of each tumor using a scale.

    • To determine the dry weight, place the tumors in a drying oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

This compound Synthase (NOS) Activity Assay

This assay measures the activity of the enzyme responsible for this compound synthesis in tumor extracts.

Materials:

  • Tumor tissue

  • Extraction buffer

  • Substrates: α-ketoglutarate and L-arginine

  • Cofactor: NADPH

  • Reaction buffer

  • Method for detecting this compound (e.g., paper electrophoresis as described above or HPLC)

Procedure:

  • Enzyme Extraction: Prepare a crude enzyme extract from fresh tumor tissue by homogenizing it in an appropriate buffer and centrifuging to remove cell debris.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, α-ketoglutarate, L-arginine, and NADPH in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific period.

  • Reaction Termination: Stop the reaction (e.g., by boiling or adding a quenching agent).

  • This compound Detection: Analyze the reaction mixture for the presence and quantity of newly synthesized this compound using a method like paper electrophoresis or high-performance liquid chromatography (HPLC). The amount of this compound produced over time is a measure of the this compound synthase activity.

Signaling Pathways and Logical Relationships

The production of this compound is a downstream consequence of the genetic transformation of the plant cell by Agrobacterium tumefaciens. The primary drivers of tumorigenesis are the bacterial-derived phytohormones, auxin and cytokinin. The following diagrams illustrate the key relationships and pathways.

T_DNA_Integration_and_Expression cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_cell Plant Cell Agrobacterium Agrobacterium Ti_Plasmid Ti_Plasmid Agrobacterium->Ti_Plasmid contains Plant_Cell Plant_Cell Agrobacterium->Plant_Cell Infection T_DNA T_DNA Ti_Plasmid->T_DNA carries Plant_Genome Plant_Genome T_DNA->Plant_Genome Integration Transformed_Plant_Cell Transformed_Plant_Cell Plant_Cell->Transformed_Plant_Cell Transformation

Figure 1: T-DNA transfer from Agrobacterium to the plant cell.

Tumorigenesis_Signaling_Pathway cluster_oncogenes T-DNA Gene Expression T_DNA Integrated T-DNA Auxin_Synthase Auxin Synthesis Genes (iaaM, iaaH) T_DNA->Auxin_Synthase Expression Cytokinin_Synthase Cytokinin Synthesis Genes (ipt) T_DNA->Cytokinin_Synthase Expression Nopaline_Synthase This compound Synthase Gene (nos) T_DNA->Nopaline_Synthase Expression Auxin Auxin Auxin_Synthase->Auxin Cytokinin Cytokinin Cytokinin_Synthase->Cytokinin This compound This compound Nopaline_Synthase->this compound Tumor_Growth Uncontrolled Cell Division (Tumor Formation) Auxin->Tumor_Growth Drives Cytokinin->Tumor_Growth Drives Bacterial_Nutrition Bacterial Carbon/ Nitrogen Source This compound->Bacterial_Nutrition

Figure 2: Hormonal and metabolic consequences of T-DNA expression.

References

Safety Operating Guide

Navigating the Safe Disposal of Nopaline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of nopaline, a compound utilized in biological research. In the absence of specific regulatory disposal protocols for this compound, the following step-by-step guidance is based on general best practices for hazardous chemical waste management, informed by the known chemical and physical properties of this compound.

Immediate Safety and Hazard Identification

Key Recommendations:

  • Treat as Hazardous Waste: All this compound waste, including unused product, solutions, and contaminated materials, should be managed as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

  • Avoid Environmental Release: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound, which are important for its safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₂₀N₄O₆[1]
Molecular Weight 304.30 g/mol [1]
Appearance White Solid[2]
Melting Point >174°C (decomposes)[2][3]
Boiling Point 594.2 ± 60.0 °C (Predicted)
Density 1.54 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in water (may require heating and sonication)
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and any materials contaminated with it.

Step 1: Waste Segregation

Immediately segregate all this compound waste at the point of generation. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, and empty containers).

This waste stream must be kept separate from other chemical waste unless compatibility has been verified.

Step 2: Use of Designated Waste Containers

Collect all this compound waste in a designated, leak-proof, and sealable container.

  • The container must be chemically compatible with this compound. A robust, sealable plastic or glass container is suitable for solid waste.

  • For solutions, ensure the container can safely hold liquids without degradation.

Step 3: Proper Labeling

Clearly label the waste container with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate quantity of waste.

  • The date of accumulation.

  • The name of the principal investigator or lab group.

Step 4: Storage of Waste

Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area. This area should be:

  • Away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, store it away from strong acids, bases, and oxidizing agents.

  • Clearly marked as a hazardous waste accumulation site.

Step 5: Arrange for Professional Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, and national regulations for hazardous waste disposal.

Step 6: Spill Management

In the event of a spill:

  • For solid this compound: Carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.

  • For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., water or a mild detergent solution), collecting all cleaning materials as hazardous waste.

  • Report all spills to your EHS department.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the sole recommended disposal method is through a certified hazardous waste contractor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Nopaline_Disposal_Workflow cluster_generation Point of Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate this compound Waste (Unused product, solutions, contaminated items) segregate Segregate this compound Waste gen->segregate Immediately spill Spill Occurs? gen->spill container Use Designated, Labeled Container segregate->container storage Store in Secure Secondary Containment container->storage ehs Contact EHS for Pickup storage->ehs When container is full or per schedule spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->container Contain & collect waste

This compound Waste Management Workflow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.